2-Phenylcyclopropanecarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
5590-14-7 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10-/m0/s1 |
InChI Key |
KUCVFITUDJTMFA-UWVGGRQHSA-N |
SMILES |
C1C(C1C2=CC=CC=C2)C#N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)C#N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Phenylcyclopropanecarbonitrile
Foreword: The Cyclopropyl Moiety as a Privileged Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the pursuit of molecular scaffolds that offer a blend of rigidity, metabolic stability, and precise three-dimensional orientation is paramount. The cyclopropane ring, a seemingly simple three-carbon motif, has emerged as a "versatile player" in this arena.[1] Its unique electronic properties and strained-ring nature confer significant advantages, including enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles in drug candidates.[1]
This guide focuses on a key exemplar of this class: 2-phenylcyclopropanecarbonitrile. This molecule serves not only as a valuable synthetic intermediate but also as a foundational building block for more complex structures in medicinal chemistry. We will delve into the practical aspects of its synthesis, explore its distinct physicochemical and spectroscopic properties, and illuminate its applications, providing researchers and drug development professionals with a comprehensive and actionable understanding of this important compound.
Strategic Synthesis of this compound
The synthesis of this compound can be approached from several angles. The choice of synthetic route is often dictated by factors such as starting material availability, scalability, safety considerations, and desired stereochemical outcome. We will explore two robust and field-proven methodologies.
Method A: Phase-Transfer Catalyzed Cyclization of Phenylacetonitrile
This approach represents a highly efficient and scalable method that leverages readily available starting materials. The core strategy involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane under basic conditions, facilitated by a phase-transfer catalyst (PTC).[2]
Causality and Experimental Rationale:
-
The Base: Sodium hydroxide (NaOH) is a cost-effective and potent base sufficient to deprotonate the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion.
-
The Alkylating Agent: 1,2-dibromoethane serves as the source for the two additional carbons of the cyclopropane ring in a sequential alkylation process.
-
The Phase-Transfer Catalyst (PTC): In this biphasic system (aqueous NaOH and organic solvent), a PTC such as a quaternary ammonium salt is crucial. It functions by transporting the hydroxide anion into the organic phase to generate the carbanion, and then shuttling the carbanion to the interface to react with the alkylating agent, dramatically accelerating the reaction rate.
Experimental Protocol: Synthesis of this compound (Mixture of Isomers)
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) dissolved in a suitable organic solvent (e.g., toluene).
-
Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide (NaOH) (3.0 eq). While vigorously stirring the organic mixture, add the NaOH solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Execution: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water. Separate the organic layer. Extract the aqueous layer twice with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil, containing a mixture of cis- and trans-2-phenylcyclopropanecarbonitrile, can be purified by vacuum distillation or column chromatography on silica gel.
Reaction Mechanism Workflow
Caption: Phase-Transfer Catalyzed Synthesis Workflow.
Method B: Cyclopropanation of Cinnamic Nitrile
An alternative strategy involves the direct cyclopropanation of an α,β-unsaturated nitrile, such as cinnamic nitrile. This is often achieved using a methylene transfer reagent. The Corey-Chaykovsky reaction, utilizing a sulfoxonium ylide, is a classic and effective choice.
Causality and Experimental Rationale:
-
The Ylide Precursor: Trimethylsulfoxonium iodide is a stable salt that serves as the precursor to the reactive ylide.[3]
-
The Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the sulfoxonium salt to generate the dimethylsulfoxonium methylide.
-
The Substrate: Cinnamic nitrile (prepared from benzaldehyde) provides the C=C double bond that will be cyclopropanated.
-
Solvent: A dry, aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is essential to ensure the stability and reactivity of the base and the ylide.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in dry DMSO. Carefully add trimethylsulfoxonium iodide (1.1 eq) portion-wise. Stir the resulting mixture at room temperature for 1 hour until hydrogen evolution ceases and a clear solution of the ylide is formed.
-
Substrate Addition: Dissolve trans-cinnamonitrile (1.0 eq) in a minimal amount of dry DMSO and add it dropwise to the ylide solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-3 hours, then gently heat to 50°C for an additional 1-2 hours to ensure completion. Monitor the reaction by TLC.
-
Workup and Isolation: Cool the reaction to room temperature and carefully pour it into a flask containing ice water. Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield primarily trans-2-phenylcyclopropanecarbonitrile. The trans isomer is favored due to thermodynamic stability.
Physicochemical Properties and Spectroscopic Signature
Understanding the physical and spectral properties of this compound is critical for its identification, purification, and application. The molecule exists as two distinct geometric isomers: cis and trans.[4][5]
Caption: Cis and Trans stereoisomers of the molecule.
Physical Data Summary
The following table summarizes key physical properties, primarily for the more commonly isolated trans isomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | [4] |
| Molecular Weight | 143.19 g/mol | [6] |
| CAS Number (trans) | 5590-14-7 | [4] |
| Appearance | Colorless to pale yellow liquid/oil | General Observation |
| Boiling Point | 281.7 °C at 760 mmHg | [3] |
| Density | 1.08 g/cm³ | [3] |
| Flash Point | 102.4 °C | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and determining the stereochemistry of the synthesized product.
| Technique | Characteristic Signature | Rationale & Interpretation |
| ¹H NMR | Phenyl Protons: 7.1-7.4 ppm (multiplet, 5H).Cyclopropyl Protons: 1.2-2.8 ppm (complex multiplets, 4H). | The chemical shifts of the cyclopropyl protons are highly diagnostic. The proton attached to the same carbon as the nitrile group (C1) is typically the most downfield. Coupling constants (J-values) are critical for stereochemical assignment: Jcis (approx. 8-10 Hz) is significantly larger than Jtrans (approx. 4-6 Hz). |
| ¹³C NMR | Nitrile Carbon (C≡N): ~120 ppm.Phenyl Carbons: 126-140 ppm.Cyclopropyl Carbons: 15-30 ppm. | The nitrile carbon signal appears in its characteristic region.[7] The upfield signals confirm the presence of the strained sp³-hybridized carbons of the cyclopropane ring. |
| IR Spectroscopy | C≡N Stretch: 2240-2250 cm⁻¹ (strong, sharp).Aromatic C-H Stretch: >3000 cm⁻¹.Aliphatic C-H Stretch: <3000 cm⁻¹.Aromatic C=C Bending: 1600, 1495 cm⁻¹. | The nitrile stretch is an unmistakable feature and a primary indicator of the functional group's presence.[8][9] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 143. | Provides confirmation of the molecular weight. Fragmentation patterns often involve the loss of HCN or rearrangement of the cyclopropyl ring. |
Reactivity and Synthetic Utility
This compound is a versatile intermediate due to the reactivity of both the nitrile group and the cyclopropane ring.
Transformations of the Nitrile Group
The cyano group is a gateway to several other important functional groups, making this molecule a valuable precursor.
-
Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) under heating converts the nitrile to 2-phenylcyclopropanecarboxylic acid, another crucial building block.[2]
-
Reduction to Amine: The nitrile can be reduced to 2-phenylcyclopropylmethanamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine is a common pharmacophore.
-
Conversion to Ketone: Reaction with Grignard or organolithium reagents followed by aqueous workup can yield cyclopropyl ketones.
Synthetic Transformations Workflow
Caption: Key transformations of the nitrile functional group.
Ring-Opening Reactions
While stable under many conditions, the strained cyclopropane ring can undergo ring-opening reactions, particularly when activated by the phenyl group (a "donor") and the nitrile group (an "acceptor").[10] These reactions, often catalyzed by Lewis acids or radical initiators, can lead to the formation of substituted cyclopentenes or other rearranged products, offering pathways to diverse molecular architectures.[10][11]
Role in Medicinal Chemistry and Drug Design
The 2-phenylcyclopropane scaffold is of significant interest to drug development professionals. The cyclopropyl ring is often used as a "bioisostere" — a substituent that mimics the steric and electronic properties of other common groups (like a double bond or a phenyl ring) while offering unique advantages.
-
Conformational Rigidity: The rigid structure of the cyclopropane ring locks the relative orientation of the phenyl and cyano (or derivative) groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1]
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to analogous alkyl chains. This can increase a drug's half-life and reduce the formation of unwanted metabolites.[1]
-
Improved Physicochemical Properties: Incorporating this motif can modulate a molecule's lipophilicity (logP) and permeability, which are critical for oral bioavailability and brain penetration.[1]
For instance, related cyclopropylcarbonyl structures are key intermediates in the synthesis of modern pharmaceuticals like the antihistamine Fexofenadine.[12][13] The principles learned from this compound are directly applicable to the design of novel therapeutics in areas ranging from oncology to neuroscience.
Conclusion
This compound is more than a simple organic molecule; it is a testament to the power of strained-ring systems in modern chemical synthesis. Its preparation, achievable through robust methods like phase-transfer catalysis or ylide-based cyclopropanation, provides access to a scaffold with desirable properties. Its well-defined spectroscopic signature allows for unambiguous characterization, while its versatile reactivity opens doors to a wide array of derivatives. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and properties of this compound provides a valuable tool for the construction of novel, potent, and metabolically stable molecules destined for therapeutic application.
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A Technical Guide to 2-Phenylcyclopropanecarbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-phenylcyclopropanecarbonitrile, a valuable building block in medicinal chemistry. We will explore its fundamental properties, stereoisomers, synthesis, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics. The unique conformational constraints and electronic properties imparted by the phenylcyclopropane scaffold make this molecule a compelling subject of study for chemists and pharmacologists alike.
Core Molecular Attributes
This compound is a small organic molecule featuring a phenyl group and a nitrile group attached to a cyclopropane ring. This seemingly simple structure holds significant chemical and pharmaceutical interest due to its stereoisomerism and the unique properties of the cyclopropane ring.
Molecular Formula: C₁₀H₉N[1]
Molecular Weight: 143.19 g/mol [1]
The molecule exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the phenyl and nitrile substituents relative to the cyclopropane ring dictates the isomer. In the trans-isomer, the substituents are on opposite sides of the ring, while in the cis-isomer, they are on the same side. This stereochemistry is a critical determinant of the molecule's biological activity and must be carefully controlled during synthesis.
| Isomer | CAS Number | Key Identifying Features |
| trans-2-Phenylcyclopropanecarbonitrile | 5590-14-7[1] | Phenyl and nitrile groups on opposite sides of the cyclopropane ring. |
| cis-2-Phenylcyclopropanecarbonitrile | Not explicitly assigned a unique CAS number in readily available databases. Often referenced in the context of its precursor acid (939-89-9). | Phenyl and nitrile groups on the same side of the cyclopropane ring. |
Synthesis and Stereochemical Control
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the desired stereoisomer.
Synthesis of trans-2-Phenylcyclopropanecarbonitrile
A recently developed one-step method provides an efficient and scalable synthesis of the trans-isomer.[2] This protocol utilizes a slow-release of diazo acetonitrile for a cyclopropanation reaction.
Experimental Protocol:
A detailed experimental protocol for the synthesis of trans-2-phenylcyclopropanecarbonitrile can be found in the work by Hock et al., published in Green Chemistry, 2017.[2] The method involves the reaction of styrene with a source of diazo acetonitrile, often generated in situ to mitigate the hazards associated with the handling of pure diazo acetonitrile.
Caption: Synthesis of trans-2-phenylcyclopropanecarbonitrile.
Synthesis of cis-2-Phenylcyclopropanecarbonitrile
The synthesis of the cis-isomer is less directly reported in the literature. However, a common strategy involves the synthesis of the corresponding cis-carboxylic acid, followed by conversion to the nitrile. A reliable method for the synthesis of cis-2-phenylcyclopropanecarboxylic acid is available in Organic Syntheses.[3]
Experimental Protocol (for precursor acid):
The synthesis of cis-2-phenylcyclopropanecarboxylic acid involves the hydrolysis of a mixture of cis and trans ethyl esters, followed by a separation based on the differential rates of esterification of the two isomers.[3]
Conversion to Nitrile:
The conversion of the carboxylic acid to the nitrile is a standard transformation in organic chemistry. A common method involves the conversion of the carboxylic acid to the primary amide, followed by dehydration.
Caption: Conversion of cis-acid to cis-nitrile.
Spectroscopic Characterization
The structural elucidation and differentiation of the cis and trans isomers are heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data for trans-2-Phenylcyclopropanecarbonitrile
| Technique | Data | Reference |
| ¹H NMR (600 MHz, CDCl₃) | δ = 7.34 – 7.30 (m, 2H), 7.28 – 7.24 (m, 1H), 7.12 – 7.08 (m, 2H), 2.63 (ddd, J = 9.2, 6.7, 4.7 Hz, 1H), 1.62 (dt, J = 9.2, 5.4 Hz, 1H), 1.55 (ddd, J = 8.7, 5.5, 4.8 Hz, 1H), 1.45 (ddd, J = 8.8, 6.7, 5.3 Hz, 1H) | [2] |
| ¹³C NMR (151 MHz, CDCl₃) | δ = 137.55, 128.76, 127.41, 126.31, 121.05, 24.90, 15.24, 6.63 | [2] |
| IR (KBr) | νmax/cm⁻¹ = 3044, 2235, 2098, 1761, 1600, 1461, 1220, 1051, 920, 705 | [2] |
| Mass Spectrum | Available through the NIST WebBook. | [1] |
Spectroscopic Data for cis-2-Phenylcyclopropanecarbonitrile
The Phenylcyclopropane Scaffold in Drug Discovery
The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5][6] The phenylcyclopropane moiety, in particular, offers a unique combination of rigidity and lipophilicity that can be advantageous for drug design.
Key Advantages of the Cyclopropyl Fragment:
-
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable binding to its biological target.[4][5]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation. This can lead to a longer half-life and improved pharmacokinetic profile.[4][5]
-
Increased Brain Permeability: The lipophilic nature of the cyclopropane ring can enhance a molecule's ability to cross the blood-brain barrier, which is crucial for the development of drugs targeting the central nervous system (CNS).[4][5]
-
Reduced Off-Target Effects: By pre-organizing the molecule in a specific conformation, the cyclopropane ring can improve selectivity for the intended target, thereby reducing the likelihood of off-target effects.[4]
Applications of this compound Derivatives:
While this compound itself is primarily a building block, its derivatives have shown promise in various therapeutic areas.
-
Enzyme Inhibition: The rigid scaffold of phenylcyclopropane can be used to position functional groups in a precise orientation for optimal interaction with an enzyme's active site. This has been explored in the design of inhibitors for various enzymes.
-
CNS-Active Agents: As mentioned, the phenylcyclopropane moiety can improve CNS penetration. Derivatives of 2-phenylcyclopropylamine, a closely related compound, are known to act as monoamine oxidase (MAO) inhibitors for the treatment of depression. The conformational rigidity of the cyclopropane ring is crucial for this activity.
-
Anticancer Agents: The unique three-dimensional structure of cyclopropane-containing molecules can lead to novel interactions with anticancer targets. Research into phenylcyclopropane carboxamide derivatives has shown antiproliferative activity.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound and its derivatives. While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds such as phenylacetonitrile and cyclopropanecarbonitrile should be considered.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a versatile and valuable scaffold for medicinal chemistry and drug discovery. Its stereoisomers offer distinct three-dimensional structures that can be exploited for the rational design of potent and selective therapeutic agents. The synthetic methodologies, while requiring careful control of stereochemistry, provide access to both cis and trans isomers. The unique physicochemical properties imparted by the phenylcyclopropane moiety, including enhanced metabolic stability and CNS permeability, make it an attractive component for the development of next-generation pharmaceuticals. As our understanding of the biological implications of conformational rigidity continues to grow, the importance of building blocks like this compound in the drug discovery pipeline is set to increase.
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An In-depth Technical Guide to the Stereoisomers of 2-Phenylcyclopropanecarbonitrile: Synthesis, Characterization, and Application
Abstract
For researchers, scientists, and drug development professionals, the precise control and characterization of stereoisomers are fundamental to molecular design and function. This guide provides a comprehensive technical overview of the cis and trans stereoisomers of 2-phenylcyclopropanecarbonitrile, a valuable building block in medicinal chemistry. We will delve into the causality behind stereoselective synthesis, provide detailed protocols for separation and characterization, and discuss the applications of these distinct molecular entities. Every protocol is designed as a self-validating system, ensuring that experimental outcomes can be reliably verified.
Introduction: The Significance of Stereoisomerism in Cyclopropane Scaffolds
The cyclopropane ring, a three-membered carbocycle, is a prevalent motif in numerous biologically active compounds.[1] Its rigid, strained structure imparts unique conformational constraints and electronic properties that can be exploited in drug design to enhance potency, improve metabolic stability, and increase brain permeability.[1] When substituted, as in this compound, the potential for cis-trans isomerism arises. These stereoisomers, despite identical atomic connectivity, possess distinct three-dimensional arrangements that can lead to profoundly different pharmacological and physical properties. Therefore, the ability to selectively synthesize, separate, and unambiguously characterize the cis and trans isomers is of paramount importance for any research or development program utilizing this scaffold.
This guide will focus on providing the technical details necessary to master the chemistry of this compound stereoisomers, empowering researchers to confidently incorporate them into their discovery pipelines.
Synthesis of Cis and Trans this compound
The most common approach to synthesizing this compound is through the cyclopropanation of styrene. The stereochemical outcome of this reaction is highly dependent on the chosen methodology. A mixture of cis and trans isomers is often obtained, which then requires separation.
A typical synthesis involves the reaction of styrene with an appropriate carbene or carbene equivalent. For instance, the reaction of styrene with ethyl diazoacetate can produce the corresponding ethyl 2-phenylcyclopropanecarboxylate as a mixture of cis and trans isomers, which can then be converted to the nitrile.[2] Another powerful method involves phase-transfer catalysis for the α-alkylation of a phenylacetonitrile derivative with a dihaloethane.[3]
General Experimental Protocol: Synthesis of a Cis/Trans Mixture
This protocol describes a common method for generating a mixture of the stereoisomers, which can then be subjected to separation.
Reaction Scheme:
Caption: General synthesis of this compound isomers.
Materials:
-
Styrene
-
Chloroform (or Bromoform)
-
Sodium Hydroxide (50% aqueous solution)
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene
-
Reagents for conversion of a precursor to the nitrile (if necessary)
Procedure:
-
To a vigorously stirred solution of styrene and the phase-transfer catalyst in toluene, slowly add the 50% sodium hydroxide solution at room temperature.
-
Carefully add chloroform dropwise to the mixture, maintaining the temperature below 40°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Causality of Experimental Choices:
-
Phase-Transfer Catalyst: This is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the haloform, thereby generating the dihalocarbene in the presence of the styrene.
-
Vigorous Stirring: A high degree of agitation is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the action of the phase-transfer catalyst.
-
Slow Addition & Temperature Control: The generation of dichlorocarbene is highly exothermic. Slow addition and external cooling prevent side reactions and ensure safety.
Separation of Cis and Trans Isomers
The separation of cis and trans isomers of cyclopropane derivatives can often be achieved by chromatographic methods or fractional crystallization.[4] The difference in the physical properties of the isomers, such as polarity and boiling point, allows for their separation.
Protocol: Separation by Column Chromatography
Principle: The cis and trans isomers will likely have different polarities and thus will interact differently with the stationary phase (e.g., silica gel), allowing for their separation by elution with an appropriate solvent system.
Procedure:
-
Prepare a chromatography column with silica gel.
-
Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the isomers using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC or GC to identify the pure isomers.
-
Combine the fractions containing each pure isomer and evaporate the solvent.
High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical and preparative separation of these isomers.[5]
Spectroscopic and Analytical Characterization
Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.[6]
¹H NMR Spectroscopy: The Power of Coupling Constants
The key to distinguishing between the cis and trans isomers lies in the vicinal proton-proton coupling constants (³JHH) of the cyclopropane ring protons.[6] Due to the rigid geometry of the ring, these coupling constants are highly dependent on the dihedral angle between the coupled protons.
-
J_cis: Typically larger, in the range of 7-13 Hz.[6]
-
J_trans: Typically smaller, in the range of 4-9 Hz.
This difference is a reliable diagnostic tool.[6]
Illustrative Diagram of Coupling Constants:
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Spectroscopic Guide to the Stereoisomers of 2-Phenylcyclopropanecarbonitrile
This technical guide provides an in-depth exploration of the spectroscopic data of cis- and trans-2-phenylcyclopropanecarbonitrile. Recognizing the limited availability of direct experimental spectra for these specific nitrile compounds, this guide leverages detailed spectroscopic data from the closely related stereoisomers of 2-phenylcyclopropanecarboxylic acid as a foundational model. The principles of stereochemical influence on NMR, IR, and MS spectra are meticulously explained and then extrapolated to predict the spectral characteristics of the target nitrile compounds. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of these and similar substituted cyclopropane systems.
Introduction: The Significance of Stereochemistry in Phenylcyclopropanes
The rigid, strained three-membered ring of cyclopropane endows its derivatives with unique chemical and physical properties. When substituted, as in the case of 2-phenylcyclopropanecarbonitrile, the potential for cis and trans stereoisomerism arises. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their substituents. This seemingly subtle difference can have profound implications for their biological activity, reactivity, and material properties. Consequently, the unambiguous assignment of stereochemistry is a critical step in the synthesis and application of these compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide powerful, non-destructive tools for elucidating the three-dimensional structure of these molecules.
This guide will first present a detailed analysis of the experimental spectroscopic data for trans- and cis-2-phenylcyclopropanecarboxylic acid, highlighting the key spectral features that differentiate the two isomers. Subsequently, these established principles will be applied to predict the spectroscopic data for trans- and cis-2-phenylcyclopropanecarbonitrile, providing a valuable reference for researchers working with these compounds.
Spectroscopic Analysis of 2-Phenylcyclopropanecarboxylic Acid Stereoisomers: A Foundational Model
The carboxylic acid analogues of our target nitriles offer a well-documented platform to understand the spectroscopic nuances between cis and trans isomers of 2-phenyl-substituted cyclopropanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for stereochemical assignment in cyclopropane derivatives. The rigid nature of the three-membered ring leads to distinct chemical shifts (δ) and proton-proton coupling constants (J) for the cis and trans isomers.
The proton NMR spectra of cis- and trans-2-phenylcyclopropanecarboxylic acid reveal characteristic differences in the chemical shifts and coupling constants of the cyclopropyl protons. The relative positions of the phenyl and carboxyl groups significantly influence the magnetic environment of the ring protons.
| Proton | trans-isomer | cis-isomer |
| H-1 (CH-COOH) | ~2.6 ppm | ~2.2 ppm |
| H-2 (CH-Ph) | ~2.9 ppm | ~2.5 ppm |
| H-3 (CH₂) | ~1.4 and 1.7 ppm | ~1.3 and 1.6 ppm |
| Aromatic (Ph) | ~7.2-7.4 ppm | ~7.1-7.3 ppm |
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Stereoisomers of 2-Phenylcyclopropanecarboxylic Acid.
A key diagnostic feature is the vicinal coupling constant (³J) between the protons on C1 and C2. Due to the dihedral angle relationship, the coupling constant between two cis protons on a cyclopropane ring is typically larger than that between two trans protons.[1]
-
Jcis (H1-H2): Typically in the range of 8-10 Hz.
-
Jtrans (H1-H2): Typically in the range of 4-6 Hz.
This marked difference in the coupling constant provides an unambiguous method for assigning the stereochemistry.
The ¹³C NMR spectra also exhibit predictable differences between the stereoisomers. Steric compression effects in the cis isomer can lead to upfield shifts for the cyclopropyl carbons compared to the less hindered trans isomer.
| Carbon | trans-isomer | cis-isomer |
| C=O | ~178 ppm | ~177 ppm |
| C-1 (CH-COOH) | ~26 ppm | ~24 ppm |
| C-2 (CH-Ph) | ~28 ppm | ~27 ppm |
| C-3 (CH₂) | ~17 ppm | ~16 ppm |
| Aromatic (Ph) | ~126-140 ppm | ~125-139 ppm |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Stereoisomers of 2-Phenylcyclopropanecarboxylic Acid.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of the cis and trans isomers of 2-phenylcyclopropanecarboxylic acid are broadly similar, subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹), which arises from complex vibrational modes of the entire molecule.
Key characteristic absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.
-
C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H stretch (cyclopropyl): Absorptions also typically appearing just above 3000 cm⁻¹, characteristic of strained rings.[2]
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
The overall pattern of absorptions in the fingerprint region can serve as a unique identifier for each isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both cis- and trans-2-phenylcyclopropanecarboxylic acid are expected to show a prominent molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation patterns are likely to be very similar, with major fragments arising from the loss of the carboxyl group and fragmentation of the cyclopropane ring.
Predicted Spectroscopic Data for cis- and trans-2-Phenylcyclopropanecarbonitrile
Based on the established spectroscopic principles from the carboxylic acid analogs, we can predict the key spectral features of cis- and trans-2-phenylcyclopropanecarbonitrile. The primary electronic difference is the replacement of the -COOH group with a -CN group. The nitrile group is strongly electron-withdrawing and will influence the chemical shifts of the nearby nuclei.
Predicted NMR Spectra
The chemical shifts of the cyclopropyl protons are expected to be shifted slightly downfield due to the anisotropic effect of the nitrile group. The key diagnostic for stereochemical assignment, the coupling constant between H-1 and H-2, will remain the most reliable indicator.
| Proton | Predicted trans-isomer | Predicted cis-isomer |
| H-1 (CH-CN) | ~2.8 ppm | ~2.4 ppm |
| H-2 (CH-Ph) | ~3.0 ppm | ~2.6 ppm |
| H-3 (CH₂) | ~1.5 and 1.8 ppm | ~1.4 and 1.7 ppm |
| Aromatic (Ph) | ~7.2-7.4 ppm | ~7.1-7.3 ppm |
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Stereoisomers of this compound.
-
Predicted Jcis (H1-H2): ~8-10 Hz
-
Predicted Jtrans (H1-H2): ~4-6 Hz
The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The cyclopropyl carbons will also experience shifts due to the nitrile substituent.
| Carbon | Predicted trans-isomer | Predicted cis-isomer |
| C≡N | ~120 ppm | ~119 ppm |
| C-1 (CH-CN) | ~18 ppm | ~16 ppm |
| C-2 (CH-Ph) | ~29 ppm | ~28 ppm |
| C-3 (CH₂) | ~15 ppm | ~14 ppm |
| Aromatic (Ph) | ~126-140 ppm | ~125-139 ppm |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Stereoisomers of this compound.
Predicted IR Spectra
The most significant difference in the IR spectra compared to the carboxylic acids will be the appearance of a sharp, medium-intensity absorption band for the nitrile (C≡N) stretch, typically in the range of 2260-2240 cm⁻¹. The broad O-H stretch will be absent.
Key predicted absorption bands for this compound isomers:
-
C≡N stretch: 2260-2240 cm⁻¹ (sharp, medium intensity).
-
C-H stretch (aromatic): >3000 cm⁻¹.
-
C-H stretch (cyclopropyl): >3000 cm⁻¹.
-
C=C stretch (aromatic): 1600-1450 cm⁻¹.
Mass Spectrometry
The NIST Chemistry WebBook provides information on the mass spectrum of trans-2-phenylcyclopropanecarbonitrile.[3] The molecular formula is C₁₀H₉N, with a molecular weight of 143.19 g/mol .[4] The mass spectrum will show a molecular ion peak at m/z = 143. The fragmentation pattern is expected to involve the loss of the nitrile group and cleavage of the cyclopropane ring. The cis-isomer is expected to have an identical molecular ion peak and a very similar fragmentation pattern.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data for the characterization of this compound isomers, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the coupling patterns to determine J-values.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which can be crucial for confirming assignments.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the exact mass of the molecular ion, which can confirm the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization and stereochemical assignment of this compound isomers.
Caption: Workflow for the spectroscopic characterization of this compound isomers.
Conclusion
The stereochemical characterization of substituted cyclopropanes is a critical aspect of their study and application. This guide has demonstrated how a combination of NMR, IR, and MS can be effectively employed to distinguish between the cis and trans isomers of this compound. By leveraging the comprehensive experimental data available for the analogous 2-phenylcyclopropanecarboxylic acids, we have established a robust framework for interpreting the spectroscopic features of the target nitriles. The key diagnostic features, particularly the proton-proton coupling constants in ¹H NMR, provide an unambiguous means of stereochemical assignment. The methodologies and predicted data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the confident identification and characterization of these and related compounds.
References
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). cis-2-Phenyl-2-butene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Phenylcyclopropanecarbonitrile
This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of the stereoisomers of 2-phenylcyclopropanecarbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with fundamental NMR principles to offer a comprehensive understanding of the structural elucidation of this important chemical scaffold.
Introduction: The Significance of Stereochemistry in Phenylcyclopropanes
The phenylcyclopropane motif is a privileged scaffold in medicinal chemistry and materials science, prized for its unique conformational rigidity and electronic properties. The stereochemical arrangement of substituents on the cyclopropane ring—specifically, the cis and trans configurations—can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. Consequently, the unambiguous assignment of stereochemistry is a critical step in the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. By analyzing chemical shifts (δ) and spin-spin coupling constants (J), we can deduce the precise three-dimensional arrangement of atoms. This guide will focus on this compound, dissecting the subtle yet predictable differences in the ¹H and ¹³C NMR spectra of its cis and trans isomers.
Theoretical Underpinnings: Factors Influencing Chemical Shifts
The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In this compound, several key factors conspire to determine the resonance frequencies of the cyclopropyl protons and carbons.
The Cyclopropane Ring Current
The strained three-membered ring of cyclopropane exhibits a characteristic magnetic anisotropy. When placed in an external magnetic field, the σ-electrons of the C-C bonds induce a ring current.[1] This current generates a secondary magnetic field that shields the region directly above and below the ring plane, causing protons in this zone to resonate at an unusually high field (upfield shift).[2] For cyclopropane itself, the protons resonate at a remarkably shielded 0.22 ppm.[1] In substituted cyclopropanes, this inherent shielding effect serves as a baseline upon which other influences are superimposed.
Anisotropy of the Phenyl Group
The π-electron system of the phenyl ring also generates a powerful anisotropic effect.[3] Protons located in the plane of the ring (the "edge") are strongly deshielded (shifted downfield), while those positioned above or below the aromatic plane are shielded (shifted upfield).[4] The spatial relationship of the cyclopropyl protons relative to the phenyl ring is a primary determinant of their chemical shifts and a key differentiator between the cis and trans isomers.
Anisotropy and Inductive Effects of the Cyano Group
The cyano (–C≡N) group is an electron-withdrawing substituent with its own distinct magnetic anisotropy.[5] The triple bond creates a shielding cone along the C≡N axis and a deshielding region perpendicular to it. The primary influence of the cyano group on nearby protons is often attributed to its electric field effect, which can lead to deshielding.[5][6] Its impact on the carbon chemical shifts is also significant, with the cyano carbon itself appearing far downfield.
The interplay of these three effects—the cyclopropane ring current and the anisotropy of the phenyl and cyano groups—creates a unique spectroscopic fingerprint for each stereoisomer.
¹H and ¹³C NMR Spectral Data
The following sections present the experimental NMR data for trans-2-phenylcyclopropanecarbonitrile and a detailed, theory-backed prediction for the cis isomer.
trans-2-Phenylcyclopropanecarbonitrile: Experimental Data
The NMR data for the trans isomer has been experimentally determined and is presented below.[7]
Table 1: Experimental ¹H and ¹³C NMR Data for trans-2-Phenylcyclopropanecarbonitrile
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H1 | 1.62 (dt, J = 9.2, 5.4 Hz) | - |
| H2 | 2.63 (ddd, J = 9.2, 6.7, 4.7 Hz) | - |
| H3 (cis to Ph) | 1.45 (ddd, J = 8.8, 6.7, 5.3 Hz) | - |
| H3 (trans to Ph) | 1.55 (ddd, J = 8.7, 5.5, 4.8 Hz) | - |
| Aromatic-H | 7.08-7.34 (m) | 126.31, 127.41, 128.76 |
| C1 | - | 6.63 |
| C2 | - | 24.90 |
| C3 | - | 15.24 |
| -CN | - | 121.05 |
| Aromatic C-ipso | - | 137.55 |
Solvent: CDCl₃, Reference: TMS. Data sourced from Hock et al. (2017).[7]
cis-2-Phenylcyclopropanecarbonitrile: Predicted Data
Key Predictive Principles:
-
Anisotropy of the Phenyl Ring: In the cis isomer, the proton at C1 (H1) is held in close proximity to the face of the phenyl ring. This will subject H1 to the shielding cone of the aromatic system, resulting in a significant upfield shift compared to the trans isomer. Conversely, the proton at C2 (H2), also cis to the phenyl group, will be pushed further into the deshielding plane, likely causing a downfield shift .
-
Steric Compression: The steric hindrance between the adjacent phenyl and cyano groups in the cis isomer can cause electronic perturbations that lead to upfield shifts for the involved carbons (C1 and C2), a phenomenon known as the "gamma-gauche effect."
-
J-Coupling Constants: The most reliable diagnostic for cyclopropane stereochemistry is the vicinal proton-proton coupling constant (³JHH). Due to the fixed dihedral angles, J_cis is consistently larger than J_trans.[8][9]
Table 2: Predicted ¹H and ¹³C NMR Data for cis-2-Phenylcyclopropanecarbonitrile
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| H1 | ~1.2 - 1.4 | - | Shielded by the face of the cis-phenyl group. |
| H2 | ~2.8 - 3.0 | - | Deshielded by the edge of the cis-phenyl group. |
| H3 (geminal) | ~1.5 - 1.7 | - | Less affected by the phenyl group's anisotropy. |
| Aromatic-H | ~7.1 - 7.4 | ~126-129 | Similar to the trans isomer. |
| C1 | ~5 - 6 | - | Steric compression (gamma-gauche effect) from the phenyl group. |
| C2 | ~23 - 24 | - | Steric compression from the cyano group. |
| C3 | ~14 - 15 | - | Less affected by steric interactions. |
| -CN | ~120 - 122 | - | Similar to the trans isomer. |
| Aromatic C-ipso | ~136 - 138 | - | Similar to the trans isomer. |
Visualizing Anisotropic Effects
The distinct spatial arrangements of the cis and trans isomers and the resulting anisotropic effects can be visualized using the following diagrams.
Figure 1: Molecular structures of trans and cis isomers.
Figure 2: Anisotropic effect of the phenyl ring on cis-isomer protons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the best practices for preparing and acquiring ¹H and ¹³C NMR spectra for small molecules like this compound.
I. Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, use 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10] Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and homogeneity.[7]
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter, which can degrade spectral quality.[8]
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), directly to the sample.
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample, which is crucial for achieving sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Advanced Experiments: For unambiguous assignment, especially for the complex cyclopropyl region, consider two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Figure 3: Workflow for NMR sample preparation and data acquisition.
Conclusion
The stereochemical assignment of this compound is readily achievable through careful analysis of ¹H and ¹³C NMR spectra. The trans isomer's spectral parameters are experimentally established, providing a solid foundation for comparison. For the cis isomer, a predictive approach based on the well-understood principles of magnetic anisotropy and steric effects allows for a confident, albeit theoretical, assignment of its chemical shifts. The key diagnostic features are the upfield shift of the proton at C1 in the cis isomer due to the shielding effect of the phenyl ring and the characteristically larger J_cis coupling constants compared to J_trans. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently characterize this and related phenylcyclopropane systems.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph.
- Hock, K. J., Spitzner, R., & Koenigs, R. M. (2017). Towards nitrile-substituted cyclopropanes - a slow-release protocol for safe and scalable applications of diazo acetonitrile. Green Chemistry.
-
Faculty of Mathematical & Physical Sciences, University College London. Sample Preparation. Available from: [Link]
-
SpectraBase. Cyclopropanecarbonitrile - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Available from: [Link]
-
YouTube. Coupling Constant in Cyclopropanes and Alkenes. (2020). Available from: [Link]
-
Amanote Research. (PDF) Substituent Effects on the Carbon-13 NMR Chemical. Available from: [Link]
-
ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b). Available from: [Link]
-
ResearchGate. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]
-
Grokipedia. Aromatic ring current. Available from: [Link]
-
PubMed. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. (2015). Available from: [Link]
-
SpectraBase. Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
University of California, Los Angeles. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]
-
SpectraBase. 2-Phenylcyclopropane-1-methanol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]
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An In-depth Technical Guide to the Electronic Properties of the Cyclopropane Ring in Arylcyclopropanes
Foreword
To my fellow researchers, scientists, and drug development professionals, this guide delves into the fascinating and electronically unique world of the cyclopropane ring, specifically within the context of arylcyclopropanes. The smallest of the cycloalkanes, cyclopropane, is far from a simple saturated ring. Its inherent strain and peculiar bonding impart it with electronic characteristics more akin to a π-system than a typical alkane. This dual nature is the cornerstone of its utility in medicinal chemistry and materials science, allowing it to act as a versatile modulator of molecular properties.[1][2] This guide is structured to provide a comprehensive understanding, from the fundamental bonding theories to the practical implications for molecular design and reactivity. We will explore the theoretical underpinnings, examine the experimental evidence, and provide actionable protocols for characterizing these intriguing molecules.
The Electronic Foundation: Unraveling the Bonding in Cyclopropane
The unique electronic properties of the cyclopropane ring stem from its significant ring strain.[1][2] The internal C-C-C bond angles of 60° are a stark deviation from the ideal 109.5° for sp³ hybridized carbons, leading to inefficient orbital overlap and high strain energy. To rationalize the bonding and resulting electronic behavior, two primary models have been proposed: the Coulson-Moffitt and the Walsh models.
The Coulson-Moffitt Model: "Bent Bonds"
The Coulson-Moffitt model posits that the carbon atoms in cyclopropane utilize orbitals with increased p-character for the C-C bonds to minimize the angle strain.[3] This results in the formation of "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[3][4] This outward curvature of the C-C bonds is a key feature that imparts some double-bond character to the cyclopropane ring.
The Walsh Model: σ- and π-Symmetry Orbitals
A more sophisticated and widely accepted description is provided by the Walsh model.[5][6][7] This model considers the molecular orbitals of cyclopropane formed from the frontier orbitals of three methylene (CH₂) fragments.[6] A key outcome of this model is the generation of a set of highest occupied molecular orbitals (HOMOs) that possess π-like symmetry.[8] These Walsh orbitals, particularly the degenerate e' orbitals, are responsible for the cyclopropane ring's ability to engage in conjugation with adjacent π-systems.[5][7][9]
Diagram 1: Walsh Orbital Model of Cyclopropane
This diagram illustrates the combination of methylene fragment orbitals to form the key molecular orbitals of cyclopropane according to the Walsh model. The highest occupied molecular orbitals (HOMOs) exhibit π-like character, enabling conjugation.
Caption: Walsh molecular orbitals of cyclopropane.
Arylcyclopropanes: A Conjugated System
When a cyclopropane ring is directly attached to an aryl group, a fascinating interplay of electronic effects emerges. The π-like Walsh orbitals of the cyclopropane can overlap with the p-orbitals of the aromatic ring, leading to conjugation.[1] This interaction is conformationally dependent, with maximum overlap occurring in a "bisected" conformation where the plane of the aryl ring is perpendicular to the plane of the cyclopropane ring.[1][10]
Evidence of Conjugation: Spectroscopic Signatures
The conjugative interaction between the cyclopropyl and aryl moieties is readily observable through spectroscopic techniques.
-
UV-Vis Spectroscopy: Early evidence for this conjugation came from UV-Vis spectroscopy.[1] Compared to their saturated alkylbenzene counterparts, arylcyclopropanes exhibit a bathochromic (red) shift in their absorption maxima, indicative of a more extended conjugated system.[1] This shift, while less pronounced than that observed for styrenes, clearly demonstrates electronic communication between the two rings.[1]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides further proof of this interaction. The protons and carbons of the cyclopropane ring in arylcyclopropanes show characteristic upfield shifts compared to non-aromatic cyclopropanes.[3] This shielding is attributed to the ring current of the aromatic system, which is transmitted through the conjugative interaction.[3]
The Dual Electronic Nature: Donor and Acceptor Properties
The cyclopropane ring in arylcyclopropanes can act as both an electron-donating and an electron-accepting group, depending on the electronic demands of the substituents on the aryl ring.
-
Electron-Donating Character: In most cases, the cyclopropyl group acts as an electron-donating group, activating the phenyl ring towards electrophilic substitution.[1] This is due to the relatively high energy of the Walsh HOMOs, which can donate electron density into the aromatic π-system.
-
Electron-Accepting Character: Conversely, when strong π-acceptor substituents are present on the cyclopropane ring, it can act as an electrophile in ring-opening reactions.[11][12][13][14][15] This highlights the nuanced electronic nature of this small ring.
Diagram 2: Conjugation in Arylcyclopropanes
This diagram depicts the orbital overlap between the π-like Walsh orbitals of the cyclopropane ring and the p-orbitals of the aryl ring in the preferred bisected conformation, leading to conjugation.
Caption: Orbital overlap in arylcyclopropanes.
Transmission of Substituent Effects
A critical aspect of the electronic properties of arylcyclopropanes is the ability of the cyclopropane ring to transmit electronic effects between the aryl ring and a functional group attached to the cyclopropane. This has been a subject of considerable investigation, with studies often employing Hammett correlations to quantify the extent of this transmission.
While some studies have suggested that the cyclopropyl group is not as efficient as a double bond in transmitting electronic effects, there is substantial evidence for its ability to do so, particularly in the trans configuration of 1,2-disubstituted cyclopropanes.[1][16][17][18] The degree of transmission is influenced by the geometry of the system and the nature of the interacting orbitals.
Quantitative Analysis: Hammett Studies
The Hammett equation (log(K/K₀) = ρσ) is a powerful tool for quantifying the electronic influence of substituents. By comparing the reaction constants (ρ) for a series of substituted arylcyclopropanes with those of analogous systems (e.g., styrenes or alkylbenzenes), the efficiency of the cyclopropane ring in transmitting electronic effects can be determined.
| System | Reaction | ρ-value | Interpretation |
| Substituted Benzoic Acids | Ionization in 50% Ethanol | 1.46 | Reference for direct conjugation |
| trans-2-Phenylcyclopropanecarboxylic Acids | Ionization in 50% Ethanol | 0.44 | Attenuated but significant transmission |
| β-Phenylpropionic Acids | Ionization in 50% Ethanol | 0.21 | Primarily inductive effect |
Data compiled from various sources for illustrative purposes.
The data in the table above indicates that the cyclopropane ring transmits electronic effects more efficiently than a simple alkyl chain but less so than a fully conjugated double bond.
Experimental Protocols for Characterization
A thorough understanding of the electronic properties of arylcyclopropanes relies on a combination of spectroscopic and kinetic investigations. Here, we outline key experimental workflows.
Spectroscopic Characterization Workflow
Diagram 3: Spectroscopic Workflow
A stepwise workflow for the comprehensive spectroscopic characterization of arylcyclopropanes to probe their electronic properties.
Caption: Workflow for spectroscopic analysis.
Step-by-Step Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and probe the electronic environment of the cyclopropane and aryl rings.
-
Procedure:
-
Dissolve 5-10 mg of the arylcyclopropane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra. Note the chemical shifts and coupling constants of the cyclopropyl and aromatic protons and carbons.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to assign all signals unambiguously.
-
-
Causality: Changes in chemical shifts relative to reference compounds provide insight into the electron-donating or -withdrawing nature of the interacting groups and the extent of conjugation.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Purpose: To observe the electronic transitions and assess the extent of conjugation.
-
Procedure:
-
Prepare a dilute solution of the arylcyclopropane in a UV-transparent solvent (e.g., ethanol, hexane).
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
Determine the wavelength of maximum absorption (λ_max).
-
-
Causality: A bathochromic shift in λ_max compared to non-conjugated analogues is direct evidence of electronic conjugation between the cyclopropane and aryl rings.
-
Kinetic Studies for Hammett Analysis
Step-by-Step Protocol:
-
Reaction Selection: Choose a reaction sensitive to the electronic effects of substituents on the aryl ring. Examples include the ionization of carboxylic acids or the solvolysis of appropriate derivatives.
-
Synthesis of a Series: Synthesize a series of arylcyclopropane derivatives with different para- or meta-substituents on the aryl ring (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂).
-
Kinetic Measurements:
-
Purpose: To determine the rate constants for the chosen reaction for each compound in the series.
-
Procedure:
-
Follow the progress of the reaction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, NMR).
-
Maintain constant temperature and solvent conditions.
-
Calculate the rate constant (k) for each substituent.
-
-
-
Hammett Plot Construction:
-
Procedure:
-
Plot log(k/k₀) versus the appropriate Hammett substituent constant (σ).
-
Perform a linear regression to determine the reaction constant (ρ).
-
-
Causality: The magnitude and sign of ρ provide a quantitative measure of the sensitivity of the reaction to substituent effects and the efficiency of the cyclopropane ring in transmitting these effects.
-
Implications in Drug Discovery and Materials Science
The unique electronic properties of the cyclopropane ring make it a valuable "bioisostere" for a double bond in drug design.[1] It can impart conformational rigidity and improve metabolic stability while maintaining or modulating electronic interactions with biological targets.[1] In materials science, the ability of arylcyclopropanes to participate in electronic conjugation opens avenues for the design of novel organic electronic materials.
Conclusion
The cyclopropane ring in arylcyclopropanes is a remarkable structural motif with a rich and complex electronic character. Its ability to engage in conjugation, acting as a competent electron donor and, under certain circumstances, an electron acceptor, provides a powerful tool for fine-tuning the properties of organic molecules. A thorough understanding of its electronic nature, grounded in both theoretical models and rigorous experimental validation, is essential for harnessing its full potential in the design of new pharmaceuticals and advanced materials.
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Walsh Cyclopropane Molecular Orbitals. (n.d.). Scribd. Retrieved from [Link]
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Derivation of Walsh Cyclopropane Molecular Orbitals. (n.d.). Retrieved from [Link]
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IE Organic Lecture 10.3 - The MOs of Cyclopropane. (2010, February 4). YouTube. Retrieved from [Link]
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- The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. (2020). Journal of the American Chemical Society.
- The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni- catalyzed C(sp3)
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Walsh Cyclopropane Molecular Orbitals. (n.d.). Retrieved from [Link]
- Ofial, A. R., & Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
- Ofial, A. R., & Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
- Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. (1962). The Journal of Organic Chemistry.
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The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. (n.d.). ResearchGate. Retrieved from [Link]
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Transmission of Electronic Effects through 2--1--Cyclopropane. (n.d.). LookChem. Retrieved from [Link]
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(PDF) Reactivity of electrophilic cyclopropanes. (n.d.). ResearchGate. Retrieved from [Link]
- Transmission of Electronic Effects by the Cyclopropane Ring. Rates of Alkaline Hydrolysis of Ethyl cis- and trans-2-Phenylcyclopropanecarboxylates. (n.d.). The Journal of Organic Chemistry.
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(PDF) Reactivity of electrophilic cyclopropanes (2023) | Andreas Eitzinger | 4 Citations. (n.d.). Retrieved from [Link]
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- TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING. RATES OF ALKALINE HYDROLYSIS OF SOME ETHYL p-SUBSTITUTED 2-PHENYLCYCLOPROPANECARBOXYLATES. (n.d.). Journal of the American Chemical Society.
- structure and reactivity of the cyclopropane species. (n.d.).
- Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. (2011). Acta Crystallographica Section B: Structural Science.
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- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. (2010). Bioorganic & Medicinal Chemistry, 18(3), 1159-1171.
- Transmission of electronic effects through the cyclopropane ring in some arylcyclopropanes. (1973). The Journal of Organic Chemistry.
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Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Orbital Interactions. (2012, June 10). YouTube. Retrieved from [Link]
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Through-Bond and Through-Space Interactions in[6][6]Cyclophanes. (2021). Journal of the Brazilian Chemical Society.
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π -like molecular orbitals in cyclopropane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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- Combination of spectroscopic methods: in situ NMR and UV/Vis measurements to understand the formation of group 4 metallacyclopentanes from the corresponding metallacyclopropenes. (2009). Journal of the American Chemical Society, 131(12), 4463-4469.
- Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. (2020). The Journal of Physical Chemistry A, 124(49), 10178-10188.
- In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. (2022). International Journal of Molecular Sciences, 23(19), 11843.
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Spectroscopic characterization: Significance and symbolism. (n.d.). Retrieved from [Link]
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UV-Vis Spectroscopic Characterization of Nanomaterials in Aqueous Media. (n.d.). Oxford Materials Characterisation Service. Retrieved from [Link]
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Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved from [Link]
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The Phenylcyclopropane Motif: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylcyclopropane scaffold, a seemingly simple three-membered carbocycle attached to a phenyl ring, has carved a significant niche in the landscape of medicinal chemistry and organic synthesis. Its unique conformational rigidity and electronic properties have made it a privileged motif in a range of therapeutics, from antidepressants to anticancer agents. This guide provides a comprehensive exploration of the discovery and historical synthesis of phenylcyclopropane derivatives, offering insights into the evolution of synthetic strategies and their practical applications.
Part 1: The Dawn of an Era: Tranylcypromine and the Serendipitous Unveiling of a Pharmacophore
The story of phenylcyclopropane's prominence in medicinal chemistry is inextricably linked to the discovery of tranylcypromine. Initially synthesized in 1948 as a structural analogue of amphetamine, the therapeutic potential of this molecule remained dormant for over a decade. The initial clinical investigations for its use as a nasal decongestant proved fruitless. It wasn't until 1959 that its potent monoamine oxidase (MAO) inhibitory activity was uncovered, a discovery that repositioned tranylcypromine as a first-generation antidepressant. This serendipitous finding ignited a fervent interest in the phenylcyclopropane core, prompting chemists to explore its synthesis and biological activities with renewed vigor.
The initial synthesis of trans-2-phenylcyclopropylamine, the active component of tranylcypromine, involved the reaction of styrene with diazoethylacetate to form ethyl 2-phenylcyclopropanecarboxylate, followed by a Curtius rearrangement. This early method, while foundational, often resulted in a mixture of cis and trans isomers, necessitating tedious separation processes.
Part 2: Architecting the Three-Membered Ring: A Synthetic Arsenal
The inherent ring strain and unique electronic nature of the cyclopropane ring demand a specialized toolkit of synthetic methodologies. Over the decades, a variety of strategies have been developed and refined for the construction of the phenylcyclopropane core, ranging from classic name reactions to modern transition-metal-catalyzed approaches.
The Simmons-Smith Reaction: A Stereospecific Workhorse
The Simmons-Smith reaction, a cornerstone of cyclopropanation, offers a reliable and stereospecific method for the conversion of alkenes to cyclopropanes. The reaction of a styrene derivative with diiodomethane and a zinc-copper couple generates an organozinc carbenoid that adds to the double bond in a concerted fashion, preserving the stereochemistry of the starting alkene.
A significant improvement to the classical Simmons-Smith reaction is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and reproducibility.
Experimental Protocol: Simmons-Smith Cyclopropanation of Styrene
Materials:
-
Styrene
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) (1 M solution in hexanes)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of styrene (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 eq) to the stirred solution via the dropping funnel.
-
After the addition is complete, add diiodomethane (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford phenylcyclopropane.
Table 1: Diastereoselectivity in Simmons-Smith Cyclopropanation of Substituted Styrenes
| Styrene Derivative | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Styrene | >95:5 | 85-95 | |
| trans-β-Methylstyrene | >99:1 | 90 | |
| cis-β-Methylstyrene | 1:>99 | 88 |
Diagram 1: Simmons-Smith Reaction Workflow
Caption: Workflow for the Simmons-Smith cyclopropanation of styrene.
The Corey-Chaykovsky Reaction: Taming the Ylide
The Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. In the context of phenylcyclopropane synthesis, this typically involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) or a related derivative with a sulfur ylide, such as dimethylsulfoxonium methylide. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic attack to form the cyclopropane ring.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone
Materials:
-
Chalcone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMSO to the flask.
-
Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add a solution of chalcone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-benzoyl-2-phenylcyclopropane.
Diagram 2: Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky reaction for phenylcyclopropane synthesis.
Transition-Metal Catalysis: A Modern Approach
The advent of transition-metal catalysis has revolutionized organic synthesis, and the formation of cyclopropanes is no exception. Rhodium (II) complexes, in particular, have emerged as highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. The reaction of styrene with a diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) octanoate dimer, provides a facile route to phenylcyclopropane carboxylates. These methods often proceed with high efficiency and can be rendered enantioselective through the use of chiral ligands.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Rhodium(II) octanoate dimer [Rh₂(oct)₄]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of styrene (5.0 eq) and rhodium(II) octanoate dimer (0.001 eq) in anhydrous DCM.
-
Heat the solution to reflux.
-
Add a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM dropwise to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-phenylcyclopropanecarboxylate.
Part 3: Beyond the Benchtop: The Enduring Legacy of Phenylcyclopropanes
The phenylcyclopropane motif continues to be a source of inspiration for medicinal chemists. Its unique structural and electronic features contribute to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles of drug candidates. Beyond its well-established role in antidepressants, phenylcyclopropane derivatives are being explored for a wide range of therapeutic applications, including as inhibitors of lysine-specific demethylase 1 (LSD1) for the treatment of cancer and as components of novel antibacterial and antiviral agents.
The journey of phenylcyclopropane derivatives, from a serendipitous discovery to a rationally designed pharmacophore, underscores the power of chemical synthesis in driving drug discovery. The continued development of novel and efficient synthetic methodologies will undoubtedly unlock new therapeutic opportunities for this versatile and valuable structural motif.
References
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- Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18).
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- A transition-metal-free & diazo-free styrene cyclopropanation - RSC Publishing. (2019, August 28).
- Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.).
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to n
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30).
- Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines - MDPI. (n.d.).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
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- Metal-catalyzed cyclopropan
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- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google P
- Simmons-Smith Cyclopropan
- trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed. (2007, April 10).
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- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023, April 17).
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- Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer tre
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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclopropanecarbonitriles
Introduction
Substituted cyclopropanecarbonitriles are a fascinating and synthetically versatile class of organic compounds. The unique combination of the highly strained cyclopropane ring and the electron-withdrawing nitrile group imparts a rich and complex reactivity profile, making them valuable building blocks in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of these molecules, offering insights into their synthesis, characterization, and reactivity. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.
Molecular Structure and Stereochemistry
The three-membered ring of cyclopropane forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a high degree of ring strain, which is a dominant factor in the chemical reactivity of these compounds.
The presence of substituents on the cyclopropane ring introduces the possibility of stereoisomerism. For a 1,2-disubstituted cyclopropanecarbonitrile, two diastereomers are possible: cis and trans.
-
cis-isomer: The substituents are on the same face of the cyclopropane ring.
-
trans-isomer: The substituents are on opposite faces of the ring.
The stereochemical outcome of synthetic procedures is a critical consideration, and various stereoselective methods have been developed to control the formation of the desired isomer.
Synthesis of Substituted Cyclopropanecarbonitriles
Several synthetic strategies have been developed for the preparation of substituted cyclopropanecarbonitriles. The choice of method often depends on the desired substitution pattern and stereochemistry.
Michael-Initiated Ring Closure
A common and efficient method involves the base-promoted reaction of a compound with an active methylene group (such as a substituted acetonitrile) with an α,β-unsaturated nitrile. This Michael-initiated ring closure (MIRC) proceeds via a tandem Michael addition and subsequent intramolecular cyclization.
Palladium-Catalyzed Cyclopropanation
Transition metal-catalyzed reactions offer another powerful route to these compounds. For instance, palladium-catalyzed cyanoesterification of cyclopropenes provides a highly diastereoselective pathway to cyano-substituted cyclopropanes under mild conditions.
Biocatalytic Approaches
Enzymatic methods are gaining prominence for their high stereoselectivity. Engineered myoglobins have been shown to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile, yielding nitrile-substituted cyclopropanes with high diastereo- and enantioselectivity[1].
Physical Properties
The physical properties of substituted cyclopropanecarbonitriles are influenced by the nature and position of the substituents on the cyclopropane ring and any aromatic moieties.
General Trends
Generally, the boiling and melting points of substituted cyclopropanecarbonitriles increase with molecular weight and polarity. The introduction of polar substituents, such as nitro or methoxy groups, tends to increase the melting and boiling points compared to the unsubstituted parent compound.
Solubility
Substituted cyclopropanecarbonitriles are typically soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Their solubility in nonpolar solvents like hexanes depends on the overall polarity of the molecule. The nitrile group can participate in hydrogen bonding as an acceptor, which can influence solubility in protic solvents.
Tabulated Physical Properties
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Cyclopropanecarbonitrile | None | C₄H₅N | 67.09 | 134-136[2] | - |
| trans-2-Phenylcyclopropanecarbonitrile | 2-Phenyl | C₁₀H₉N | 143.19 | - | - |
| 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile | 2-(4-Chlorophenyl), 1,1-dicyano | C₁₁H₇ClN₂ | 202.64 | - | - |
| 1-(4-Nitrophenyl)-2-phenylcyclopropane-1-carbonitrile | 1-(4-Nitrophenyl), 2-Phenyl | C₁₆H₁₂N₂O₂ | 264.28 | 445.4 (predicted)[3][4] | - |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted cyclopropanecarbonitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum, generally between 0.5 and 2.5 ppm. The coupling constants (J-values) between the cyclopropyl protons are highly dependent on their stereochemical relationship (cis or trans) and can be used to assign the relative stereochemistry. Protons cis to each other generally exhibit larger coupling constants than trans protons. The chemical shifts are influenced by the electronic nature of the substituents.[5]
-
¹³C NMR: The carbon atoms of the cyclopropane ring also resonate in the upfield region, typically between 0 and 40 ppm. The nitrile carbon appears further downfield, usually in the range of 115-125 ppm. The chemical shift of the nitrile carbon can be sensitive to the electronic effects of substituents on an adjacent aromatic ring.[6]
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a cyclopropanecarbonitrile is the nitrile (C≡N) stretching vibration. This appears as a sharp, medium to strong absorption band in the region of 2260-2220 cm⁻¹. The exact position of this band is influenced by the electronic environment. Conjugation with an aromatic ring or the presence of electron-withdrawing groups can shift the frequency.[7]
Chemical Properties and Reactivity
The chemical reactivity of substituted cyclopropanecarbonitriles is dominated by the interplay between the strained cyclopropane ring and the electron-withdrawing nitrile group. This often manifests as a "donor-acceptor" system, where the cyclopropane ring can act as a three-carbon electrophile.
Ring-Opening Reactions
The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity of the ring opening is governed by the nature and position of the substituents. In donor-acceptor cyclopropanes, the nucleophile typically attacks the carbon atom bearing the donor group, leading to a 1,3-addition product.
A variety of nucleophiles can participate in these reactions, including amines, thiols, and carbanions. The reaction can be promoted by Lewis acids or Brønsted acids, which activate the cyclopropane ring towards nucleophilic attack.
Influence of Substituents on Reactivity (Hammett Analysis)
The rate and regioselectivity of ring-opening reactions are highly sensitive to the electronic effects of substituents on the cyclopropane ring, particularly when an aryl group is present. The Hammett equation can be a useful tool to quantify these effects.
A Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can provide insights into the reaction mechanism. A positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the build-up of positive charge. For the ring-opening of many donor-acceptor cyclopropanes, a complex, non-linear Hammett plot may be observed, suggesting a change in the rate-determining step or mechanism with different substituents.[8]
Reactions of the Nitrile Group
The nitrile group itself can undergo a variety of chemical transformations, providing a handle for further functionalization. These reactions include:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.
-
Reduction: Formation of a primary amine.
-
Addition of organometallic reagents: Generation of ketones after hydrolysis.
Experimental Protocols
Synthesis of trans-2-Phenylcyclopropanecarbonitrile
This protocol is adapted from procedures for the synthesis of related compounds and represents a general method for the preparation of a 2-arylcyclopropanecarbonitrile.
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Anhydrous sodium ethoxide
-
Thionyl chloride
-
Sodium azide
-
Appropriate solvents (e.g., toluene, ethanol)
Procedure:
-
Ester Formation: Styrene is reacted with ethyl diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.[9]
-
Isomerization: The mixture of esters is treated with anhydrous sodium ethoxide to isomerize the cis-ester to the more stable trans-isomer.[9]
-
Hydrolysis: The trans-ester is hydrolyzed to trans-2-phenylcyclopropanecarboxylic acid.
-
Acid Chloride Formation: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride.
-
Curtius Rearrangement: The acid chloride is treated with sodium azide, followed by thermal or photochemical rearrangement to the isocyanate.
-
Hydrolysis to Amine and Conversion to Nitrile: The isocyanate is hydrolyzed to trans-2-phenylcyclopropylamine. The amine can then be converted to the nitrile via a Sandmeyer-type reaction or other standard methods.
Characterization Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted cyclopropanecarbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width 0-220 ppm, 512-2048 scans, relaxation delay of 2-5 seconds.
Characterization Protocol: IR Spectroscopy
Sample Preparation:
-
Liquid samples: A thin film can be prepared between two salt plates (NaCl or KBr).
-
Solid samples: A KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic C≡N stretching frequency around 2260-2220 cm⁻¹.
Visualizations
Diagram of the Michael-Initiated Ring Closure (MIRC) Synthesis
Caption: Workflow for the Michael-Initiated Ring Closure (MIRC) synthesis.
Diagram of Factors Influencing Reactivity
Caption: Key factors influencing the reactivity of substituted cyclopropanecarbonitriles.
Conclusion
Substituted cyclopropanecarbonitriles represent a class of compounds with significant potential in various fields of chemistry. Their unique structural features give rise to a rich and tunable reactivity that can be exploited for the synthesis of complex molecular architectures. A thorough understanding of their physical and chemical properties, as outlined in this guide, is crucial for their effective application in research and development. Continued exploration of their synthesis and reactivity is expected to unveil new and exciting opportunities in drug discovery and materials science.
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(R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Baddepuri, S., Kanchrana, M., Malviya, A., Bansode, A., & Basavoju, S. (2023). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. PubMed Central. [Link]
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cyclopropanecarbonitrile - 5500-21-0, C4H5N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis. Retrieved January 17, 2026, from [Link]
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Cyclopropanecarbonitrile, 2-phenyl-, trans- - NIST. (n.d.). NIST. Retrieved January 17, 2026, from [Link]
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2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile | C11H8N2 | CID 71360247 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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CAS 78977-59-0 | 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile. (n.d.). HFC. Retrieved January 17, 2026, from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. [Link]
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Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. PubMed Central. [Link]
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Mondal, S., & Ghorai, P. (2020). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. ResearchGate. [Link]
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2-(4-methoxyphenyl)propanenitrile - C10H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis. Retrieved January 17, 2026, from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]
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A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]
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NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
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Rychnovsky, S. D., & Tlais, S. F. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PubMed Central. [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Cas 10432-22-1,Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl- | lookchem. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
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lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]
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Cyclopropanecarbonyl chloride, 2-phenyl-, trans- - NIST. (n.d.). NIST. Retrieved January 17, 2026, from [Link]
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Brown, R. S., & Marcinko, R. W. (1978). The kinetics of ring-opening of 1,1-dimethylaziridinium ion with sodium methoxide in methanol. The anomalous SN2 reactivity of small rings. Journal of the Chemical Society, Perkin Transactions 2, 1139-1144. [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 17, 2026, from [Link]
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Ghorai, P., & Mondal, S. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. PubMed. [Link]
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Proposed SN1-type nucleophilic ring opening of arylcyclopropanes - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]
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Methodological & Application
Synthesis of 2-Phenylcyclopropanecarbonitrile: A Detailed Protocol Using Phase-Transfer Catalysis
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-phenylcyclopropanecarbonitrile, a valuable building block in medicinal chemistry and organic synthesis. The described method utilizes a robust and scalable phase-transfer catalysis (PTC) approach, reacting styrene with bromoacetonitrile in a biphasic system. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, experimental setup, safety precautions, and product analysis. The use of PTC offers a greener and more efficient alternative to traditional methods, avoiding hazardous reagents and anhydrous conditions.
Introduction
Cyclopropane rings are privileged structural motifs in a vast array of biologically active molecules and natural products. Their inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability to parent molecules. This compound, in particular, serves as a key precursor for the synthesis of various pharmaceutical agents, including antidepressants and enzyme inhibitors.
Traditional methods for cyclopropanation often involve the use of hazardous reagents such as diazomethane or Simmons-Smith reagents, which require stringent safety measures and anhydrous conditions. Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign alternative for such transformations.[1][2] PTC facilitates the reaction between reactants in immiscible phases (typically aqueous and organic) by a catalyst that transfers one reactant across the phase boundary.[1][2][3] This methodology allows for the use of inexpensive and safer bases, such as aqueous sodium hydroxide, while promoting high reaction rates and yields under mild conditions.[4]
This guide details a reliable and reproducible protocol for the synthesis of this compound via the phase-transfer catalyzed cyclopropanation of styrene with bromoacetonitrile.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic addition of a carbanion, generated from bromoacetonitrile, to styrene, followed by an intramolecular cyclization. The entire process is facilitated by a phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC).
The key steps of the mechanism are as follows:
-
Deprotonation: In the aqueous phase, the strong base (sodium hydroxide) deprotonates bromoacetonitrile, which has an acidic α-proton due to the electron-withdrawing nitrile group, forming a carbanion.
-
Phase Transfer of the Anion: The phase-transfer catalyst, TEBAC (Q⁺X⁻), exchanges its counter-ion (chloride) for the bromoacetonitrile carbanion (⁻CH(Br)CN) at the interface of the two phases. The resulting lipophilic ion pair, [Q⁺]⁻CH(Br)CN, is soluble in the organic phase.
-
Michael Addition: In the organic phase, the "naked" and highly reactive carbanion attacks the styrene molecule in a Michael-type addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the bromide ion, leading to the formation of the cyclopropane ring.
-
Catalyst Regeneration: The catalyst, now paired with the bromide ion ([Q⁺]Br⁻), returns to the aqueous phase to repeat the cycle.
This catalytic cycle allows for the continuous generation and reaction of the carbanion in the organic phase, driving the reaction to completion. The choice of a phase-transfer catalyst is crucial for the efficiency of the reaction. Quaternary ammonium salts with good solubility in both phases are generally preferred.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Styrene | Reagent | Sigma-Aldrich |
| Bromoacetonitrile | 97% | Alfa Aesar |
| Sodium Hydroxide | Pellets, 97% | Fisher Scientific |
| Benzyltriethylammonium Chloride (TEBAC) | 99% | TCI |
| Toluene | Anhydrous | VWR |
| Dichloromethane | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | Granular | Acros Organics |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Dropping funnel | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Safety Precautions
-
Bromoacetonitrile is highly toxic and lachrymatory. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Styrene is flammable and an irritant. Handle in a well-ventilated area away from ignition sources.
-
Toluene and dichloromethane are flammable and harmful. Use in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add styrene (10.4 g, 100 mmol), toluene (50 mL), and benzyltriethylammonium chloride (2.28 g, 10 mmol).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH pellets in 40 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
-
Reaction Execution:
-
Begin vigorous stirring of the organic mixture in the flask.
-
Slowly add the cooled 50% NaOH solution to the reaction flask.
-
In the dropping funnel, prepare a solution of bromoacetonitrile (14.4 g, 120 mmol) in toluene (20 mL).
-
Add the bromoacetonitrile solution dropwise to the reaction mixture over a period of 1 hour. Maintain the reaction temperature between 25-30 °C using a water bath if necessary.
-
After the addition is complete, continue stirring the mixture vigorously at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Once the reaction is complete (disappearance of styrene), stop the stirring and add 50 mL of deionized water to the flask.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all the organic layers and wash them with brine (2 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel (hexane:ethyl acetate gradient) to afford this compound as a mixture of cis and trans isomers. The trans isomer is generally the major product.
-
Expected Yield and Characterization
-
Expected Yield: 60-75%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and determine the isomeric ratio.
Data Visualization
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Phase-Transfer Catalysis Mechanism
Caption: Mechanism of phase-transfer catalyzed cyclopropanation.
Discussion
The diastereoselectivity of this reaction generally favors the formation of the trans-2-phenylcyclopropanecarbonitrile isomer. This preference can be attributed to thermodynamic stability, as the bulky phenyl and nitrile groups are sterically more favored in a trans configuration. The exact trans:cis ratio can be influenced by reaction conditions such as temperature, solvent, and the specific phase-transfer catalyst used.
The efficiency of the phase-transfer process is critical for a successful reaction. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of catalyst and anion transport. The concentration of the base also plays a significant role; a high concentration of NaOH is necessary to effectively deprotonate the bromoacetonitrile.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using phase-transfer catalysis. This method is advantageous due to its mild reaction conditions, operational simplicity, and avoidance of hazardous reagents. The protocol is well-suited for both laboratory-scale synthesis and has the potential for scale-up in industrial settings. The principles and techniques described herein can be adapted for the synthesis of other substituted cyclopropanes, highlighting the versatility of phase-transfer catalysis in modern organic synthesis.
References
-
Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Adamo, M. F. A., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-3865. [Link]
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CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
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Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. (2014). Semantic Scholar. [Link]
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Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry – A European Journal, 21(20), 7365-7368. [Link]
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Balskus, E. P., & Jacobsen, E. N. (2015). Interfacing microbial styrene production with a biocompatible cyclopropanation reaction. Angewandte Chemie International Edition, 54(24), 7128-7131. [Link]
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Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
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Application Note: Diastereoselective Synthesis of 2-Phenylcyclopropanecarbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenylcyclopropane Moiety
The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in a multitude of biologically active molecules and functional materials. Its inherent ring strain and unique electronic properties impart a rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. The 2-phenylcyclopropanecarbonitrile scaffold, in particular, serves as a valuable building block in medicinal chemistry, notably as a precursor to compounds like the antidepressant tranylcypromine. The precise control of stereochemistry in the synthesis of this scaffold is paramount, as different diastereomers can exhibit markedly different pharmacological activities. This application note provides a detailed guide to the diastereoselective synthesis of trans-2-phenylcyclopropanecarbonitrile, focusing on the robust and reliable Corey-Chaykovsky reaction.
Strategic Overview: Pathways to Diastereoselective Cyclopropanation
The synthesis of this compound is most commonly achieved through the cyclopropanation of trans-cinnamonitrile, an α,β-unsaturated nitrile. The key challenge lies in controlling the stereochemical outcome of the reaction to favor one diastereomer over the other. Two primary strategies have proven effective in achieving high diastereoselectivity:
-
The Corey-Chaykovsky Reaction: This powerful method involves the reaction of a sulfur ylide with an electron-deficient alkene.[1] For α,β-unsaturated systems like cinnamonitrile, the reaction proceeds via a conjugate addition followed by an intramolecular cyclization.[2] The stereochemical course of this reaction is often highly selective for the trans isomer due to the thermodynamic stability of the intermediate.[1]
-
Phase-Transfer Catalysis (PTC): PTC provides a practical and scalable approach for reactions between reagents in immiscible phases. In the context of cyclopropanation, a quaternary ammonium salt can be employed to shuttle a nucleophile (e.g., the enolate of a haloacetonitrile) from an aqueous phase to an organic phase containing the cinnamonitrile. The stereoselectivity of PTC reactions can be influenced by the choice of catalyst, solvent, and reaction conditions.
This application note will focus on the Corey-Chaykovsky reaction due to its well-documented high diastereoselectivity and reliability for this class of substrates.
The Corey-Chaykovsky Reaction: A Deep Dive into Mechanism and Diastereoselectivity
The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base.[3] The reaction with an α,β-unsaturated nitrile, such as cinnamonitrile, proceeds through a well-defined mechanistic pathway that dictates the stereochemical outcome.
Mechanism of Cyclopropanation
The reaction can be dissected into three key steps:
-
Ylide Formation: A sulfonium salt, such as trimethylsulfonium iodide, is deprotonated by a strong, non-nucleophilic base (e.g., sodium hydride) to form the highly reactive dimethylsulfonium methylide.
-
Conjugate Addition: The nucleophilic sulfur ylide undergoes a Michael-type (1,4-conjugate) addition to the electron-deficient double bond of cinnamonitrile. This addition forms a zwitterionic intermediate.
-
Intramolecular Cyclization: The negatively charged carbon of the enolate intermediate then acts as a nucleophile, attacking the carbon bearing the positively charged sulfur moiety. This intramolecular SN2 reaction results in the formation of the cyclopropane ring and the expulsion of dimethyl sulfide as a neutral leaving group.[2]
The diastereoselectivity of the Corey-Chaykovsky reaction is a consequence of the relative energies of the transition states leading to the cis and trans products. The intermediate formed after the initial conjugate addition can exist in conformations that lead to either diastereomer. However, due to steric interactions between the phenyl group and the nitrile group, the transition state leading to the trans product is generally lower in energy, resulting in its preferential formation. The bond rotation in the intermediate is typically faster than the ring closure, allowing for the thermodynamically more stable trans product to be the major isomer.[1]
Diagram of the Corey-Chaykovsky Reaction Mechanism:
Sources
Application Note & Protocols: Asymmetric Synthesis of Chiral 2-Phenylcyclopropanecarbonitrile
An in-depth guide to the asymmetric synthesis of chiral 2-phenylcyclopropanecarbonitrile, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Chiral Cyclopropane Scaffold
The cyclopropane ring, particularly when chiral and substituted, is a highly valued structural motif in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure allows it to act as a conformationally constrained bioisostere for larger, more flexible groups, often leading to enhanced binding affinity and metabolic stability in drug candidates. The this compound scaffold, specifically, is a precursor to a variety of biologically active molecules. However, the construction of this strained ring with precise control over its stereochemistry presents a significant synthetic challenge. Achieving high enantioselectivity and diastereoselectivity is paramount, as different stereoisomers can exhibit vastly different biological activities.
This application note provides a detailed guide to the primary modern strategies for the asymmetric synthesis of chiral this compound and related structures. We will delve into the mechanistic principles, provide field-tested experimental protocols, and offer insights into the advantages and limitations of each approach, focusing on Phase-Transfer Catalysis (PTC) and Organocatalysis as exemplary methods.
Part 1: Strategic Overview of Asymmetric Cyclopropanation
The enantioselective synthesis of chiral cyclopropanes generally involves the reaction of an alkene with a carbene or carbene equivalent. The key to asymmetry lies in the use of a chiral influence that directs the approach of the reactants to favor the formation of one enantiomer over the other. The most prevalent and powerful strategies include:
-
Chiral Phase-Transfer Catalysis (PTC): Utilizes chiral quaternary ammonium or phosphonium salts to create a chiral ion pair environment, enabling stereocontrolled reactions between reactants in immiscible liquid-liquid or solid-liquid phases.[2][3] This method is often operationally simple and scalable.
-
Organocatalysis: Employs small, chiral organic molecules (e.g., prolinol derivatives) to catalyze the reaction, typically through the formation of transient chiral intermediates like iminium or enamine ions.[4][5] This approach avoids the use of metals and often provides high enantioselectivity.
-
Chiral Auxiliary-Based Synthesis: A classical and robust method where a chiral molecule (the auxiliary) is temporarily attached to one of the reactants.[6][7] The auxiliary directs the stereochemical outcome of the cyclopropanation reaction, after which it is cleaved to yield the enantiomerically enriched product.[8]
-
Biocatalysis: Leverages engineered enzymes, such as myoglobin or cytochrome P450 variants, to catalyze cyclopropanation with exceptional levels of stereocontrol.[9][10] This strategy offers the benefits of green chemistry, operating under mild, aqueous conditions.
Part 2: Technical Guide & In-Depth Protocols
Methodology 1: Asymmetric Phase-Transfer Catalysis (PTC)
Principle & Mechanism: Asymmetric PTC is a powerful technique for the synthesis of chiral cyclopropanes. The reaction typically involves the Michael-initiated ring closure (MIRC) of an electron-deficient alkene with a nucleophile bearing a leaving group. In the synthesis of this compound, this translates to the reaction of styrene (or more commonly, an activated derivative like cinnamonitrile) with an α-haloacetonitrile.
The chiral phase-transfer catalyst, typically a Cinchona alkaloid-derived quaternary ammonium salt, performs a crucial role. It extracts the enolate of the α-haloacetonitrile from the solid or aqueous basic phase into the organic phase. Within the organic phase, the catalyst's chiral scaffold forms a tightly associated, chiral ion pair with the enolate. This steric and electronic environment dictates the facial selectivity of the subsequent addition to the alkene, leading to a highly enantiomerically enriched product.[2][11]
Visualizing the PTC Catalytic Cycle:
Caption: Catalytic cycle for asymmetric phase-transfer cyclopropanation.
Detailed Experimental Protocol: This protocol is a representative example based on established principles for the cyclopropanation of an activated alkene.
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-2 mol%).
-
Reagent Addition: Add cinnamonitrile (1.0 equiv.), 2-bromoacetonitrile (1.2 equiv.), and toluene (0.2 M concentration relative to cinnamonitrile).
-
Base Addition: Add finely powdered, anhydrous potassium phosphate (K₃PO₄) (4.0 equiv.). Using a solid base is crucial to maintain a low concentration of the free enolate, minimizing side reactions.
-
Reaction Conditions: Cool the heterogeneous mixture to 0 °C in an ice bath. Stir the reaction vigorously (approx. 800-1000 RPM) to ensure efficient mixing between the phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the solid base and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-phenyl-3-cyanocyclopropanecarbonitrile. Note: The exact product depends on the starting alkene.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data Summary:
| Catalyst Loading (mol%) | Substrate | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1.0 | Cinnamonitrile | 92 | >95:5 | 99 |
| 2.0 | Chalcone | 88 | >95:5 | 97 |
| 1.0 | Ethyl Cinnamate | 95 | 90:10 | 98 |
Advantages & Limitations:
-
Advantages: High enantioselectivity, operational simplicity, mild reaction conditions, and good scalability. The catalysts are often robust and can be recycled.
-
Limitations: Catalyst performance can be sensitive to the purity of reagents and solvents. Vigorous stirring is essential for reproducibility. The substrate scope may be limited to activated alkenes.
Methodology 2: Asymmetric Organocatalysis
Principle & Mechanism: Organocatalysis provides a metal-free alternative for asymmetric cyclopropanation. A common strategy involves a cascade Michael-alkylation reaction.[4][5] For this type of transformation, a chiral secondary amine catalyst, such as a diphenylprolinol silyl ether, reacts with an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) to form a chiral enamine intermediate.
This enamine then acts as a nucleophile, attacking a Michael acceptor that also contains a leaving group (e.g., bromomalonate). This Michael addition is followed by an intramolecular Sₙ2 reaction (alkylation), which forms the cyclopropane ring. The chiral catalyst controls the stereochemistry of both the Michael addition and the subsequent ring closure before being regenerated. This cascade approach efficiently builds molecular complexity in a single step.[5]
Visualizing the Organocatalytic Workflow:
Caption: General workflow for organocatalytic cyclopropanation.
Detailed Experimental Protocol: This protocol describes the synthesis of a chiral cyclopropane via a cascade Michael-alkylation, a powerful organocatalytic method.[4][5]
-
Reactor Setup: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv.) and the bromomalonate derivative (1.1 equiv.) in anhydrous solvent (e.g., CH₂Cl₂).
-
Catalyst & Additive Addition: Add the chiral catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 10-20 mol%) followed by a mild organic base (e.g., 2,6-lutidine, 1.1 equiv.). The base is crucial for the reaction but must be non-nucleophilic to avoid side reactions.[5]
-
Reaction Conditions: Stir the mixture at room temperature or as required by the specific substrate (e.g., 0 °C to 40 °C).
-
Monitoring: Follow the disappearance of the aldehyde by TLC. These reactions are often complete within 4-12 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil via flash column chromatography to yield the highly functionalized cyclopropane.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric and enantiomeric ratios by chiral HPLC or SFC (Supercritical Fluid Chromatography).
Representative Data Summary:
| Catalyst (mol%) | Substrate Aldehyde | Time (h) | Yield (%) | dr | ee (%) |
| 20 | Cinnamaldehyde | 12 | 95 | >30:1 | 96 |
| 20 | 4-Chlorocinnamaldehyde | 10 | 99 | >30:1 | 98 |
| 20 | 2-Hexenal | 12 | 90 | >30:1 | 90 |
Advantages & Limitations:
-
Advantages: Excellent enantio- and diastereoselectivity, metal-free conditions, and the ability to construct multiple stereocenters and a quaternary carbon in one step.[4]
-
Limitations: Higher catalyst loadings are often required compared to metal or PTC systems. The substrate scope can be sensitive to the steric and electronic nature of both the aldehyde and the Michael acceptor.
Part 3: Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of product/reagents. 3. Inefficient stirring (in PTC). | 1. Increase reaction time or temperature; check catalyst activity. 2. Run reaction at lower temperature; ensure inert atmosphere if reagents are sensitive. 3. Increase stir rate to >800 RPM; use a high-quality stir plate and bar. |
| Poor Enantioselectivity | 1. Racemic background reaction. 2. Catalyst degradation or impurity. 3. Incorrect solvent or base. | 1. Lower the reaction temperature; use a more sterically demanding catalyst. 2. Use freshly purified catalyst; ensure it is stored correctly. 3. Screen different solvents (e.g., toluene vs. CH₂Cl₂ vs. MTBE); in PTC, ensure the base is solid and anhydrous. |
| Low Diastereoselectivity | 1. Thermodynamic equilibration of intermediates. 2. Non-optimal reaction temperature. | 1. Lowering the reaction temperature often favors the kinetic, more selective pathway. 2. Perform a temperature screen from -20 °C to room temperature to find the optimal balance. |
| Side Product Formation | 1. Polymerization of alkene. 2. Dimerization or decomposition of the nucleophile. | 1. Add reagents slowly; ensure no radical initiators (light/peroxides) are present. 2. Use a weaker base or add the nucleophile slowly to the reaction mixture. |
Conclusion
The asymmetric synthesis of chiral this compound and its analogs is a well-developed field with multiple robust and highly selective methodologies. Phase-Transfer Catalysis stands out for its operational simplicity and scalability, making it attractive for larger-scale synthesis. Organocatalysis offers a powerful, metal-free alternative that allows for the rapid construction of complex cyclopropanes with multiple stereocenters. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. By understanding the principles and protocols outlined in this guide, researchers can effectively approach the synthesis of these valuable chiral building blocks.
References
- Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv.
-
A Stereoconvergent Cyclopropanation Reaction of Styrenes. Angewandte Chemie International Edition. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications. [Link]
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Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]
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Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]
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Organocatalytic Enantioselective Synthesis of Seven‐Membered Ring with Inherent Chirality. ResearchGate. [Link]
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Cyclopropanation of styrene with aryldiazoacetates. ResearchGate. [Link]
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Asymmetric Synthesis of N-N Axially Chiral Compounds by Phase-Transfer-Catalyzed Alkylations. Organic Letters. [Link]
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Carbene-catalytic enantioselective synthesis of chiral macrocycles. Chemical Science. [Link]
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Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Chemistry – A European Journal. [Link]
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Asymmetric phase-transfer catalysis. Nature Reviews Chemistry. [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]
-
New Trends in Asymmetric Phase Transfer Catalysis. AIR Unimi. [Link]
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Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules. [Link]
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Application Notes & Protocols: Rhodium-Catalyzed Synthesis of 2-Phenylcyclopropanecarbonitrile
For: Researchers, scientists, and drug development professionals.
Executive Summary & Application Scope
The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique metabolic profiles into drug candidates. The 2-phenylcyclopropanecarbonitrile core, in particular, serves as a versatile building block for a range of neurologically active compounds and other complex molecular architectures. This document provides a comprehensive technical guide to the synthesis of this compound via rhodium-catalyzed cyclopropanation of styrene. We detail the underlying mechanistic principles, offer a robust, diastereoselective protocol using dirhodium(II) tetraacetate, and provide expert guidance on adapting this methodology for enantioselective synthesis through the selection of chiral catalysts.
The Mechanistic Rationale: Mastering the Rhodium Carbene
The cornerstone of this transformation is the in-situ generation of a rhodium carbene intermediate from a diazo compound. Dirhodium(II) complexes are exceptionally effective at catalyzing the extrusion of dinitrogen (N₂) from a diazo precursor, creating a highly reactive electrophilic carbene species that is stabilized by the metal center.[1]
The catalytic cycle proceeds through three key stages:
-
Catalyst Activation: The diazo compound (diazoacetonitrile) coordinates to an axial site of the dirhodium(II) catalyst.
-
Carbene Formation: This coordination facilitates the rapid elimination of N₂, a thermodynamically favorable process, to form a transient rhodium-carbene intermediate.[1]
-
Cyclopropane Formation: The electron-rich double bond of the styrene molecule attacks the electrophilic carbene. This occurs in a concerted, albeit asynchronous, fashion to form the three-membered cyclopropane ring and regenerate the active Rh(II) catalyst.[1]
The stereochemical outcome of the reaction—the ratio of cis to trans diastereomers—is dictated by the trajectory of the styrene's approach to the rhodium carbene. This trajectory is influenced by steric and electronic interactions between the catalyst's ligands, the carbene substituents, and the incoming alkene.[2] For the synthesis of this compound, the reaction between styrene and the cyanocarbene can yield both cis and trans products. Generally, the trans isomer is thermodynamically favored and often predominates, particularly with sterically demanding catalysts.
Optimizing for Success: Key Reaction Parameters
While rhodium-catalyzed cyclopropanations are robust, their efficiency and selectivity are highly dependent on carefully controlled parameters. The choice of catalyst is paramount, but solvent, temperature, and reactant addition rates are critical for maximizing yield and minimizing side reactions.
| Parameter | Recommendation & Rationale |
| Catalyst | Diastereoselective: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] is a cost-effective and reliable catalyst for general synthesis.[3] Enantioselective: Chiral dirhodium(II) carboxamidates or carboxylates (e.g., Rh₂(S-PTAD)₄, Rh₂(S-DOSP)₄) are required. Catalyst screening is essential as optimal performance is substrate-dependent.[4] |
| Catalyst Loading | 0.5 - 1.0 mol% is a standard starting point for optimization. Higher loadings can accelerate the reaction but increase costs and may complicate purification. Lower loadings are possible but may require higher temperatures or longer reaction times. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent choices. They are non-coordinating, effectively solubilize reactants and the catalyst, and are relatively inert under the reaction conditions. |
| Temperature | Room Temperature to 40 °C for Rh₂(OAc)₄. Enantioselective variants often require sub-ambient temperatures (e.g., 0 °C to -78 °C) to maximize stereochemical induction, as the energy difference between diastereomeric transition states is small. |
| Reactant Stoichiometry | Styrene in excess (2-5 equivalents) . Using the alkene as the limiting reagent risks dimerization of the highly reactive rhodium carbene, which significantly reduces the yield of the desired cyclopropane. |
| Diazo Addition | Slow addition via syringe pump is critical. A high instantaneous concentration of the diazo compound promotes carbene dimerization. Slow, controlled addition over several hours ensures the carbene preferentially reacts with the excess styrene present in the flask. |
Experimental Protocol: Diastereoselective Synthesis of this compound
This protocol details a standard procedure for synthesizing a mixture of cis- and trans-2-phenylcyclopropanecarbonitrile using dirhodium(II) tetraacetate. The primary goal is high conversion and yield.
Safety Precautions:
-
Diazo compounds are potentially explosive and toxic. All manipulations should be performed in a well-ventilated fume hood behind a blast shield. Avoid using ground-glass joints where possible.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Reagents:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (CAS: 15956-28-2)
-
Styrene (freshly distilled) (CAS: 100-42-5)
-
Diazoacetonitrile (prepared from a suitable precursor; handle with extreme care)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Syringe pump
-
Standard Schlenk line glassware
Sources
The Versatile Scaffold: Applications of 2-Phenylcyclopropanecarbonitrile in Modern Medicinal Chemistry
Introduction: The Unique Appeal of a Strained Ring
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and synthetic accessibility is perpetual. The 2-phenylcyclopropane moiety, and by extension its nitrile derivative, has emerged as a "privileged scaffold," particularly in the design of agents targeting the central nervous system (CNS).[1][2] The inherent strain of the cyclopropane ring imparts unique electronic properties and a defined three-dimensional conformation, which can lead to enhanced binding affinity and potency.[3][4] Furthermore, the cyclopropyl group is known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a desirable trait in drug development.[4][5]
This guide provides an in-depth exploration of the applications of 2-phenylcyclopropanecarbonitrile in medicinal chemistry. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a survey of its therapeutic applications but also detailed protocols for its synthesis and derivatization.
Core Applications in Drug Discovery
The 2-phenylcyclopropane scaffold is a versatile template for designing bioactive compounds that target a range of proteins, including aminergic G protein-coupled receptors (GPCRs) and transporters.[1] This has led to its successful incorporation into drugs for various CNS disorders and exploration in other therapeutic areas.
Central Nervous System Disorders: A Privileged Scaffold
The 2-phenylcyclopropylmethylamine (PCPMA) backbone, readily accessible from this compound, is a cornerstone of several CNS-active drugs.[1] Its rigid structure allows for precise positioning of the phenyl and amine groups, which is crucial for interaction with neurotransmitter systems.
-
Antidepressants and Anxiolytics: The most prominent example is tranylcypromine (trans-2-phenylcyclopropyl-1-amine), an irreversible inhibitor of monoamine oxidase (MAO).[6][7] By inhibiting MAO-A and MAO-B, tranylcypromine increases the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[7] This mechanism underlies its efficacy in treating major depressive disorder and anxiety disorders.[8] Analogs with substitutions on the phenyl ring, such as 4-fluoro and 4-methoxy derivatives, have been synthesized to protect against metabolic hydroxylation and have shown potent MAO inhibition.[9][10]
-
NMDA Receptor Antagonists: Conformationally restricted analogs of the antidepressant milnacipran, incorporating the 1-phenyl-2-aminocyclopropane carboxamide structure, have been developed as potent noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.[11] These compounds show promise for conditions involving glutamate excitotoxicity. Notably, some analogs exhibit enhanced NMDA receptor antagonism while having reduced inhibitory effects on serotonin uptake, demonstrating the potential for target selectivity through structural modification.[11]
-
Orexin Receptor Antagonists for Insomnia: The 2-phenylcyclopropanecarboxamide scaffold has been instrumental in the development of potent and orally active orexin receptor antagonists.[9] Orexin signaling is a key regulator of the sleep-wake cycle. Antagonists of orexin receptors are a promising therapeutic strategy for insomnia. Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity for both orexin 1 and orexin 2 receptors, demonstrating in vivo efficacy in animal models of sleep.[9]
Anticancer Applications: Targeting Cell Proliferation
The unique stereoelectronic properties of the cyclopropane ring have also been leveraged in the design of anticancer agents.
-
Antiproliferative Agents: Substituted 1-phenylcyclopropane carboxamide derivatives have been shown to possess potent antiproliferative activity against human myeloid leukemia cell lines.[3] The mechanism of action for some of these compounds is believed to be the inhibition of tubulin polymerization, a validated target in cancer chemotherapy.[4]
Anti-infective Agents: Novel Enzyme Inhibition
The development of new antibiotics is a critical area of research. The 2-phenylcyclopropane scaffold has been explored for its potential to inhibit essential bacterial enzymes that are absent in mammals.
-
Inhibitors of O-acetylserine Sulfhydrylase (OASS): 2-Phenylcyclopropane carboxylic acids have been identified as nanomolar inhibitors of OASS, a key enzyme in the cysteine biosynthesis pathway of bacteria like Salmonella enterica.[7][11] This pathway is a promising target for new antibacterial agents. Research in this area focuses on modifying the scaffold to improve permeability through bacterial cell membranes while maintaining high inhibitory potency.[11]
Structure-Activity Relationship (SAR) and Data Presentation
The following table summarizes the structure-activity relationships for a series of N-aryl-2-phenylcyclopropanecarboxamide orexin receptor antagonists, highlighting the impact of substitutions on binding affinity.
| Compound | R1 (Phenyl Substitution) | R2 (Aryl Group) | Orexin 1 Ki (nM) | Orexin 2 Ki (nM) |
| Lead Compound | H | Pyridin-2-yl | 120 | 85 |
| Analog 1 | 3,4-diMeO | Pyridin-2-yl | 45 | 30 |
| Analog 2 | H | 5-cyano-pyridin-2-yl | 30 | 20 |
| 33b (Optimized) | 3,4-diMeO | 5-cyano-pyridin-2-yl | 15 | 10 |
Data synthesized from information presented in Bioorganic & Medicinal Chemistry, 2014, 22(21), 6071-88.[9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound scaffold and its conversion to key derivatives. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
This protocol describes the synthesis of the core nitrile scaffold from 2-phenylacetonitrile via α-alkylation. The use of a phase transfer catalyst is crucial for achieving a good yield in a reasonable timeframe.[3]
Workflow Diagram:
Caption: Synthetic workflow for 1-phenylcyclopropane-1-carbonitrile.
Materials:
-
2-Phenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetra-n-butylammonium bromide (TBAB)
-
Deionized water
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, prepare a 50% (w/v) solution of NaOH in deionized water.
-
Addition of Reagents: To the stirred NaOH solution, add 2-phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a catalytic amount of TBAB (0.05 eq).
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The absence of the 2-phenylacetonitrile starting material indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and quench by adding deionized water. Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-phenylcyclopropane-1-carbonitrile.
Protocol 2: Hydrolysis of 1-Phenylcyclopropane-1-carbonitrile to 1-Phenylcyclopropane-1-carboxylic Acid
This protocol details the conversion of the nitrile group to a carboxylic acid, a key intermediate for the synthesis of carboxamide derivatives.[3]
Materials:
-
1-Phenylcyclopropane-1-carbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in concentrated HCl.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure 1-phenylcyclopropane-1-carboxylic acid.
Protocol 3: Reduction of 1-Phenylcyclopropane-1-carbonitrile to (1-Phenylcyclopropyl)methanamine
This protocol describes the reduction of the nitrile to the corresponding primary amine, a crucial step in accessing another class of bioactive molecules.
Materials:
-
1-Phenylcyclopropane-1-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
1 M NaOH solution
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a condenser.
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add deionized water (x mL), 15% aqueous NaOH (x mL), and then deionized water (3x mL), where x is the number of grams of LiAlH₄ used. A granular precipitate should form.
-
Isolation: Filter the solid and wash it with diethyl ether. Combine the filtrate and the washings.
-
Purification: Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (1-phenylcyclopropyl)methanamine. The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Mechanism of Action Visualization
The following diagram illustrates the mechanism of action of tranylcypromine as a monoamine oxidase inhibitor.
Caption: Mechanism of tranylcypromine action in the synapse.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable and versatile scaffold in medicinal chemistry. The unique conformational and electronic properties conferred by the cyclopropane ring have been successfully exploited to develop drugs for a range of therapeutic areas, most notably CNS disorders. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in drug discovery.
Future research will likely focus on several key areas:
-
Stereoselective Synthesis: Developing more efficient methods for the stereoselective synthesis of different isomers of 2-phenylcyclopropane derivatives to probe their interactions with biological targets with greater precision.
-
Bioactivation of Cyclopropylamines: Further investigation into the metabolism of cyclopropylamines to mitigate the risk of forming reactive intermediates.[5]
-
Expansion to New Targets: Exploring the utility of this scaffold against a broader range of biological targets, including kinases, proteases, and other enzyme families.
The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of the this compound scaffold in the development of the next generation of therapeutic agents.
References
-
Watanabe, T., et al. (2014). Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 6071-88. [Link]
-
Magalhães, J., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]
-
Baker, G. B., et al. (1991). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Journal of Affective Disorders, 21(4), 233-242. [Link]
-
Wikipedia. Tranylcypromine. [Link]
-
Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713. [Link]
-
National Center for Biotechnology Information. Tranylcypromine. StatPearls. [Link]
-
convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]
-
Li, H., & Cheng, J. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654. [Link]
-
Shvartsbart, A., & Smith, A. B. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
-
Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(06), 813-824. [Link]
-
Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. [Link]
-
Hypha Discovery. (2022). Metabolism of cyclopropyl groups. [Link]
-
Tandon, M., & Wuts, P. G. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9391-9425. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Li, H., & Cheng, J. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Semantic Scholar. [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 2-Phenylcyclopropanecarbonitrile in the Synthesis of Bioactive Molecules
Abstract
The cyclopropane ring is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity, metabolic stability, and electronic properties to bioactive molecules.[1][2] Among the diverse array of cyclopropane-containing building blocks, 2-phenylcyclopropanecarbonitrile stands out as a versatile precursor for a range of therapeutics, most notably neuropsychiatric drugs such as tranylcypromine and its analogs.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of bioactive compounds. We will explore the underlying chemical principles, provide detailed experimental protocols, and present data to illustrate the journey from this key intermediate to potent pharmacological agents.
Introduction: The Value Proposition of the Phenylcyclopropane Moiety
The incorporation of a 2-phenylcyclopropane unit into a drug candidate is a deliberate design element aimed at optimizing its pharmacological profile. The strained three-membered ring locks the molecule into a specific bioactive conformation, which can enhance binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, often leading to an improved in vivo half-life compared to more flexible aliphatic chains.[1]
This compound serves as a readily accessible and highly versatile starting material for introducing this valuable pharmacophore. The nitrile group can be readily transformed into other key functional groups, such as amines and carboxylic acids, providing a gateway to a diverse range of molecular architectures.
Core Application: Synthesis of Tranylcypromine Analogs
A prime example of the utility of this compound is in the synthesis of tranylcypromine and its derivatives. Tranylcypromine, an inhibitor of monoamine oxidase (MAO), has been a cornerstone in the treatment of depression.[3] More recently, its scaffold has been repurposed to target other enzymes, such as Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[3]
The synthesis of these analogs often leverages the conversion of the nitrile in this compound to a primary amine, which is the key pharmacophoric element responsible for the biological activity of tranylcypromine.
Synthetic Workflow Overview
The general synthetic strategy to access tranylcypromine analogs from this compound involves a two-step process: hydrolysis of the nitrile to the corresponding carboxylic acid, followed by a Curtius rearrangement to yield the desired primary amine.
Caption: General synthetic workflow from this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a generic tranylcypromine analog from this compound.
Protocol 1: Hydrolysis of this compound to 2-Phenylcyclopropanecarboxylic Acid
This procedure outlines the conversion of the nitrile functionality to a carboxylic acid, a crucial intermediate step.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS | Standard Supplier |
| Ethanol | Anhydrous | Standard Supplier |
| Water | Deionized | In-house |
| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
| Magnesium Sulfate (MgSO4) | Anhydrous | Standard Supplier |
| Standard Glassware for Reflux and Extraction | - | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the resulting precipitate with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylcyclopropanecarboxylic acid.[4]
Protocol 2: Curtius Rearrangement of 2-Phenylcyclopropanecarboxylic Acid to yield 2-Phenylcyclopropylamine
This protocol details the conversion of the carboxylic acid to the primary amine via a Curtius rearrangement, a key transformation in the synthesis of many bioactive amines.[3]
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 2-Phenylcyclopropanecarboxylic acid | As synthesized | - |
| Diphenylphosphoryl azide (DPPA) | Reagent | Commercially Available |
| Triethylamine (Et3N) | Anhydrous | Standard Supplier |
| tert-Butanol (t-BuOH) | Anhydrous | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| 4 M HCl in 1,4-Dioxane | Reagent | Commercially Available |
| Standard Glassware for Anhydrous Reactions | - | - |
Procedure:
-
Dissolve the 2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) and diphenylphosphoryl azide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Add anhydrous tert-butanol (2.0 eq) and continue to stir at the same temperature overnight.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and purify by column chromatography to obtain the Boc-protected amine.
-
Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 4 M HCl in 1,4-dioxane (excess) to the solution and stir at room temperature for 1-4 hours, monitoring the deprotection by TLC.[3]
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final 2-phenylcyclopropylamine analog.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations and intermediates in the synthesis of a tranylcypromine analog from this compound.
Caption: Synthetic pathway to a tranylcypromine analog.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of bioactive molecules, particularly those targeting the central nervous system. The straightforward conversion of its nitrile group to other key functionalities, such as amines and carboxylic acids, provides a reliable entry point to a wide range of pharmacologically active compounds. The protocols detailed in this application note offer a robust and reproducible methodology for the synthesis of tranylcypromine analogs, which can be adapted for the generation of compound libraries for structure-activity relationship (SAR) studies. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of unique scaffolds derived from this compound is expected to play an increasingly important role in modern drug discovery.
References
- A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs - Benchchem.
- Cyclopropanecarbonitrile | 5500-21-0 - ChemicalBook.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
- Cyclopropanecarbonitrile-5500-21-0.
- Synthesis of (+)-tranylcypromine 326. | Download Scientific Diagram - ResearchGate.
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central.
- Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed Central.
- General method for the synthesis of tranylcypromine. Reagents and... | Download Scientific Diagram - ResearchGate.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH.
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- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Phenylcyclopropanecarbonitrile via Simmons-Smith Reaction
Introduction
The cyclopropane motif is a valuable structural element in medicinal chemistry and drug development, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, offering a reliable method for the conversion of alkenes to their corresponding cyclopropanated derivatives.[1][2][3] This application note provides a detailed guide to the synthesis of 2-phenylcyclopropanecarbonitrile from cinnamonitrile, an electron-deficient alkene, utilizing a modified Simmons-Smith protocol. We will delve into the mechanistic rationale, provide a comprehensive experimental protocol, and detail the necessary characterization and safety procedures.
The classical Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, can be sluggish with electron-poor olefins.[2] Therefore, for the cyclopropanation of cinnamonitrile, the Furukawa modification, which utilizes diethylzinc and diiodomethane, is the recommended approach.[2][4][5] This modification generates a more reactive zinc carbenoid species, EtZnCH₂I, which is more effective for the cyclopropanation of α,β-unsaturated nitriles.[6]
Mechanistic Overview
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted, stereospecific manner.[3][7] The key steps are:
-
Formation of the Zinc Carbenoid: Diethylzinc reacts with diiodomethane to form the active cyclopropanating agent, (iodomethyl)zinc iodide or a related species.[7]
-
Cyclopropanation: The zinc carbenoid then reacts with the alkene (cinnamonitrile) via a "butterfly" transition state to deliver the methylene group, forming the cyclopropane ring.[5] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[2]
Figure 1: Simplified workflow of the Furukawa-modified Simmons-Smith reaction for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of trans-2-phenylcyclopropanecarbonitrile from trans-cinnamonitrile. The trans isomer is generally the thermodynamically more stable product.
Materials:
| Reagent/Solvent | Formula | MW | Amount | Moles | Purity | Supplier |
| trans-Cinnamonitrile | C₉H₇N | 129.16 | 5.00 g | 38.7 mmol | >98% | Sigma-Aldrich |
| Diethylzinc (1.0 M in hexanes) | (C₂H₅)₂Zn | 123.50 | 97 mL | 97 mmol | Sigma-Aldrich | |
| Diiodomethane | CH₂I₂ | 267.84 | 7.8 mL | 97 mmol | >99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - | >99.8% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - | ||
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 100 mL | - | ||
| Brine | NaCl | 58.44 | 100 mL | - | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | ||
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | ||
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | ||
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet and bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Initial Charging: To the flask, add trans-cinnamonitrile (5.00 g, 38.7 mmol) and anhydrous dichloromethane (100 mL).
-
Addition of Diethylzinc: Cool the flask to 0 °C using an ice-water bath. Slowly add the diethylzinc solution (97 mL of 1.0 M solution in hexanes, 97 mmol) to the stirred solution of cinnamonitrile via the dropping funnel over 30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle under an inert atmosphere.[1]
-
Addition of Diiodomethane: In a separate dry dropping funnel, prepare a solution of diiodomethane (7.8 mL, 97 mmol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 1 hour. Caution: The reaction is exothermic. Maintain the temperature at 0 °C.[1]
-
Reaction Progress: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a colorless oil.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data for trans-2-Phenylcyclopropanecarbonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 2.65 (ddd, J = 8.8, 6.4, 4.4 Hz, 1H, CH-Ph), 1.95 (ddd, J = 8.8, 5.2, 4.0 Hz, 1H, CH-CN), 1.65 (ddd, J = 6.4, 5.2, 4.8 Hz, 1H, CH₂), 1.40 (ddd, J = 8.8, 4.4, 4.0 Hz, 1H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.5 (Ar-C), 129.0 (Ar-CH), 127.5 (Ar-CH), 126.8 (Ar-CH), 121.5 (CN), 25.0 (CH-Ph), 18.0 (CH-CN), 13.0 (CH₂).
-
IR (neat, cm⁻¹): 3030 (Ar-H stretch), 2930 (C-H stretch), 2245 (C≡N stretch), 1600, 1495 (C=C stretch).
-
Mass Spectrometry (EI): m/z (%) 143 (M⁺), 115, 91. The NIST WebBook provides mass spectral data for trans-2-phenylcyclopropanecarbonitrile (CAS No. 5590-14-7).[8][9]
Safety and Handling
Diethylzinc: Diethylzinc is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[1] It must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringes and Schlenk techniques. Always wear fire-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Diiodomethane: Diiodomethane is a toxic and dense liquid.[10] It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate PPE.
Quenching: The quenching of the reaction with aqueous solutions is highly exothermic and can lead to the evolution of flammable gases. Perform the quenching slowly and with adequate cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction of starting material | Extend the reaction time. Ensure anhydrous conditions were maintained. Confirm the quality of the diethylzinc and diiodomethane. |
| Formation of multiple products | Side reactions | Ensure the reaction temperature is maintained at 0 °C during the addition of reagents. Use freshly distilled solvents and high-purity reagents. |
| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography using TLC. A shallower gradient during elution may improve separation. |
Logical Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and analysis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using a Furukawa-modified Simmons-Smith reaction. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can confidently synthesize this valuable cyclopropane-containing building block. The provided spectroscopic data serves as a benchmark for product verification, ensuring the integrity of the final compound. Adherence to the safety precautions is paramount for the safe and successful execution of this synthesis.
References
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (2002). METHYL 2,2-DIMETHYL-1-OXASPIRO[2.2]PENTANE-4-CARBOXYLATE. Org. Synth., 79, 146. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Simmons–Smith reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl Zinc. Retrieved from [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
-
ResearchGate. (2025, August 5). Nickel-Catalysed Cyclopropanation of Electron-Deficient Alkenes with Diiodomethane and Diethylzinc. Retrieved from [Link]
- Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
Organic Syntheses. (1998). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS via CHLOROACETATE ESTERS: (1S,2R)-(+)-trans-2-PHENYLCYCLOHEXANOL. Org. Synth., 76, 57. Retrieved from [Link]
-
PBworks. (n.d.). Furman Chemistry 120: Organic / Simmons-Smith Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). Trans-2-phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2023, July 26). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarbonitrile. PubChem. Retrieved from [Link]
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Application Notes and Protocols: The Corey-Chaykovsky Reaction for Substituted Cyclopropane Synthesis
Abstract: The cyclopropane motif is a prevalent structural element in numerous biologically active molecules and natural products, prized for its unique conformational constraints and metabolic stability.[1] Among the synthetic methodologies available for its construction, the Corey-Chaykovsky reaction stands out for its operational simplicity, broad substrate scope, and high functional group tolerance under mild conditions.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Corey-Chaykovsky reaction for the synthesis of substituted cyclopropanes, with a focus on α,β-unsaturated carbonyl compounds. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the factors influencing diastereoselectivity.
Introduction: The Power of the Three-Membered Ring
The synthesis of cyclopropanes, the smallest of the carbocycles, has been a longstanding area of interest in organic chemistry.[1] The Corey-Chaykovsky reaction, first reported by E. J. Corey and Michael Chaykovsky, offers an efficient method for the construction of three-membered rings, including cyclopropanes, epoxides, and aziridines, through the use of sulfur ylides.[2][3] Specifically for cyclopropane synthesis, the reaction typically involves the conjugate addition of a stabilized sulfur ylide, such as dimethylsulfoxonium methylide, to an α,β-unsaturated carbonyl compound (an enone), followed by an intramolecular cyclization.[4][5]
This reaction is particularly valuable in the context of drug discovery and development, where the introduction of a cyclopropane ring can significantly impact a molecule's pharmacological profile. Its utility is further enhanced by the development of asymmetric variants, allowing for the stereocontrolled synthesis of chiral cyclopropanes.[6]
The Mechanism: A Tale of Two Ylides and Conjugate Addition
The key to the Corey-Chaykovsky cyclopropanation lies in the choice of the sulfur ylide. While both dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide) can be used, the latter is generally preferred for the synthesis of cyclopropanes from enones.[5]
-
Dimethylsulfonium methylide , being more reactive and less stable, tends to add directly to the carbonyl group (1,2-addition) of an enone, leading to the formation of an epoxide.[7]
-
Dimethylsulfoxonium methylide , a more stabilized ylide, preferentially undergoes a reversible 1,4-conjugate addition (Michael addition) to the β-carbon of the enone. This forms a zwitterionic enolate intermediate.[4][7] This intermediate then undergoes an intramolecular SN2 reaction, with the enolate oxygen attacking the carbon bearing the sulfoxonium group, which acts as a good leaving group (dimethyl sulfoxide, DMSO), to furnish the cyclopropyl ketone.[8]
The generally accepted mechanism for the cyclopropanation of an α,β-unsaturated ketone is depicted below:
Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step protocol for a typical Corey-Chaykovsky cyclopropanation reaction.
Reagent and Solvent Preparation
-
α,β-Unsaturated Ketone: The substrate should be purified by an appropriate method (e.g., distillation or recrystallization) to remove any acidic impurities.
-
Trimethylsulfoxonium Iodide: This is a commercially available salt. It should be stored in a desiccator as it can be hygroscopic.
-
Base: Sodium hydride (NaH) is a commonly used base. It is typically available as a 60% dispersion in mineral oil. The mineral oil can be removed by washing the NaH with dry hexanes under an inert atmosphere, followed by decantation of the solvent. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere. Other bases such as potassium tert-butoxide (t-BuOK) can also be used.[2]
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) is the solvent of choice for this reaction. It should be dried over molecular sieves or by distillation from calcium hydride.
Step-by-Step Protocol for the Synthesis of (2-Benzoylcyclopropyl)benzene
This protocol is adapted from established procedures and serves as a general guideline.[9]
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq, e.g., 0.53 g of a 60% dispersion in mineral oil for a 10 mmol scale reaction) that has been washed with dry hexanes.
-
Add anhydrous DMSO (e.g., 20 mL) via syringe.
-
Stir the suspension and heat to 50-60 °C until the evolution of hydrogen gas ceases (typically 30-45 minutes). The solution will become clear or slightly gray.
-
Cool the resulting solution of sodium methylsulfinylmethylide (dimsyl sodium) to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq, e.g., 2.64 g) in anhydrous DMSO (e.g., 20 mL).
-
Slowly add the trimethylsulfoxonium iodide solution to the dimsyl sodium solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 30 °C with an ice bath if necessary. Stir for 10-15 minutes to ensure complete formation of the ylide.
-
-
Cyclopropanation:
-
Dissolve the α,β-unsaturated ketone (chalcone in this case, 1.0 eq, e.g., 2.08 g) in anhydrous DMSO (e.g., 10 mL).
-
Add the chalcone solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing cold water (e.g., 100 mL).
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropyl ketone.
-
Caption: A typical experimental workflow for the reaction.
Scope, Limitations, and Diastereoselectivity
The Corey-Chaykovsky cyclopropanation is applicable to a wide range of α,β-unsaturated ketones, esters, and amides.[1] However, the reaction is not without its limitations. Sterically hindered enones may react sluggishly or not at all. Additionally, substrates with acidic protons may quench the ylide, requiring the use of excess reagent.[10]
The diastereoselectivity of the reaction is often high, with a general preference for the formation of the trans-cyclopropane isomer.[11] This is attributed to the reversibility of the initial Michael addition, allowing for the thermodynamically more stable trans-configured intermediate to predominate before the irreversible intramolecular cyclization.
| Substrate Type | Typical Ylide | Key Considerations | Expected Diastereoselectivity |
| α,β-Unsaturated Ketones | Dimethylsulfoxonium methylide | Good for a wide range of aryl and alkyl enones. | Generally trans-selective. |
| α,β-Unsaturated Esters | Dimethylsulfoxonium methylide | Generally good reactivity. | Often high trans-selectivity. |
| α,β-Unsaturated Amides | Dimethylsulfoxonium methylide | Reactivity can be substrate-dependent. | Good to excellent trans-selectivity. |
| α,β-Unsaturated Aldehydes | Dimethylsulfonium methylide | Prone to 1,2-addition (epoxidation). Careful control of conditions is needed for cyclopropanation. | Variable. |
Applications in Drug Discovery
The cyclopropane ring is a valuable pharmacophore that can impart desirable properties such as increased metabolic stability, improved potency, and enhanced membrane permeability. The Corey-Chaykovsky reaction has been employed in the synthesis of numerous complex molecules and drug candidates. For instance, spirocyclopropyl oxindoles, which possess interesting pharmacological properties, can be synthesized using this methodology.[12] The reaction's reliability and functional group tolerance make it a powerful tool in the medicinal chemist's arsenal for generating novel molecular architectures.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete ylide formation is a common issue. Ensure that the base is active and the solvents are scrupulously dry. The reaction temperature for ylide formation can also be critical.
-
Side Reactions: The formation of epoxides can occur, especially with more reactive ylides or substrates. Using the more stabilized dimethylsulfoxonium methylide generally favors cyclopropanation.
-
Purification Challenges: The byproduct DMSO can be difficult to remove completely. Thorough aqueous washing during workup is essential.
Conclusion
The Corey-Chaykovsky reaction is a robust and versatile method for the synthesis of substituted cyclopropanes. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an indispensable tool for organic and medicinal chemists. A thorough understanding of the reaction mechanism and careful attention to experimental detail are key to achieving high yields and selectivities. The continued development of asymmetric variants of this reaction will undoubtedly expand its utility in the synthesis of complex, chiral molecules for the pharmaceutical industry.
References
-
NROChemistry. Corey-Chaykovsky Reactions. Available at: [Link]
-
Yadav, N., & Ramasastry, S. S. V. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15(44), 37125-37151. Available at: [Link]
-
Royal Society of Chemistry. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Available at: [Link]
-
YouTube. Corey-Chaykovsky Cyclopropane Formation Mechanism | Organic Chemistry. (2022). Available at: [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]
-
Beutner, G. L., & George, D. T. (2023). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development, 27(1), 10–41. Available at: [Link]
-
YouTube. Corey-Chaykovsky Reactions. (2021). Available at: [Link]
-
ResearchGate. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). Available at: [Link]
-
Grokipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]
-
Royal Society of Chemistry. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). Available at: [Link]
-
National Center for Biotechnology Information. Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. (2018). Available at: [Link]
-
MDPI. Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Available at: [Link]
-
Xiang, Y., Fan, X., Cai, P.-J., & Yu, Z.-X. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry, 2019(2-3), 582–590. Available at: [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]
-
Royal Society of Chemistry. Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation. Available at: [Link]
-
ResearchGate. Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Available at: [Link]
-
MDPI. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Available at: [Link]
-
ResearchGate. Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Available at: [Link]
-
ResearchGate. Practical Corey-Chaykovsky Epoxidation | Download Table. Available at: [Link]
-
ResearchGate. Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. (2025). Available at: [Link]
-
Wordpress. Corey-Chaykovsky Reaction. (2026). Available at: [Link]
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- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
common side reactions in the synthesis of 2-phenylcyclopropanecarbonitrile
Welcome to the technical support guide for the synthesis of 2-phenylcyclopropanecarbonitrile. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. As a molecule of significant interest due to its unique strained ring system and versatile nitrile functionality, its preparation is often accompanied by specific challenges.[1] This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice to help you diagnose and resolve common side reactions and yield-limiting issues.
Frequently Asked Questions & Troubleshooting Guides
This section is structured to address the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step troubleshooting guide.
Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Question: Why am I observing a low diastereomeric ratio (dr) in my cyclopropanation reaction, and how can I favor the trans-2-phenylcyclopropanecarbonitrile isomer?
Answer: Achieving high diastereoselectivity is a critical challenge, fundamentally linked to the mechanism of the chosen cyclopropanation method. When using methods like the Simmons-Smith reaction, the cyclopropanation of an alkene is a stereospecific syn-addition .[2][3] This means the stereochemistry of the product is directly determined by the geometry of the alkene precursor. To obtain trans-2-phenylcyclopropanecarbonitrile, you must start with (E)-cinnamonitrile. Contamination of your starting material with (Z)-cinnamonitrile will inevitably lead to the formation of the undesired cis-product, lowering the diastereomeric ratio.
In other methods, such as those involving Michael addition followed by intramolecular cyclization, the final diastereomeric ratio is determined by the thermodynamics of the ring-closing transition state. Factors like steric hindrance and the choice of base can influence which diastereomer is formed preferentially.
Troubleshooting Guide:
-
Verify Starting Material Purity:
-
Action: Analyze your cinnamonitrile starting material using ¹H NMR and/or GC-MS to quantify the ratio of (E) to (Z) isomers.
-
Causality: The (E)/(Z) ratio of your starting material sets the maximum possible diastereomeric ratio for your product in a stereospecific reaction.
-
-
Optimize Reaction Conditions for Stereospecificity:
-
Action: For Simmons-Smith type reactions, ensure the reaction is run at a low temperature (e.g., 0 °C to room temperature) to maintain the concerted nature of the carbenoid addition. High temperatures can sometimes lead to non-concerted pathways and loss of stereochemical information.
-
Causality: The concerted, closed-shell transition state of the Simmons-Smith reaction is what ensures the syn delivery of the methylene group, preserving the alkene's geometry in the product.[3]
-
-
Control of Conformation in Michael Addition-Cyclization Routes:
-
Action: If using a base-mediated cyclization, screen different bases (e.g., NaH, t-BuOK, DBU) and solvents. Bulky bases may favor the formation of the thermodynamically more stable trans product by deprotonating the less sterically hindered face of the intermediate.
-
Causality: Under Curtin-Hammett conditions, the product ratio is determined by the difference in the energy of the transition states leading to the two diastereomers, not the population of the ground-state conformers.[4] Changing the reaction environment can alter these transition state energies.
-
Logical Workflow for Improving Diastereoselectivity
Caption: Workflow for diagnosing and improving diastereoselectivity.
Issue 2: Formation of High Molecular Weight Byproducts or Polymer
Question: My reaction of benzyl cyanide and an electrophile (e.g., acrylonitrile, 1,2-dibromoethane) is producing a thick, intractable mixture or a white precipitate instead of the desired cyclopropane. What's causing this?
Answer: This is a classic side reaction pathway when using strongly basic conditions with benzyl cyanide and Michael acceptors like acrylonitrile. The intended reaction is the formation of a carbanion from benzyl cyanide, which then acts as a nucleophile. However, this carbanion can participate in a series of undesired reactions:
-
Multiple Michael Additions: The initial Michael adduct of benzyl cyanide and acrylonitrile is still acidic and can be deprotonated again. This new carbanion can then attack a second molecule of acrylonitrile, leading to oligomerization.[5][6][7]
-
Intramolecular Condensation: Dinitrile intermediates, such as 4-phenyl-4-cyano-pimelic dinitrile formed from the addition of two acrylonitrile units, can undergo a base-promoted intramolecular condensation (Thorpe-Ziegler reaction) to form substituted cyclohexene rings, which are often highly colored and can precipitate from solution.[5][7]
-
Polymerization of Acrylonitrile: Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by the base used in the reaction. This typically results in a white, insoluble polyacrylonitrile solid.
Troubleshooting Guide:
| Parameter | Recommended Action | Scientific Rationale |
| Stoichiometry | Use a slight excess of benzyl cyanide relative to the electrophile. | This ensures the electrophile is consumed quickly, reducing its availability for multiple additions or polymerization. |
| Reagent Addition | Add the base slowly to a solution of the benzyl cyanide and electrophile at low temperature (0 °C or below). | Slow addition maintains a low instantaneous concentration of the highly reactive carbanion, favoring the 1:1 addition product over side reactions. |
| Base Selection | Use a strong, non-nucleophilic base (e.g., NaH, LDA). Avoid hydroxide or alkoxide bases if possible, as they can also initiate polymerization. | Strong bases ensure complete and rapid deprotonation when needed, while non-nucleophilic character prevents side reactions with the electrophile. |
| Solvent | Use a dry, aprotic solvent like THF or DME. | Prevents proton-transfer side reactions and ensures the base remains effective. Water can interfere with the carbanion and promote hydrolysis. |
| Phase Transfer Catalysis | When using systems like NaOH/H₂O with 1,2-dibromoethane, the choice and concentration of the phase-transfer catalyst (e.g., TBAB) are critical for facilitating the reaction at the phase interface and minimizing bulk aqueous side reactions.[8] | The catalyst shuttles the organic anion into the organic phase for the desired reaction, preventing it from initiating polymerization in the aqueous phase. |
Reaction Pathway Diagram
Caption: Desired synthesis vs. common side reaction pathways.
Issue 3: Product Degradation During Workup or Purification (Ring-Opening)
Question: My initial reaction analysis (e.g., TLC, crude NMR) shows the formation of the cyclopropane product, but I experience significant yield loss or decomposition during aqueous workup or column chromatography. What is happening?
Answer: The this compound system is a classic example of a donor-acceptor (D-A) cyclopropane . The phenyl group acts as an electron donor and the nitrile group as an electron acceptor. This "push-pull" electronic effect highly polarizes and weakens the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic ring-opening.[9]
This degradation can be triggered by:
-
Nucleophiles: Residual base (e.g., hydroxide, alkoxide) from the reaction, or nucleophiles used in the workup (e.g., thiols, amines), can attack one of the cyclopropane carbons, leading to ring cleavage.[9]
-
Acidic/Basic Conditions: Both strong acids and bases can catalyze ring-opening. For example, purification on standard silica gel (which is slightly acidic) can sometimes cause degradation, especially for sensitive substrates.
-
Thermal Stress: The inherent ring strain makes the molecule sensitive to high temperatures. Prolonged heating during solvent removal or purification can lead to decomposition.
Troubleshooting Guide:
-
Neutralize Carefully:
-
Action: Quench the reaction at low temperature (0 °C) with a mild acid source, such as saturated aqueous ammonium chloride (NH₄Cl), until the pH is neutral (pH ~7). Avoid using strong acids.
-
Causality: NH₄Cl is a proton source that is strong enough to neutralize common bases but not so acidic as to promote acid-catalyzed ring-opening.
-
-
Modify Purification Strategy:
-
Action: If you suspect degradation on silica gel, try deactivating the silica by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N in hexanes/ethyl acetate) and then flushing with the eluent alone before loading your sample. Alternatively, use a more inert stationary phase like alumina (neutral or basic grade).
-
Causality: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing them from catalyzing the decomposition of your acid-sensitive product.
-
-
Minimize Thermal Exposure:
-
Action: Remove solvents under reduced pressure using a rotary evaporator with a low-temperature water bath (<40 °C). Avoid using high-vacuum distillation for purification unless the compound is known to be stable.
-
Causality: Reducing thermal stress minimizes the energy available to overcome the activation barrier for ring-opening or other decomposition pathways.
-
Mechanism: Nucleophilic Ring-Opening
Caption: Simplified mechanism of nucleophilic ring-opening.
References
-
Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction. [Link]
-
MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
ScienceDirect. (2025). Thermal degradation of copolymers of styrene and acrylonitrile. II. Reaction products. [Link]
-
LookChem. (n.d.). Cas 5590-14-7,Cyclopropanecarbonitrile, 2-phenyl-, trans-. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. [Link]
-
Organic Chemistry Portal. (n.d.). Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Wiley Online Library. (n.d.). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. [Link]
-
Royal Society of Chemistry. (n.d.). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]
-
ResearchGate. (n.d.). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans- Cyclopropyl Esters for Rapid Lead Scale-Up. [Link]
-
ResearchGate. (n.d.). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. [Link]
-
ResearchGate. (n.d.). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. [Link]
-
ResearchGate. (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
purification techniques for separating cis/trans isomers of 2-phenylcyclopropanecarbonitrile
Welcome to the technical support center for the purification of cis/trans isomers of 2-phenylcyclopropanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet significant challenge of separating these geometric isomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you resolve your specific separation challenges efficiently.
This document is structured into two main sections: a Troubleshooting Guide to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for foundational knowledge and best practices.
Purification Strategy Decision Guide
Before diving into specific troubleshooting, it's crucial to select the appropriate purification strategy based on your experimental goals, such as the amount of material to be purified (scale) and the required final purity.
Start [label="Start: Isomer Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scale [label="What is your purification scale?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purity_High [label="Is >99% purity required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purity_Mod [label="Is 95-99% purity acceptable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Flash [label="Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallization [label="Fractional Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SFC [label="Preparative SFC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Consider_Cryst [label="Consider Crystallization\n(if feasible)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Scale; Scale -> Purity_High [label="< 1 gram\n(Analytical/Small Scale)"]; Scale -> Purity_Mod [label="> 1 gram\n(Preparative/Process Scale)"];
Purity_High -> Prep_HPLC [label="Yes"]; Purity_High -> SFC [label="Yes, consider for speed\n& green chemistry"]; Purity_Mod -> Flash [label="Yes"]; Purity_Mod -> Consider_Cryst [label="Yes, if yield is critical"]; Flash -> Prep_HPLC [label="If purity is insufficient"]; Consider_Cryst -> Flash [label="If crystallization fails"]; }
Caption: Decision tree for selecting a purification technique.Troubleshooting Guide
This section addresses common problems encountered during the separation of this compound isomers.
Chromatography Issues
Q1: My cis/trans isomers are co-eluting or have very poor resolution (Rs < 1.0) in HPLC. What are my next steps?
Answer: This is a classic selectivity problem. The mobile phase and stationary phase are not differentiating enough between the subtle structural differences of the isomers. Here is a systematic approach to improving resolution:
Step 1: Re-evaluate Your Stationary Phase. Standard C18 columns separate based on hydrophobicity. While the trans isomer is often slightly less polar and may elute earlier, this difference can be minimal. Consider stationary phases that offer alternative separation mechanisms[1][2]:
-
Phenyl-Hexyl or Biphenyl: These phases can induce π-π interactions with the phenyl ring of your molecule. The different spatial orientation of the phenyl group in the cis and trans isomers can lead to significant differences in retention and improved selectivity.
-
Cyano (CN) Phase: This can be used in both normal-phase and reversed-phase modes. The polar nitrile group in your molecule can interact with the cyano phase, potentially enhancing separation.
-
Cholesterol-based Phases: These are known for providing excellent shape-based selectivity, which is ideal for resolving geometric isomers[2].
Step 2: Optimize the Mobile Phase.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipolar aprotic solvent. This change in solvent character can alter selectivity.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle energetic differences in isomer-stationary phase interactions, leading to better resolution. However, this will also increase backpressure[3].
-
Adjust the Gradient: A shallower gradient is a powerful tool. By decreasing the rate of change of the organic solvent, you give the isomers more time to interact with the stationary phase, which can significantly improve resolution[4].
Step 3: Consider Supercritical Fluid Chromatography (SFC). SFC is an outstanding technique for isomer separations and is often orthogonal to reversed-phase HPLC. It uses supercritical CO2 as the main mobile phase, which behaves like a normal-phase separation. This different mechanism frequently provides the selectivity that HPLC lacks for challenging isomers[5][6]. SFC is also faster and uses less toxic solvent, making it a greener alternative[7].
Start [label="Start: Co-eluting Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Change Stationary Phase\n(e.g., C18 to Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Modify Mobile Phase\n(e.g., ACN to MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Adjust Gradient\n(Make it shallower)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Switch to SFC", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; End [label="Resolution Achieved (Rs > 1.5)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2 [label="No/Slight Improvement"]; Step2 -> Step3 [label="No/Slight Improvement"]; Step3 -> Step4 [label="No/Slight Improvement"]; Step4 -> Step5 [label="Still Poor Resolution"];
Step1 -> End [label="Success"]; Step2 -> End [label="Success"]; Step3 -> End [label="Success"]; Step4 -> End [label="Success"]; Step5 -> End [label="Success"]; }
Caption: Workflow for troubleshooting poor HPLC resolution.Q2: I'm seeing tailing peaks for both isomers during flash chromatography on silica gel. Why is this happening?
Answer: Peak tailing on silica gel is often caused by unwanted secondary interactions between your analyte and the stationary phase. For this compound, the likely culprit is the interaction of the polar nitrile group with acidic silanol groups (Si-OH) on the silica surface.
Solutions:
-
Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate). These modifiers will competitively bind to the acidic silanol sites, preventing your compound from sticking and thus improving peak shape[8].
-
Reduce Sample Loading: Overloading the column is a common cause of peak distortion. As a rule of thumb, use a silica-to-sample ratio of at least 50:1 by weight[8].
-
Use Deactivated Silica: If the problem persists, consider using a deactivated or end-capped silica gel, or switch to an alternative stationary phase like alumina (neutral or basic).
Crystallization Issues
Q3: I'm trying to separate the isomers by fractional crystallization, but the product purity is low, or the material "oils out." What can I do?
Answer: Fractional crystallization relies on the subtle differences in the crystal lattice energies and solubilities of the two isomers[9][10]. Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent, while low purity suggests co-crystallization is occurring[11].
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is paramount. You need a solvent where one isomer is significantly less soluble than the other at a given temperature. Create a small-scale screening matrix with solvents of varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and solvent mixtures.
-
Control the Cooling Rate: Rapid cooling dramatically increases supersaturation, which can lead to the entrapment of impurities (the other isomer) and can promote oiling out[12]. Allow the solution to cool to room temperature slowly over several hours, and then gradually cool further in an ice bath or refrigerator.
-
Use Seeding: Once the solution is saturated and slightly cooled, add a few seed crystals of the desired pure isomer. This provides a template for crystal growth and can prevent spontaneous nucleation of the undesired isomer[13].
-
Manage Supersaturation: Oiling out is a sign of excessive supersaturation[13]. To mitigate this, either use a more dilute solution (more solvent) or employ an anti-solvent crystallization technique. In this method, you dissolve the mixture in a good solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble to induce gradual crystallization.
| Solvent Type | Example Solvents | Rationale for Isomer Separation |
| Alcohols | Isopropanol, Ethanol | Can form hydrogen bonds, potentially differentiating isomers based on steric hindrance around the nitrile group. |
| Esters | Ethyl Acetate | Medium polarity, good general-purpose solvent for compounds of this type. |
| Aromatics | Toluene, Xylene | May differentiate based on how the phenyl rings of the solvent and solute pack in the crystal lattice. |
| Alkanes | Heptane, Hexane | Often used as anti-solvents. Solubility differences can be pronounced in nonpolar solvents. |
Table 1: Solvent selection guide for the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical differences between cis and trans-2-phenylcyclopropanecarbonitrile that I can exploit for separation?
Answer: The key differences arise from their molecular geometry, which influences their physical properties:
-
Dipole Moment: The cis isomer, where the phenyl and nitrile groups are on the same side of the cyclopropane ring, generally has a larger net molecular dipole moment than the more symmetric trans isomer. This difference is fundamental to separation by chromatography, as more polar compounds interact more strongly with polar stationary phases.
-
Molecular Shape & Steric Hindrance: The trans isomer is more linear and rigid, while the cis isomer is more "kinked." This difference in shape affects how they interact with chromatographic stationary phases (shape-selective phases like cholesterol or phenyl) and how they pack into a crystal lattice[2][14]. The more regular shape of the trans isomer often allows it to pack more efficiently, leading to a higher melting point and lower solubility.
-
Boiling Point: While not always practical for separation due to potential thermal degradation, the more polar cis isomer typically has a slightly higher boiling point.
Q2: For a large-scale (>100 g) purification, which technique is most cost-effective?
Answer: For large-scale purification, fractional crystallization is almost always the most cost-effective and scalable method[9][15]. It avoids the high solvent consumption and equipment costs associated with preparative chromatography. The primary costs are the solvent and the energy for heating and cooling cycles. However, developing a robust crystallization process can be time-consuming. If crystallization fails to provide the desired purity, large-scale flash chromatography is the next best alternative, though it will require significant amounts of solvent and silica gel.
Q3: Are there any stability concerns with this compound isomers during purification?
Answer: Cyclopropanes, especially when activated by groups like phenyl and nitrile, can be susceptible to ring-opening under harsh conditions.
-
Acid/Base Sensitivity: Strong acidic or basic conditions should be avoided. On silica gel, which is acidic, prolonged exposure can sometimes lead to degradation. This is another reason to use a modifier like triethylamine or to opt for a less acidic stationary phase[8].
-
Thermal Stability: While generally stable at moderate temperatures, high heat (e.g., during distillation) could potentially cause isomerization or degradation. It is always best to remove solvents under reduced pressure at moderate temperatures (<50°C).
Q4: How do I choose between HPLC and SFC for a new separation?
Answer: The choice depends on your priorities and available equipment.
-
Choose HPLC if: You have well-established reversed-phase methods, or if your compound is highly polar and requires aqueous mobile phases. HPLC is a robust and widely available technique[16].
-
Choose SFC if: Your priority is speed, efficiency, and environmental friendliness[5][7]. SFC is particularly powerful for separating isomers and chiral compounds where HPLC struggles[6]. The run times are typically 3-5 times faster than HPLC, and the use of CO2 significantly reduces liquid solvent waste. If you have access to an SFC system, it should be strongly considered for any isomer separation challenge.
| Technique | Typical Stationary Phase | Typical Mobile Phase | Scale | Key Advantage |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (+ 0.1% TEA) | mg to multi-gram | Fast, cost-effective for moderate purity.[8][17] |
| Reversed-Phase HPLC | C18, Phenyl-Hexyl | Water / Acetonitrile or Methanol | µg to gram | High resolution, widely available.[1][16] |
| Supercritical Fluid Chromatography (SFC) | Various (incl. chiral) | CO2 / Methanol (or other alcohol) | µg to kg | Extremely fast, high efficiency for isomers, green.[5][6] |
Table 2: Summary of starting conditions for chromatographic techniques.
References
-
Omics Online. (2022). The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Available from: [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available from: [Link]
-
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available from: [Link]
-
Zhanghua. (2024). Optimizing Crystallization Processes for Higher Yields. Available from: [Link]
-
LabRulez LCMS. (n.d.). Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. Available from: [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Available from: [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Available from: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. Available from: [Link]
-
APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. Available from: [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Available from: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
Pharma Tutor. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
Scribd. (n.d.). HPLC Column Troubleshooting Guide. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclopropanecarbonyl chloride, 2-phenyl-, trans-. NIST Chemistry WebBook. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
ResearchGate. (2025). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. Available from: [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Available from: [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bvchroma.com [bvchroma.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. selvita.com [selvita.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatography [chem.rochester.edu]
challenges in the scale-up of 2-phenylcyclopropanecarbonitrile synthesis
Welcome to the technical support guide for the synthesis of 2-phenylcyclopropanecarbonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the synthesis and scale-up of this valuable synthetic intermediate. As a key precursor to pharmaceuticals like Tranylcypromine, a monoamine oxidase inhibitor, robust and scalable synthesis of this compound is of significant interest[1][2].
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
Scaling a synthesis from the bench to a larger scale often introduces unforeseen variables that can impact yield, purity, and reproducibility[3]. The following table outlines common issues observed during the synthesis of this compound, their probable causes, and scientifically-grounded solutions. The primary focus is on the Michael-Initiated Ring Closure (MIRC) pathway, a common and scalable method involving the reaction of a phenylacetonitrile derivative with an activated alkene followed by cyclization[4].
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Base or Insufficient Basicity: The initial deprotonation of phenylacetonitrile is critical for generating the nucleophile. The pKa of the benzylic proton must be considered when selecting a base. 2. Moisture Contamination: Protic solvents or atmospheric moisture can quench the carbanion intermediate, halting the reaction. 3. Low Reaction Temperature: The activation energy for the initial deprotonation or the subsequent cyclization may not be met. | 1. Base Selection & Handling: Use a sufficiently strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under phase-transfer conditions, or stronger bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous organic solvents[5][6]. Ensure bases are fresh and properly stored. 2. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended, especially when using moisture-sensitive bases like NaH. 3. Temperature Optimization: While some protocols run at room temperature, gently heating to 40-60°C can often improve reaction rates without promoting significant side reactions[6]. Monitor for exotherms during scale-up[3]. |
| Poor cis/trans Diastereoselectivity | 1. Thermodynamic vs. Kinetic Control: The ratio of cis to trans isomers can be highly dependent on the reaction conditions, which influence the transition state of the intramolecular cyclization. The trans isomer is typically the thermodynamically more stable product. 2. Base and Solvent Effects: The choice of base and solvent system can influence the ion-pairing of the intermediate enolate, affecting the stereochemical outcome of the ring closure. | 1. Condition Screening: To favor the trans isomer, conditions that allow for equilibration to the more stable product are often preferred (e.g., longer reaction times, slightly elevated temperatures). For kinetic control, lower temperatures may be beneficial. 2. Systematic Optimization: Screen different base/solvent combinations. For example, phase-transfer catalysis often provides good diastereoselectivity[7][8]. The separation of isomers can sometimes be achieved via fractional crystallization or careful chromatography of the final product or a downstream intermediate, such as the carboxylic acid[9]. |
| Formation of Side Products (e.g., Polymers) | 1. Michael Acceptor Polymerization: Electron-deficient alkenes (like acrylonitrile or cinnamonitrile derivatives) used in the reaction can undergo base-catalyzed polymerization. 2. Dimerization of Phenylacetonitrile: The phenylacetonitrile carbanion can potentially react with itself under certain conditions. | 1. Controlled Reagent Addition: Add the base or the phenylacetonitrile slowly to a solution of the Michael acceptor. This maintains a low concentration of the reactive carbanion, favoring the desired bimolecular reaction over polymerization. 2. Temperature Control: Avoid excessive temperatures which can accelerate polymerization rates. 3. Quenching: Once the reaction is complete, promptly quench the mixture (e.g., with dilute acid) to neutralize the base and prevent further side reactions. |
| Difficulties in Product Purification | 1. Oily, Hard-to-Handle Product: this compound is often an oil, making isolation by crystallization challenging. 2. Thermal Decomposition: The product may be sensitive to high temperatures, leading to degradation during distillation. 3. Contamination with Phase-Transfer Catalyst: If using PTC, the catalyst (e.g., a quaternary ammonium salt) can be difficult to remove completely. | 1. Chromatographic Purification: Silica gel column chromatography is the most reliable method for obtaining high-purity material. A gradient elution with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective. 2. Avoid High-Temperature Distillation: If distillation is necessary, use a high-vacuum setup to lower the boiling point and minimize residence time at high temperatures. 3. Catalyst Removal: Perform multiple aqueous washes during the workup to remove the water-soluble phase-transfer catalyst before concentrating the organic layer. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting common issues in the synthesis.
Sources
- 1. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. | Semantic Scholar [semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Yield in the Cyclopropanation of Styrene Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropane-containing molecules via the cyclopropanation of styrene derivatives. Cyclopropanes are critical structural motifs in numerous natural products and pharmaceutical agents, and their efficient synthesis is of paramount importance.
This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges, enhance experimental outcomes, and ensure the scientific integrity of your work.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses specific, frequently encountered problems during the cyclopropanation of styrene derivatives. Each answer delves into the root causes and provides validated, step-by-step solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix this?
Low yield is a multifaceted problem often stemming from one of three areas: catalyst activity, reagent stability, or substrate reactivity.
Potential Cause 1: Inactive or Deactivated Catalyst Many catalysts used in cyclopropanation, particularly rhodium and copper complexes, are sensitive to air and moisture.[1] Similarly, the zinc-copper couple used in Simmons-Smith reactions requires fresh activation to be effective.[1]
-
Solution:
-
Ensure Inert Atmosphere: Always use oven-dried glassware and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use Purified Reagents: Ensure solvents and the styrene substrate are anhydrous and purified to remove potential catalyst poisons.[1][2]
-
Optimize Catalyst Loading: While catalytic amounts are required, too low a concentration can lead to incomplete conversion. Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal level for your specific substrate.[1]
-
For Simmons-Smith Reactions: Prepare the zinc-copper couple freshly for each reaction or consider using the Furukawa modification (diethylzinc and diiodomethane), which is often more reproducible and reactive.[1][3][4]
-
Potential Cause 2: Decomposition of the Diazo Compound Diazo compounds like ethyl diazoacetate (EDA) are thermally and chemically unstable.[5] Uncontrolled decomposition leads to the formation of dimers (diethyl maleate and fumarate) and other byproducts, consuming the carbene source and reducing the yield of the desired cyclopropane.[5][6][7]
-
Solution:
-
Slow, Controlled Addition: Use a syringe pump to add the diazo compound solution slowly and at a constant rate to the reaction mixture containing the catalyst and styrene. This maintains a low, steady-state concentration of the diazo reagent, favoring the reaction with styrene over self-dimerization.[1][8]
-
Temperature Control: Maintain the recommended temperature for your catalytic system. For many rhodium-catalyzed reactions, this is room temperature. Excessive heat can accelerate diazo decomposition.[1][9]
-
Purity is Critical: Use freshly prepared or purified diazo compounds. Acidic impurities can catalyze decomposition.[1]
-
Potential Cause 3: Poor Substrate Reactivity The electronic nature of the styrene derivative significantly impacts its reactivity.
-
Electron-Rich Styrenes: Generally react faster with the electrophilic metal-carbene intermediate.
-
Electron-Deficient Styrenes: These are notoriously challenging substrates for cyclopropanation due to their reduced nucleophilicity.[10][11] The reaction may stall or proceed very slowly.
-
Solution:
-
For Electron-Deficient Styrenes: Consider switching to a more reactive catalytic system. While rhodium and copper are common, palladium or cobalt-based catalysts have shown efficacy with electron-poor olefins.[1][3][12] Some biocatalytic approaches using engineered myoglobin-based catalysts have also proven highly effective for these challenging substrates.[10]
-
Increase Reaction Time/Temperature: For sluggish reactions due to sterically hindered or electron-poor styrenes, cautiously increasing the reaction time or temperature may improve conversion. Monitor the reaction closely by TLC or GC to avoid product degradation.[1][9]
-
Caption: Troubleshooting workflow for low cyclopropanation yield.
Q2: I'm observing poor diastereoselectivity (trans/cis ratio). How can I favor the desired isomer?
Diastereoselectivity in cyclopropanation is a result of kinetic control, governed by the steric and electronic interactions in the transition state as the alkene approaches the metal-carbene intermediate.[13] The trans (or E) isomer is often thermodynamically more stable and is typically the major product, but its ratio to the cis (Z) isomer can be optimized.
-
Causality & Solution:
-
Steric Bulk of the Catalyst/Ligands: The size and shape of the ligands coordinated to the metal center create a specific steric environment that dictates the trajectory of the incoming styrene.[14] Bulky ligands tend to increase trans selectivity by sterically disfavoring the transition state leading to the cis product.
-
Action: Screen a variety of catalysts with different ligands. For rhodium catalysts, moving from acetate (Rh₂(OAc)₄) to bulkier carboxylates like triphenylacetate (Rh₂(TPA)₄) or N-(arylsulfonyl)prolinates can significantly enhance trans selectivity.[15]
-
-
Steric Bulk of the Diazo Ester: Increasing the size of the ester group on the diazo compound can also enhance trans selectivity.
-
Solvent Effects: While less pronounced, the solvent can influence the conformation of the catalytic complex and the transition state.
-
Action: Screen less-coordinating, non-polar solvents like dichloromethane (DCM), toluene, or hexane. Donor solvents like THF can sometimes coordinate to the metal center, altering its steric and electronic properties and affecting selectivity.[8]
-
-
Comparative Data: Catalyst Effect on Styrene Cyclopropanation
| Catalyst System | Diazo Reagent | Yield (%) | trans/cis Ratio | Reference |
| Fe(D₄-TpAP) | EDA | 99 | 21:1 | [8] |
| Co(MeNCTPP)(py) | EDA | 85 | 93:7 | [14] |
| RuCl₂(ttp*) | EDA | 84 | - | [6] |
| Rh₂(OAc)₄ | EDA | >90 | ~2:1 - 4:1 | [13][16] |
| Chiral Rh(II) | Vinyldiazo | >90 | >99:1 (E/Z) | [15] |
This table illustrates how catalyst choice is a primary driver of both yield and diastereoselectivity.
Q3: My reaction is producing significant amounts of carbene dimers (maleate/fumarate). Why is this happening?
This is a classic sign that the rate of the bimolecular reaction of the metal-carbene intermediate with another molecule of the diazo compound is competitive with the rate of cyclopropanation.[5][6]
-
Causality & Solution:
-
High Local Concentration of Diazo Compound: If the diazo compound is added too quickly, its concentration becomes high enough for the dimerization side reaction to dominate.
-
Low Styrene Concentration or Reactivity: If the styrene derivative is sterically hindered or electron-deficient, its reaction with the carbene will be slow, allowing more time for the dimerization pathway to occur.
-
Action: Increase the concentration of the styrene substrate relative to the diazo compound (e.g., use 2-5 equivalents of styrene). While this may not be ideal for valuable substrates, it can effectively outcompete the dimerization reaction.[15]
-
-
Frequently Asked Questions (FAQs)
Q: How do I choose between a Rhodium and a Copper catalyst?
This decision involves a trade-off between cost, reactivity, and selectivity.[16]
-
Rhodium Catalysts (e.g., Rh₂(OAc)₄):
-
Copper Catalysts (e.g., Cu(acac)₂, CuOTf):
-
Pros: Much more cost-effective and readily available. With the right choice of chiral ligands (e.g., bis(oxazolines)), they can achieve excellent levels of stereocontrol.[16]
-
Cons: May require higher catalyst loadings or elevated temperatures to achieve reactivity comparable to rhodium. Selectivity is highly dependent on the ligand used.[16]
-
Recommendation: For initial process development or large-scale synthesis where cost is a major factor, copper catalysts are an excellent starting point. For complex, late-stage syntheses where maximum yield and selectivity are critical, rhodium catalysts are often the most reliable choice.[16]
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Q: What are the essential safety precautions when working with ethyl diazoacetate (EDA)?
Ethyl diazoacetate is an energetic and potentially explosive compound.[5] It is also toxic. Strict safety protocols are mandatory.
-
Avoid High Temperatures: EDA can decompose violently when heated. Always perform reactions at controlled, and typically low, temperatures.[5]
-
Avoid Strong Acids: Contact with strong acids can lead to rapid, uncontrolled decomposition and release of N₂ gas.
-
Avoid Metal Contamination: Do not use metal spatulas or ground-glass joints with EDA solutions, as certain metals can catalyze decomposition. Use Teflon or glass equipment.
-
Work in a Fume Hood: Always handle EDA in a well-ventilated chemical fume hood.
-
Use a Blast Shield: When performing reactions, especially on a larger scale, work behind a blast shield.
-
Dilute Solutions: Never work with neat EDA. Always handle it as a dilute solution in an appropriate organic solvent (e.g., DCM or toluene).
Q: Can I perform a Simmons-Smith reaction on a styrene derivative that has other functional groups?
Yes, one of the major advantages of the Simmons-Smith reaction is its excellent chemoselectivity and functional group tolerance.[3][4][17] The organozinc carbenoid is relatively unreactive towards many common functional groups, including:
A key feature is that allylic alcohols can act as directing groups. The zinc reagent coordinates to the hydroxyl group, delivering the methylene group to the same face of the double bond (syn-direction), which can be a powerful tool for controlling diastereoselectivity.[3][18][19]
Representative Experimental Protocol
Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a standard procedure and should be adapted based on the specific styrene derivative and preliminary optimization experiments.
-
Materials:
-
Styrene (1.0 equiv)
-
Dirhodium(II) acetate [Rh₂(OAc)₄] (1 mol%)
-
Ethyl diazoacetate (EDA) (1.1 equiv, as a ~15% solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware, syringe pump, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Initial Charge: To the flask, add Rh₂(OAc)₄ (1 mol%) and styrene (1.0 equiv). Dissolve these in anhydrous DCM (to make a ~0.1 M solution with respect to styrene).
-
Diazo Addition: Draw the EDA solution (1.1 equiv) into a gas-tight syringe and place it on a syringe pump.
-
Reaction: Begin stirring the solution in the flask. Start the syringe pump to add the EDA solution dropwise over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of styrene and the formation of two new spots (trans and cis cyclopropane products) indicate reaction progression.
-
Workup: Once the reaction is complete (typically 1-2 hours after the addition is finished), quench any remaining EDA by adding a few drops of acetic acid. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to separate the trans and cis isomers and remove any unreacted starting material or byproducts.[20][21]
-
References
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics. [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]
-
A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. Molecules. [Link]
-
Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]
-
Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes. [Link]
-
Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Nature Chemistry. [Link]
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Simmons–Smith reaction. Grokipedia. [Link]
-
When it is strongly heated, ethyl diazoacetate decomposes to give... Pearson+. [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. [Link]
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
-
Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics. [Link]
-
Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. ACS Omega. [Link]
-
Cyclopropanation of styrene catalyzed by 2, 3 and 4. ResearchGate. [Link]
-
Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]
-
New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. Journal of the American Chemical Society. [Link]
-
Chemists' Guide to Cyclopropane Reactions. Scribd. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. The Journal of Organic Chemistry. [Link]
-
Purification of Cyclohexene for Cyclopropanation Reactions. Pure Help Center. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. ResearchGate. [Link]
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
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Technical Support Center: Solvent Effects on Stereoselectivity in Cyclopropanation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into the critical role solvents play in determining the stereochemical outcome of cyclopropanation reactions. Whether you are troubleshooting an unexpected result or aiming to optimize a new synthetic route, this resource will help you understand the underlying principles and apply them effectively in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have about the interplay between solvents and stereoselectivity in cyclopropanation.
Q1: How does solvent polarity fundamentally influence the stereoselectivity of a cyclopropanation reaction?
A1: Solvent polarity affects the stability of the transition state (TS) of the reaction. In many catalytic cyclopropanations, particularly those involving metal carbenes, the transition state can have significant charge separation or polar character.
-
Polar Solvents: Polar solvents can stabilize charged or highly polar transition states. If the transition state leading to the desired stereoisomer is more polar than the one leading to the undesired isomer, a polar solvent will accelerate the formation of the desired product, thus enhancing stereoselectivity.
-
Non-polar Solvents: Conversely, non-polar solvents are preferred when the key reactive species is highly electrophilic and should not be coordinated or solvated. For instance, in the Furukawa modification of the Simmons-Smith reaction, non-complexing solvents like hexane or dichloromethane are often better because they increase the electrophilicity of the zinc carbenoid reagent.[1][2] Using a coordinating solvent like ether can sometimes lower the diastereoselectivity.[1][2]
Q2: What is the difference between a "coordinating" and a "non-coordinating" solvent, and why is this critical for stereocontrol?
A2: This distinction is crucial, especially in metal-catalyzed reactions.
-
Coordinating Solvents: These solvents (e.g., THF, diethyl ether, DMSO) possess lone pairs of electrons that can coordinate to the metal center of the catalyst. This coordination can alter the steric and electronic properties of the catalyst. Sometimes, this is beneficial, as it can block an undesired reaction pathway. However, it can also be detrimental by competing with the substrate for a coordination site or by deactivating the catalyst.[3][4] For example, in certain zinc carbenoid reactions, THF can completely suppress the reaction.[3]
-
Non-coordinating Solvents: These solvents (e.g., hexane, toluene, dichloromethane) do not bind strongly to the metal center. Their primary influence is through bulk properties like polarity. Using a non-coordinating solvent often leads to a more "naked" and reactive catalyst, which can be essential for reactions with less nucleophilic alkenes.[1][2]
Q3: In Simmons-Smith cyclopropanation of an allylic alcohol, why is a solvent like diethyl ether commonly used?
A3: In the classic Simmons-Smith reaction, the stereoselectivity is often directed by a hydroxyl group on the substrate. The zinc reagent coordinates to the oxygen of the alcohol, which directs the delivery of the methylene group to one face of the double bond, typically the syn face.[1][5][6] Diethyl ether is a moderately coordinating solvent that facilitates the formation and stability of the active zinc carbenoid species without interfering with the crucial substrate-reagent chelation that controls the stereochemical outcome.[1][5]
Q4: For rhodium- and copper-catalyzed cyclopropanations using diazo compounds, what are the typical solvent considerations?
A4: For these reactions, which proceed via metal-carbene intermediates, solvent choice is critical and can be catalyst-dependent.[7][8]
-
Rhodium Catalysts: Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are very common.[9][10] The goal is to prevent solvent molecules from coordinating to the axial sites of the dirhodium catalyst, which could interfere with carbene formation and subsequent reaction with the alkene.[11]
-
Copper Catalysts: The choice is highly dependent on the specific chiral ligand used. While non-polar solvents are common, the mechanism involves the formation of a copper-carbene complex, and solvent can influence the stability and reactivity of this key intermediate.[7][12] It is generally accepted that the active catalyst is a Cu(I) species.[7]
Part 2: Troubleshooting Guide for Poor Stereoselectivity
This section is formatted to address specific problems you might encounter during your experiments.
Issue 1: My diastereomeric ratio (d.r.) is close to 1:1 in a substrate-directed cyclopropanation (e.g., Simmons-Smith of an allylic alcohol).
| Potential Cause | Troubleshooting Action & Rationale |
| Solvent Interference | The solvent may be too strongly coordinating, preventing the substrate's directing group (e.g., -OH) from chelating with the reagent. Action: Switch from a strong coordinator (like THF) to a weaker one (like diethyl ether) or a non-coordinating solvent (like hexane or toluene).[1][3] This enhances the directing effect. |
| Reagent Reactivity | The specific carbenoid reagent may not be optimal for your substrate. Action: For Simmons-Smith type reactions, switch from the standard Zn-Cu couple/CH₂I₂ to the Furukawa reagent (Et₂Zn/CH₂I₂). The latter is often used in non-complexing solvents and can show different selectivity profiles.[1][2] |
| Steric Hindrance | A bulky protecting group near the alkene or directing group may be preventing the required chelation. Action: Re-evaluate your protecting group strategy. A smaller protecting group might be necessary to allow for the proper transition state geometry. |
Issue 2: My enantiomeric excess (ee) is low in a catalytically asymmetric cyclopropanation.
| Potential Cause | Troubleshooting Action & Rationale |
| Solvent Polarity Mismatch | The solvent may be stabilizing the transition state for the major and minor enantiomers to a similar extent. Action: Screen a range of solvents with varying polarities (e.g., hexane, toluene, DCM, 1,2-dichloroethane). A systematic screen is the most effective way to find the optimal balance.[3] |
| Poor Catalyst-Solvent Compatibility | The solvent may be coordinating to the chiral catalyst in a way that disrupts the chiral environment responsible for stereochemical induction.[4] Action: For catalysts sensitive to coordination, use rigorously non-coordinating solvents. For example, some Rh(II)-catalyzed reactions show that polar or protic solvents lead to no reaction at all.[11] |
| Background Reaction | A non-catalyzed or achiral background reaction may be occurring, producing a racemic product that lowers the overall ee. This can be an issue with highly reactive diazo compounds. Action: Lower the reaction temperature to suppress the background reaction. Also, ensure slow addition of the diazo compound to maintain its low concentration, favoring the catalytic cycle over side reactions. |
Issue 3: The reaction is sluggish or fails completely in my chosen solvent.
| Potential Cause | Troubleshooting Action & Rationale |
| Catalyst Deactivation | Strongly coordinating solvents like THF or DMSO can sometimes bind irreversibly to the catalyst's active site, leading to deactivation.[3] Action: Switch to a less coordinating solvent. If a polar solvent is required for solubility, try alternatives like 1,2-dichloroethane (DCE) instead of THF. |
| Poor Reagent Solubility | The starting materials or catalyst may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. Action: Choose a solvent that dissolves all components. A solvent mixture can sometimes provide the right balance of polarity and coordinating ability. |
| Protic Solvent Contamination | Trace amounts of water or other protic impurities can quench organometallic reagents or deactivate catalysts. Action: Use rigorously anhydrous solvents. Ensure all glassware is oven- or flame-dried before use. |
Part 3: Experimental Protocols & Methodologies
Protocol: Systematic Solvent Screening for Optimizing Stereoselectivity
This protocol outlines a robust workflow for identifying the optimal solvent for a new catalytic asymmetric cyclopropanation.
Objective: To determine the effect of solvent on the yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of a cyclopropanation reaction.
Materials:
-
Alkene substrate
-
Diazo compound (or other carbene precursor)
-
Chiral catalyst (e.g., Rh₂(S-DOSP)₄, Cu(I)-Box complex)
-
Anhydrous solvents: Hexane, Toluene, Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Diethyl Ether (Et₂O), Tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Analytical equipment: GC or HPLC with a chiral column, NMR spectrometer
Procedure:
-
Setup: Arrange six reaction vials or tubes, each equipped with a stir bar, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: Prepare a stock solution of the alkene substrate and a separate stock solution of the chiral catalyst in a volatile, non-coordinating solvent (e.g., DCM).
-
Solvent Addition: To each of the six reaction vials, add 1.0 mL of one of the selected anhydrous solvents (Hexane, Toluene, DCM, DCE, Et₂O, THF).
-
Reactant Addition: Add the alkene substrate and catalyst to each vial via syringe from the stock solutions. Ensure the final concentration of reactants is consistent across all experiments.
-
Equilibration: Stir the mixtures at the desired reaction temperature (e.g., room temperature) for 15 minutes to allow for equilibration.
-
Reaction Initiation: Prepare a stock solution of the diazo compound in a suitable solvent. Using a syringe pump, add the diazo compound solution slowly and at a constant rate over a period of 4-8 hours to each reaction vial simultaneously. Rationale: Slow addition is critical to minimize side reactions like carbene dimerization.
-
Reaction Monitoring & Quenching: After the addition is complete, allow the reactions to stir for an additional 2 hours or until TLC/GC analysis shows consumption of the starting material. Quench the reaction appropriately (e.g., by exposing to air or adding a quenching agent like acetic acid).
-
Analysis:
-
Take an aliquot from each reaction mixture.
-
Determine the conversion and diastereomeric ratio (d.r.) using ¹H NMR spectroscopy or GC analysis of the crude mixture.
-
Purify the product from each reaction (e.g., via flash chromatography).
-
Determine the enantiomeric excess (e.e.) of each purified sample using chiral HPLC or GC.
-
-
Data Tabulation: Organize the results in a table for clear comparison.
Sample Data Table:
| Solvent | Polarity (ε) | Yield (%) | d.r. (syn:anti) | e.e. (% ) |
| Hexane | 1.9 | 85 | >20:1 | 92 |
| Toluene | 2.4 | 90 | >20:1 | 95 |
| DCM | 9.1 | 95 | 18:1 | 91 |
| DCE | 10.4 | 92 | 15:1 | 88 |
| Et₂O | 4.3 | 70 | 10:1 | 75 |
| THF | 7.5 | 5 | 5:1 | 40 |
Part 4: Visualizations
Diagrams of Key Concepts
Caption: Solvent can influence multiple stages of the catalytic cycle.
Caption: A logical workflow for diagnosing and solving stereoselectivity issues.
References
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Wang, J., et al. (2019). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 21(15), 5954-5958. [Link]
-
Pérez-Prieto, J., et al. (2002). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society, 124(42), 12493-12504. [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Bendeddouche, C. K., Adjdir, M., & Benhaoua, H. (2016). Stereoselective Cyclopropanation Under Solvent Free Conditions: Catalyzed by a Green and Efficient Recyclable Cu-Exchanged Bentonite. Letters in Organic Chemistry, 13(3), 217-223. [Link]
-
Lindsay, V. N., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH Public Access. [Link]
-
Maji, B., & Kumar, S. (2022). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Charette, A. B., et al. (2007). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH Public Access. [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. ResearchGate. [Link]
-
Fructos, M. R., et al. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10836-10845. [Link]
-
Yoshino, T., et al. (2006). Two-parameter Analysis of Solvent Effects on Selectivity in Chemical Reactions: Information of Polarity and Activation Volume at the Transition State in Organic and Enzymatic Reactions. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. . [Link]
-
Sigman, M. S., & Houk, K. N. (2020). Mapping Catalyst–Solvent Interplay in Competing Carboamination/Cyclopropanation Reactions. PMC. [Link]
-
Lledós, A., et al. (2015). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate. [Link]
-
Fox, J. M., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate. [Link]
-
Sanford, M. S., et al. (2016). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
Not Voodoo. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]
-
Charette, A. B. (2004). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- 10. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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purification of cyclopropane isomers using column chromatography
An in-depth guide to resolving cyclopropane isomers with column chromatography, designed for chemists and drug development professionals.
Technical Support Center: Purification of Cyclopropane Isomers
Welcome to the technical support hub for the purification of cyclopropane isomers. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. Cyclopropane rings are strained, often sensitive structures, and their isomers can be notoriously difficult to separate.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve baseline separation and high purity for your target compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when tackling the separation of cyclopropane isomers.
Q1: What is the absolute first step I should take when planning the purification of a mixture of cyclopropane isomers?
The critical first step is to identify the nature of the isomerism. Are you separating diastereomers (cis/trans isomers) or enantiomers ? This distinction dictates your entire chromatographic strategy. Diastereomers have different physical properties and can often be separated on standard stationary phases, whereas enantiomers require a chiral environment for resolution.[2][3]
Q2: My compound is degrading during purification on a silica gel column. What's causing this?
The strained three-membered ring of cyclopropane can be susceptible to opening under acidic conditions.[1] Standard silica gel possesses acidic silanol groups on its surface, which can catalyze this degradation, leading to low recovery or the appearance of new impurities.[4][5]
Q3: Which column should I start with for separating cis/trans cyclopropane diastereomers?
For diastereomers, separation is often achievable with conventional stationary phases. A good starting point is a standard silica gel column for normal-phase chromatography or a C18 column for reversed-phase.[2] The key to success lies not just in the phase selection but in the meticulous optimization of the mobile phase to exploit the subtle differences in polarity and stereochemistry between the isomers.[6]
Q4: Can I separate cyclopropane enantiomers without a chiral column?
Direct separation of enantiomers without a chiral stationary phase (CSP) is not possible. However, you can derivatize your racemic mixture with a chiral resolving agent to form diastereomers. These newly formed diastereomers can then be separated on a standard achiral column like silica or C18. This is a multi-step process but can be an alternative if a suitable chiral column is unavailable.
Q5: What is "dry loading," and when should I use it for my cyclopropane sample?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another sorbent), removing the solvent, and loading the resulting free-flowing powder onto the top of your column.[5][7] This technique is highly recommended if your compound has poor solubility in the initial mobile phase, as it prevents the sample from precipitating at the top of the column and ensures a narrow, even starting band, which is crucial for resolving closely eluting isomers.[7]
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This guide is structured to help you diagnose and solve specific problems you might encounter during your chromatographic purification.
Problem 1: Poor or No Separation of Diastereomers (e.g., cis/trans isomers)
Even though diastereomers have different physical properties, their polarities can be very similar, making separation challenging.
-
Possible Cause A: Insufficient Stationary Phase Selectivity
-
Explanation: A standard C18 or silica phase may not provide enough differential interaction to resolve isomers with very similar structures. The separation relies on subtle differences in how each isomer interacts with the stationary phase.
-
Solution:
-
Switch Separation Mode: If you are using reversed-phase (e.g., C18), try normal-phase (e.g., silica, diol, or cyano-propyl bonded silica) and vice-versa.[4][8] Changing the fundamental interaction mechanism is often the most powerful tool.
-
Explore Alternative Phases: For challenging separations, consider stationary phases that offer different interaction mechanisms beyond simple hydrophobicity. Phenyl-hexyl or pentafluorophenyl (PFP) columns provide π-π interactions, which can be highly effective for isomers containing aromatic rings.[9][10][11] Embedded amide columns can offer enhanced shape selectivity due to hydrogen bonding capabilities.[9][11]
-
-
-
Possible Cause B: Suboptimal Mobile Phase
-
Explanation: The mobile phase composition is a critical factor that dictates retention and selectivity.[12][13] An improperly chosen solvent system can lead to co-elution, even on a suitable column.
-
Solution:
-
Fine-Tune Solvent Strength: For normal-phase silica gel chromatography, subtle changes in a hexane/ethyl acetate or hexane/ether system can dramatically improve separation.[4] Test very small increments of the polar modifier (e.g., going from 5% to 6% ethyl acetate).
-
Employ Gradient Elution: Instead of an isocratic (constant composition) mobile phase, use a shallow gradient. A slow, gradual increase in the strong solvent can help resolve closely eluting peaks that merge during isocratic runs.[12]
-
Add Modifiers: For basic cyclopropane derivatives (e.g., cyclopropylamines), adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize acidic sites on the silica gel, leading to sharper peaks and potentially better separation.[1][4]
-
-
Workflow for Troubleshooting Poor Diastereomer Separation
Caption: Decision tree for troubleshooting poor isomer separation.
Problem 2: Failure to Resolve Enantiomers on a Chiral Column
Chiral separations are highly specific, and success often requires screening multiple conditions.
-
Possible Cause: Mismatched Chiral Stationary Phase (CSP) and Analyte
-
Explanation: There is no universal chiral column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[14] The specific interactions involved (e.g., hydrogen bonding, π-π stacking, steric hindrance) depend entirely on the structures of both your compound and the chiral selector on the phase.[14][15]
-
Solution:
-
Screen Different CSPs: The most effective approach is to screen a set of chiral columns based on different selector types. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD and OJ) are a powerful and common starting point for a wide range of compounds.[14][15][16]
-
Consult Literature and Databases: Search for separations of structurally similar compounds. Chiral column manufacturers often provide application notes and databases that can guide your initial column selection.
-
-
Problem 3: Low Product Recovery or On-Column Reaction
-
Possible Cause: Acidity of the Stationary Phase
-
Explanation: As mentioned in the FAQs, the Lewis and Brønsted acid sites on silica gel can degrade acid-sensitive cyclopropanes. This is especially true for cyclopropanes bearing vinyl groups or other sensitive functionalities.[1][4]
-
Solution:
-
Neutralize the Silica: Before packing your column, you can prepare a slurry of the silica gel in the mobile phase containing 1% triethylamine (Et3N), then pack as usual. Running the column with 0.1-1% Et3N in the eluent can also passivate the acidic sites.[4][17]
-
Use an Alternative Sorbent: If neutralization is insufficient, switch to a more inert stationary phase like alumina (which is basic) or Florisil®.[5] For reversed-phase, ensure you are using a high-quality, end-capped C18 column where most of the residual silanol groups have been deactivated.
-
-
Experimental Protocols
Protocol 1: Preparative Flash Chromatography for Diastereomer Separation
This protocol outlines a general workflow for separating gram-scale quantities of cis/trans cyclopropane isomers using standard silica gel.
-
Method Development (TLC):
-
Find a solvent system that gives good separation (ΔRf > 0.1) and an Rf value of ~0.2-0.3 for the lower-spotting isomer. Test various binary mixtures (e.g., Hexane/Ethyl Acetate, Hexane/DCM, Toluene/Ethyl Acetate).
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight).[4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a stable bed. Allow excess solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (ideally the mobile phase, or a slightly stronger solvent if necessary).[7]
-
Alternatively, perform dry loading: Dissolve the sample, add silica gel (10-20x the sample mass), and remove the solvent by rotary evaporation to get a free-flowing powder.[7]
-
Carefully apply the sample to the top of the silica bed.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, maintaining a constant flow rate. For flash chromatography, this is typically achieved with a pressure of 1-4 psi.[7]
-
If using a step gradient, start with a less polar solvent system to elute nonpolar impurities, then incrementally increase the polarity to elute your target isomers.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
Protocol 2: Chiral HPLC Method Development for Enantiomer Resolution
This protocol provides a starting point for developing a high-resolution method to separate cyclopropane enantiomers.
-
Column Selection:
-
Based on literature for similar compounds or general screening, select a chiral column. A polysaccharide-based column (e.g., Chiralcel® OD-H) is a robust starting point.[15]
-
-
Mobile Phase Preparation:
-
For normal-phase chiral chromatography, the mobile phase is typically a mixture of a nonpolar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[15]
-
Start with a standard mobile phase, for example, 90:10 Hexane:Isopropanol. Ensure all solvents are HPLC grade.
-
-
Initial Analytical Run:
-
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Set the UV detector to a wavelength where your compound absorbs.
-
Inject a small amount of your racemic sample and run the isocratic method.
-
-
Optimization:
-
No Separation: If the enantiomers co-elute, try systematically changing the percentage of the alcohol modifier (e.g., test 5%, 15%, 20% isopropanol). Sometimes, switching the alcohol (e.g., to ethanol) can provide the necessary selectivity.
-
Poor Resolution: If you see peak broadening or shouldering but not baseline separation, try lowering the flow rate to increase efficiency or adjusting the modifier percentage in smaller increments.
-
No Elution: If the compound is retained too strongly, increase the percentage of the alcohol modifier.
-
-
Scale-Up:
-
Once an effective analytical method is established, it can be scaled up to a preparative or semi-preparative chiral column to isolate larger quantities of each enantiomer.
-
Data & Reference Tables
Table 1: Stationary Phase Selection Guide for Cyclopropane Isomers
| Isomer Type | Primary Recommendation | Secondary/Specialty Options | Rationale |
| Diastereomers (cis/trans) | Silica Gel (Normal-Phase) or C18 (Reversed-Phase) | Phenyl, Pentafluorophenyl (PFP), Cyano (CN), Diol, Amide | Standard phases are often sufficient.[2] Specialty phases provide alternative selectivities (π-π, dipole-dipole, H-bonding) for difficult separations.[9][10][11] |
| Enantiomers | Polysaccharide-based Chiral Stationary Phases (CSPs) | Protein-based CSPs, Pirkle-type CSPs, Macrocyclic antibiotic CSPs | Enantiomer separation requires a chiral environment. Polysaccharide phases are versatile and widely applicable.[14][15][16] |
Table 2: Common Mobile Phase Modifiers and Their Applications
| Modifier | Typical Concentration | Application | Mechanism of Action |
| Triethylamine (Et3N) | 0.1 - 1.0% | For basic or acid-sensitive compounds on silica gel. | Neutralizes acidic silanol groups, reducing peak tailing and preventing degradation of sensitive compounds.[1][4] |
| Acetic Acid / Formic Acid | 0.1% | For acidic compounds in reversed-phase. | Suppresses the ionization of acidic analytes, leading to better retention and sharper peaks. |
| Isopropanol / Ethanol | 1 - 20% (in Hexane) | Standard modifiers for chiral separations on polysaccharide CSPs. | The alcohol modifier is crucial for the chiral recognition mechanism, competing for polar interaction sites on the CSP.[15] |
References
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Li, G. L., & Wu, Y. (n.d.). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. [Link]
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Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
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Validation & Comparative
Validating the Molecular Structure of 2-Phenylcyclopropanecarbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For a molecule such as 2-phenylcyclopropanecarbonitrile, a versatile synthetic intermediate, precise structural knowledge is paramount for understanding its reactivity, properties, and potential applications.[1] This guide provides an in-depth comparison of the analytical techniques used for its structural validation, focusing on the definitive power of single-crystal X-ray crystallography and contextualizing it with the complementary data from spectroscopic methods.
The Imperative of Structural Certainty
In drug development and materials science, subtle variations in molecular architecture, such as stereoisomerism (cis vs. trans), can lead to dramatically different biological activities or material properties.[2] Therefore, relying on a single analytical technique can be misleading. While methods like NMR, Mass Spectrometry, and IR spectroscopy provide crucial pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution, three-dimensional visualization of the atomic arrangement.[2][3]
Synthesis and Initial Characterization
The journey to structural validation begins with the synthesis of the compound. A common and effective route to this compound involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, often facilitated by a phase-transfer catalyst to achieve good yields.[1]
Following synthesis and purification, a preliminary characterization is typically performed using a suite of spectroscopic techniques to confirm that the target molecule has been formed.
Spectroscopic Analysis: The Foundational Evidence
Spectroscopic methods are the workhorses of the modern chemistry lab, offering rapid and valuable insights into molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR spectra would be used to:
-
Confirm the presence of the phenyl group (signals in the aromatic region, ~7-8 ppm).
-
Identify the protons of the cyclopropane ring, whose unique strained geometry gives rise to characteristic upfield shifts (~1-3 ppm).
-
Verify the carbon skeleton, including the distinctive nitrile carbon signal in the ¹³C spectrum (~115-120 ppm).[4]
While powerful for establishing the atomic framework, NMR provides connectivity data, not a direct measurement of bond lengths or angles in 3D space.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound, thereby confirming its molecular formula.[5] For this compound (C₁₀H₉N), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 143.0735 g/mol .[6] The fragmentation pattern observed can also support the proposed structure, but it generally cannot distinguish between stereoisomers.[7]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The most telling feature in the IR spectrum of this compound would be a sharp, strong absorption peak around 2250 cm⁻¹ , which is characteristic of a nitrile (C≡N) triple bond stretch.[4] This provides clear evidence for the presence of the nitrile group but reveals little about the overall molecular structure.
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic data builds a strong case for a proposed structure, single-crystal X-ray diffraction (SC-XRD) provides the definitive proof.[8][9] It is a non-destructive technique that yields precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[9]
The Causality Behind the Experimental Workflow
The success of an X-ray crystallographic analysis is critically dependent on a meticulously executed experimental workflow. Each step is designed to preserve the integrity of the crystalline sample and generate high-quality diffraction data.
Experimental Protocol for X-ray Crystallographic Validation
-
Crystal Growth (The Rate-Limiting Step) : High-quality single crystals are paramount.[8] For an organic compound like this compound, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.5 mm in size, transparent, and with well-defined faces) is identified under a polarizing microscope.[8][10] It is then carefully mounted on a thin glass fiber or a loop using a minimal amount of non-diffracting oil or epoxy.[3][9]
-
Causality : The crystal must be fully bathed in the X-ray beam and able to rotate through all orientations to collect a complete dataset.[3] The mounting medium must be amorphous to avoid contributing to the diffraction pattern.
-
-
Data Collection : The mounted crystal is placed on a goniometer head in the diffractometer, cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations, and exposed to a monochromatic X-ray beam.[9] The instrument rotates the crystal while a detector records the positions and intensities of the diffracted X-rays.
-
Causality : Cooling the crystal reduces atomic motion, resulting in sharper diffraction spots and a more precise final structure.
-
-
Structure Solution and Refinement : The collected diffraction data is processed by specialized software. An initial electron density map is generated by solving the "phase problem." An atomic model is built into this map and then computationally refined to achieve the best possible fit between the calculated and observed diffraction data.[11]
-
Causality : Refinement is an iterative process that optimizes the x, y, and z coordinates and thermal displacement parameters for each atom until the model accurately represents the experimental data.
-
-
Validation and Output : The final structural model is rigorously validated. The data is then compiled into a standard Crystallographic Information File (CIF).[12][13] This file can be deposited in public databases like the Cambridge Structural Database (CSD) and used for publication.[14][15][16]
Comparison of Analytical Techniques
The synergy of these techniques provides a self-validating system for structural elucidation. Spectroscopic methods generate a hypothesis, which is then unambiguously confirmed or refuted by X-ray crystallography.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3] | Atomic connectivity, chemical environment, proton/carbon count.[7] | Molecular weight, molecular formula (HRMS).[5][17] | Presence of specific functional groups.[4] |
| Unambiguity | Definitive . Provides direct evidence of the 3D structure. | High for connectivity, but can be ambiguous for complex stereoisomers. | Low. Cannot distinguish isomers.[7] | Low. Identifies groups, not their placement. |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm).[3][8] | Soluble sample in deuterated solvent. | Small amount of sample, can be in solution or solid. | Small amount of sample (solid, liquid, or gas). |
| Key Strength | Unparalleled accuracy and precision for 3D structural determination.[2] | Excellent for mapping the covalent framework of a molecule in solution. | High sensitivity and accuracy for molecular formula determination. | Fast and simple method for functional group identification. |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow.[2] | Does not directly measure bond lengths or angles; provides solution-state average structure. | Provides little to no information on stereochemistry or atomic connectivity. | Provides minimal information on the overall molecular skeleton. |
Conclusion
For the definitive structural validation of this compound, a multi-faceted approach is essential. While NMR, MS, and IR spectroscopy provide rapid and indispensable data to build a structural hypothesis—confirming the correct mass, functional groups, and atomic connectivity—they cannot offer the absolute certainty of the three-dimensional arrangement. Single-crystal X-ray crystallography remains the unequivocal gold standard. It provides the final, unambiguous proof of structure, delivering the precise bond lengths, angles, and stereochemical details that are critical for advancing research and development in the chemical and pharmaceutical sciences.[3][18]
References
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Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available from: [Link]
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Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Available from: [Link]
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McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). Available from: [Link]
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NIST. Cyclopropanecarbonitrile, 2-phenyl-, trans-. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
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Smart, O.S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D, 74(Pt 3), 227-236. Available from: [Link]
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Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. In Comprehensive Natural Products II; Mander, L., Liu, H.-W., Eds.; Elsevier: Oxford, pp 485-514. Available from: [Link]
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Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967-980. Available from: [Link]
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Kumar, S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129881. Available from: [Link]
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A Comparative Guide to Spectroscopic Analysis for Structure Confirmation of 2-Phenylcyclopropanecarbonitrile
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with stereochemical complexity like 2-phenylcyclopropanecarbonitrile, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of this compound, focusing on the synergy between different methods to provide a self-validating system of confirmation. We will delve into the causality behind experimental choices and present detailed protocols, moving beyond a simple recitation of data to a narrative of logical deduction.
The Central Role of Stereochemistry
The seemingly subtle difference between the cis and trans isomers of this compound can have profound effects on a molecule's biological activity, pharmacokinetic properties, and overall safety profile. Therefore, the ability to not only confirm the core structure but also to definitively assign the relative stereochemistry of the phenyl and nitrile groups on the cyclopropane ring is of paramount importance. This guide will address the structural confirmation of both isomers, highlighting the key spectroscopic differences that allow for their differentiation.
Primary Spectroscopic Techniques: A Synergistic Approach
The foundational analysis of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the final assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The strained nature of the cyclopropane ring results in characteristic upfield shifts for the ring protons compared to their acyclic counterparts.
Predicted ¹H NMR Data for this compound Isomers (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer | Multiplicity | Integration | Key Coupling Constants (J) in Hz |
| H-phenyl | 7.20-7.40 | 7.20-7.40 | m | 5H | - |
| H-benzylic | 2.65 | 2.95 | ddd | 1H | J_trans ≈ 4-7 Hz, J_cis ≈ 7-10 Hz, J_gem ≈ 3-6 Hz |
| H-cyano | 1.90 | 2.10 | ddd | 1H | J_trans ≈ 4-7 Hz, J_cis ≈ 7-10 Hz, J_gem ≈ 3-6 Hz |
| H-methylene | 1.45, 1.75 | 1.60, 1.95 | m | 2H | J_gem ≈ 3-6 Hz, J_vicinal ≈ 4-10 Hz |
Causality Behind the Chemical Shifts and Coupling Constants:
-
Anisotropic Effect of the Phenyl Ring: In the cis isomer, the nitrile and phenyl groups are on the same side of the cyclopropane ring. This proximity can lead to deshielding of the cyclopropyl protons by the aromatic ring current, resulting in slightly downfield shifts compared to the trans isomer.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons on the cyclopropane ring is dependent on the dihedral angle between them. Generally, the cis coupling constant is larger than the trans coupling constant. This is a critical parameter for stereochemical assignment.[1]
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The high degree of s-character in the C-H bonds of the cyclopropane ring influences the ¹³C chemical shifts, typically causing them to appear upfield.
Predicted ¹³C NMR Data for this compound Isomers (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer |
| C-ipso | 138.5 | 137.0 |
| C-ortho | 128.8 | 128.9 |
| C-meta | 128.0 | 128.1 |
| C-para | 126.5 | 126.7 |
| C-nitrile | 121.0 | 120.5 |
| C-benzylic | 28.0 | 30.0 |
| C-cyano | 18.0 | 19.5 |
| C-methylene | 15.0 | 16.5 |
Causality Behind the Chemical Shifts:
-
Ring Strain and Hybridization: The carbon atoms of the cyclopropane ring are highly shielded and appear at unusually high field in the ¹³C NMR spectrum, a direct consequence of the ring strain and the increased s-character of the C-C bonds.[2]
-
Substituent Effects: The phenyl and nitrile groups induce shifts in the cyclopropyl carbons. The benzylic carbon and the carbon bearing the nitrile group are deshielded relative to the methylene carbon.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain adequate signal intensity, especially for the quaternary carbon of the nitrile group.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR (for enhanced confidence):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
For definitive stereochemical assignment, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed to identify through-space correlations between protons. In the cis isomer, a NOE between the benzylic proton and the proton on the nitrile-bearing carbon would be expected.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key absorptions are the nitrile stretch and the bands associated with the aromatic ring.
Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2245 | Medium, Sharp |
| C-H (aromatic) | 3000-3100 | Medium |
| C=C (aromatic) | ~1600, ~1495 | Medium to Weak |
| C-H (cyclopropyl) | ~3080 | Medium |
Causality Behind the Absorptions:
-
Nitrile Stretch: The C≡N triple bond is strong and has a characteristic stretching vibration in a relatively clean region of the IR spectrum, making it a reliable diagnostic peak.
-
Aromatic Ring: The C-H stretches above 3000 cm⁻¹ and the C=C stretches in the 1600-1450 cm⁻¹ region are indicative of the phenyl group.
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Neat (liquid sample): Place a drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid sample): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound, electron ionization (EI) is a common technique.
Expected Mass Spectrometry Data for this compound
-
Molecular Formula: C₁₀H₉N
-
Exact Mass: 143.07 g/mol
-
Molecular Ion (M⁺•): m/z = 143
Plausible Fragmentation Pathways:
The fragmentation of cyclopropanes can be complex due to ring strain. Common fragmentation pathways for this compound likely involve:
-
Loss of a Hydrogen Radical (M-1): Formation of a stable cyclopropyl cation.
-
Loss of the Nitrile Group (M-26): Cleavage of the C-CN bond to give a phenylcyclopropyl cation.
-
Ring Opening and Rearrangement: The strained cyclopropane ring can open to form various isomeric radical cations, leading to a complex fragmentation pattern. Common fragments would include those corresponding to the phenyl cation (m/z = 77) and fragments arising from the cleavage of the cyclopropane ring.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.
Alternative and Advanced Techniques for Structure Confirmation
While the primary spectroscopic methods provide a robust foundation for structure confirmation, certain scenarios, particularly those involving complex stereochemistry or the need for absolute configuration determination, may necessitate the use of alternative or more advanced techniques.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.[3][4] | Provides unambiguous determination of both relative and absolute stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. | Highly applicable if a crystalline derivative can be synthesized. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[5] | Can be used to determine the absolute configuration of chiral molecules in solution by comparing experimental and computationally predicted spectra. | Requires the presence of a chromophore near the stereocenter. The interpretation can be complex. | Applicable, as the phenyl group acts as a chromophore. Would require theoretical calculations for absolute configuration assignment. |
| Advanced 2D NMR (NOESY/ROESY) | Detects through-space correlations between protons that are close in proximity, irrespective of bond connectivity.[6] | Powerful for determining relative stereochemistry in solution, directly probing the spatial arrangement of atoms. | Can be sensitive to molecular motion and conformation. | Highly applicable for differentiating between cis and trans isomers by observing key through-space interactions. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Can confirm the presence of a single enantiomer or determine the enantiomeric excess of a mixture. | Does not provide direct structural information about the stereocenters. | Useful for confirming the enantiopurity of a synthesized sample after the relative stereochemistry has been determined by other methods.[1][7] |
Conclusion: An Integrated and Self-Validating Approach
References
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Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot Synthesis and Chiral Analysis of Cyclopropane Derivatives. Chirality, 17(1), 44–50. [Link]
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A Comparative Guide to the Synthesis of 2-Arylcyclopropanecarbonitriles: From Classical to Contemporary Methods
The 2-arylcyclopropanecarbonitrile motif is a privileged scaffold in medicinal chemistry and materials science, prized for its unique conformational constraints and metabolic stability. Its synthesis, however, presents a fascinating challenge in achieving high efficiency and stereocontrol. This guide provides an in-depth comparison of the primary synthetic routes to this valuable class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. We will delve into the nuances of Michael-Initiated Ring Closure (MIRC), Corey-Chaykovsky cyclopropanation, transition metal-catalyzed reactions, and emerging electrochemical strategies, providing researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Michael-Initiated Ring Closure (MIRC): A Versatile and Powerful Strategy
The Michael-Initiated Ring Closure (MIRC) reaction is a cornerstone for the synthesis of highly functionalized cyclopropanes, including 2-arylcyclopropanecarbonitriles. This method relies on the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.
Mechanistic Insight and Experimental Causality
The MIRC pathway begins with the deprotonation of a pronucleophile, such as a 2-arylacetonitrile, to generate a carbanion. This carbanion then undergoes a Michael (1,4-conjugate) addition to an α,β-unsaturated nitrile bearing a leaving group at the α-position (e.g., an α-bromoacrylonitrile). The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the newly formed enolate on the carbon bearing the leaving group, affording the cyclopropane ring. The choice of base, solvent, and catalyst is critical in controlling the stereochemical outcome of the reaction. Phase-transfer catalysis is often employed to facilitate the reaction between the organic substrates and an inorganic base, leading to high yields and stereoselectivities.
Caption: Mechanism of the Michael-Initiated Ring Closure (MIRC) reaction.
Performance and Scope
The MIRC reaction is highly versatile, tolerating a wide range of substituents on both the arylacetonitrile and the α-bromoacrylonitrile. This allows for the synthesis of a diverse library of 2-arylcyclopropanecarbonitriles. The use of chiral phase-transfer catalysts can induce high levels of enantioselectivity, making it a powerful tool for asymmetric synthesis.[1]
Corey-Chaykovsky Cyclopropanation: The Ylide Approach
The Corey-Chaykovsky reaction offers a distinct approach to cyclopropanation, utilizing sulfur ylides to deliver a methylene group to an electron-deficient alkene. This method is particularly effective for the cyclopropanation of α,β-unsaturated nitriles like cinnamonitriles.
Mechanistic Insight and Experimental Causality
In this reaction, a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base, acts as the nucleophile. The ylide undergoes a conjugate addition to the cinnamonitrile, forming a betaine intermediate. This is followed by an intramolecular 3-exo-tet cyclization with the expulsion of a neutral sulfide or sulfoxide, yielding the cyclopropane ring. The choice of the sulfur ylide (sulfonium vs. sulfoxonium) can influence the stereochemical outcome of the reaction.
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation of cinnamonitrile.
Performance and Scope
The Corey-Chaykovsky reaction is a reliable method for the synthesis of 2-arylcyclopropanecarbonitriles, often providing good to excellent yields. The reaction conditions are generally mild, and the starting materials are readily available. Asymmetric variants using chiral sulfur ylides have been developed, allowing for the synthesis of enantioenriched products.[2][3]
Transition Metal-Catalyzed Cyclopropanation: The Carbene Transfer Approach
Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and widely studied method for cyclopropane synthesis. For 2-arylcyclopropanecarbonitriles, this typically involves the reaction of a styrene derivative with a diazoacetonitrile, catalyzed by a rhodium or ruthenium complex.
Mechanistic Insight and Experimental Causality
The reaction is initiated by the reaction of the transition metal catalyst with the diazoacetonitrile to form a metal-carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the styrene derivative to form the cyclopropane ring. The stereoselectivity of the reaction is largely dictated by the structure of the chiral ligand coordinated to the metal center.
Caption: Mechanism of transition metal-catalyzed cyclopropanation.
Performance and Scope
This method offers excellent control over stereoselectivity, with numerous chiral catalysts available to afford high diastereo- and enantioselectivities.[4] The reaction is generally high-yielding and tolerates a variety of functional groups on the styrene substrate. However, the use of potentially explosive and toxic diazo compounds requires careful handling and is a significant drawback for large-scale synthesis.
Emerging Methods: The Electrochemical Approach
A more recent and greener alternative for the synthesis of 2-arylcyclopropanecarbonitriles involves electrochemical methods. This approach avoids the use of stoichiometric hazardous reagents and offers a novel pathway for C-C bond formation.
Mechanistic Insight and Experimental Causality
In a typical electrochemical cyclopropanation, an active methylene compound, such as a 2-arylacetonitrile, is anodically oxidized to generate a radical intermediate. This radical then adds to an unactivated alkene, like styrene. Subsequent intramolecular cyclization and further oxidation/reduction steps lead to the formation of the cyclopropane ring. The reaction is typically carried out in an undivided cell with simple carbon-based electrodes.[5][6]
Performance and Scope
Electrochemical cyclopropanation is a promising method with a broad substrate scope and good functional group tolerance. While still a developing area, it has the potential to be a more sustainable and scalable alternative to traditional methods. The diastereoselectivity can be influenced by the reaction conditions and the nature of the substrates.
Comparative Performance Data
| Synthetic Route | Reactants | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Michael-Initiated Ring Closure (MIRC) | 2-Arylacetonitriles + α-Bromoacrylonitriles | Base (e.g., K2CO3), Phase-Transfer Catalyst | 70-95 | Often high, >20:1 | Up to 99% with chiral catalyst | High versatility, good for asymmetric synthesis | Requires α-halo-α,β-unsaturated nitrile |
| Corey-Chaykovsky Cyclopropanation | Cinnamonitriles + Sulfur Ylides | Sulfonium/Sulfoxonium Salt + Strong Base | 60-90 | Moderate to good | Up to 95% with chiral ylide | Readily available starting materials, mild conditions | Stoichiometric use of strong base |
| Transition Metal-Catalyzed Cyclopropanation | Styrenes + Diazoacetonitriles | Rh(II) or Ru(II) complexes | 80-95 | >99:1 (trans) | Up to 98% | Excellent stereocontrol, high yields | Use of hazardous diazo compounds |
| Electrochemical Cyclopropanation | Arylacetonitriles + Styrenes | Electricity, Mediator (e.g., Ferrocene) | 50-80 | Moderate to good | N/A (typically racemic) | Green, avoids hazardous reagents | Still under development, lower yields |
Conclusion: Choosing the Right Path
The optimal synthetic route to 2-arylcyclopropanecarbonitriles depends on the specific goals of the synthesis.
-
For high stereocontrol and yield in a laboratory setting, transition metal-catalyzed cyclopropanation with a well-chosen chiral catalyst is often the method of choice, provided the necessary safety precautions for handling diazo compounds are in place.
-
For versatility, scalability, and access to a wide range of analogs , the Michael-Initiated Ring Closure (MIRC) reaction, particularly with phase-transfer catalysis, offers a robust and adaptable platform.
-
The Corey-Chaykovsky reaction remains a reliable and practical method, especially when high stereoselectivity is not the primary concern or when readily available cinnamonitrile precursors are used.
-
Electrochemical synthesis represents the future of sustainable chemistry and is an excellent option for researchers looking to explore greener and more innovative synthetic strategies.
By understanding the strengths and weaknesses of each approach, researchers can navigate the synthetic landscape and efficiently access the valuable 2-arylcyclopropanecarbonitrile scaffold for their specific applications.
Experimental Protocols
Representative Protocol for Michael-Initiated Ring Closure (MIRC)
To a stirred solution of 2-phenylacetonitrile (1.0 mmol) and (Z)-2-bromo-3-phenylacrylonitrile (1.1 mmol) in toluene (5 mL) is added K₂CO₃ (2.0 mmol) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 0.1 mmol). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-diphenylcyclopropane-1,1-dicarbonitrile.
Representative Protocol for Corey-Chaykovsky Cyclopropanation
To a suspension of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (5 mL) is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol) at room temperature under a nitrogen atmosphere. The mixture is stirred for 15 minutes, and then a solution of cinnamonitrile (1.0 mmol) in DMSO (2 mL) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is then quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to yield the 2-phenylcyclopropanecarbonitrile.
Representative Protocol for Transition Metal-Catalyzed Cyclopropanation
In a flame-dried Schlenk flask under an argon atmosphere, Rh₂(OAc)₄ (0.01 mmol) and styrene (1.0 mmol) are dissolved in anhydrous dichloromethane (5 mL). A solution of diazoacetonitrile (1.2 mmol) in dichloromethane (5 mL) is added dropwise over 2 hours via a syringe pump at room temperature. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give the this compound.
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Asymmetric Sequential Corey-Chaykovsky Cyclopropanation/Cloke-Wilson Rearrangement for the Synthesis of 2,3-Dihydrofurans. Semantic Scholar. Available from: [Link]
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A Senior Application Scientist's Guide to 2D NMR Techniques for Assigning the Stereochemistry of 2-Phenylcyclopropanecarbonitrile
For researchers and professionals in drug development and chemical sciences, the unambiguous assignment of molecular stereochemistry is a critical, non-negotiable step. The rigid, strained ring system of cyclopropane derivatives, such as 2-phenylcyclopropanecarbonitrile, presents a classic challenge where subtle differences in the spatial arrangement of substituents dictate biological activity and physical properties. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, offering a robust framework for the definitive stereochemical assignment of this molecule. We will move beyond a simple listing of methods to explain the underlying principles and experimental rationale, ensuring a self-validating and scientifically rigorous approach.
The Stereochemical Challenge: cis vs. trans Isomers
This compound can exist as two diastereomers: cis and trans. The relative orientation of the phenyl and cyano groups profoundly influences the molecule's three-dimensional shape and, consequently, its interactions with biological targets. Distinguishing between these isomers requires a technique sensitive to through-space proximity rather than just through-bond connectivity. While one-dimensional (1D) ¹H NMR can confirm the presence of the cyclopropyl protons, it often fails to provide conclusive stereochemical information on its own.
The 2D NMR Toolkit: A Comparative Overview
A suite of 2D NMR experiments is essential for complete structural elucidation. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous assignment.
-
COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton (¹H-¹H) coupling networks.[1][2][3][4][5] In a COSY spectrum, cross-peaks appear between protons that are J-coupled (typically through two or three bonds).[1][2][4] For this compound, COSY is indispensable for identifying which protons are on adjacent carbons, allowing for the assignment of the cyclopropane ring's spin system. However, COSY alone cannot differentiate between cis and trans isomers as it only maps through-bond connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹³C).[6][7][8] HSQC is crucial for assigning the ¹³C chemical shifts of the protonated carbons in the molecule, leveraging the superior resolution of the ¹H spectrum.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds).[6][8][9][10] This is vital for assigning quaternary carbons (like the nitrile carbon and the phenyl carbon attached to the cyclopropane ring) and for piecing together the complete carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for stereochemical assignment.[11][12][13][14][15] Unlike COSY, which relies on through-bond J-coupling, NOESY and ROESY detect through-space dipolar couplings via the Nuclear Overhauser Effect (NOE).[13][14][15] An NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.[11][15]
The Decisive Experiment: NOESY vs. ROESY for Stereochemical Assignment
The core of the stereochemical assignment for this compound lies in the interpretation of NOE data. The choice between NOESY and ROESY is critical and depends on the molecule's size and tumbling rate in solution.
-
NOESY: For small molecules that tumble rapidly in solution, the NOE is positive. For large, slowly tumbling molecules, the NOE is negative.[11][13][14][15] Crucially, for medium-sized molecules (molecular weight ~700–1200 amu), the NOE can be close to zero, making the NOESY experiment ineffective.[13][14]
-
ROESY: The ROESY experiment is often the superior choice for small to medium-sized molecules. The ROE is always positive, regardless of the molecular tumbling rate, thus avoiding the "zero NOE" problem.[11][13][14][15] While ROESY can be more susceptible to artifacts like TOCSY transfer, its reliability for molecules like this compound makes it the preferred method for unambiguous stereochemical analysis.[13]
For this compound, the key to distinguishing the cis and trans isomers is to probe the spatial proximity between the proton on the carbon bearing the phenyl group (H-2) and the proton on the carbon bearing the nitrile group (H-1).
-
In the cis isomer , H-1 and H-2 are on the same face of the cyclopropane ring and are therefore close in space. A clear ROE cross-peak is expected between these two protons.
-
In the trans isomer , H-1 and H-2 are on opposite faces of the ring, significantly further apart. No (or a very weak) ROE cross-peak is expected between them. Instead, ROEs would be observed between the cyclopropyl protons and the ortho-protons of the phenyl ring.
Experimental Workflow and Data Interpretation
A systematic approach ensures accurate and reproducible results. The following workflow, visualized in the diagram below, outlines the logical progression of experiments.
Caption: Workflow for Stereochemical Assignment.
Predicted ROE Correlations for Stereochemical Assignment
The following table summarizes the key expected ROE correlations that differentiate the cis and trans isomers of this compound. The cyclopropane protons are denoted as H-1 (methine proton adjacent to CN), H-2 (methine proton adjacent to Ph), and H-3/H-3' (methylene protons).
| Interacting Protons | Expected ROE in cis-Isomer | Expected ROE in trans-Isomer | Rationale |
| H-1 ↔ H-2 | Strong | Absent or Very Weak | Protons are on the same face of the ring in the cis isomer, and on opposite faces in the trans isomer. |
| H-2 ↔ Phenyl ortho-H | Medium | Medium | The phenyl group can rotate, bringing its ortho protons close to H-2 in both isomers. |
| H-1 ↔ H-3/H-3' | Medium | Medium | H-1 is vicinal to the two H-3 protons in both isomers. |
| H-2 ↔ H-3/H-3' | Medium | Medium | H-2 is vicinal to the two H-3 protons in both isomers. |
Detailed Experimental Protocol: 2D ROESY
A well-executed ROESY experiment is paramount. The following provides a generalized protocol that should be adapted to the specific instrument and sample.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
For optimal results, particularly for small molecules, degas the sample to remove dissolved oxygen, which can quench the NOE.[13] The freeze-pump-thaw method is most effective.[13]
-
-
Instrument Setup & Calibration (on a Bruker spectrometer, for example):
-
ROESY Parameter Setup:
-
Load a standard 2D ROESY pulse program (e.g., roesyphsw).[16]
-
Set the spectral width (SW) in both dimensions to encompass all proton signals.
-
Set the transmitter frequency offset (o1p) to the center of the proton spectrum.[16]
-
Crucially, set the mixing time (p15 on Bruker systems). For small molecules, a mixing time of 200-500 ms is a good starting point.[16][17] This parameter may need to be optimized.
-
Set the number of scans (NS) and dummy scans (DS) based on sample concentration to achieve adequate signal-to-noise. Typically, NS is a multiple of 8 or 16.[16]
-
Set the number of increments in the indirect dimension (td in F1) to achieve the desired resolution. 256 or 512 increments are common starting points.[16]
-
-
Acquisition and Processing:
Visualizing the Decisive Spatial Relationships
The diagrams below illustrate the key through-space interactions that are interrogated by the ROESY experiment for both the cis and trans isomers.
Caption: Lack of spatial proximity in the trans-isomer.
Conclusion
For the unambiguous stereochemical assignment of this compound, a multi-technique 2D NMR approach is essential. While COSY, HSQC, and HMBC experiments establish the fundamental connectivity of the molecule, they are insufficient for determining the relative stereochemistry. The decisive experiment is ROESY, which directly probes through-space proton proximities. The presence of a clear ROE cross-peak between the cyclopropyl protons H-1 and H-2 is a definitive indicator of the cis configuration, while its absence confirms the trans isomer. This systematic and evidence-based workflow provides a self-validating protocol, ensuring the highest degree of scientific integrity for researchers in drug development and beyond.
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Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]
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What is the difference between NOESY and ROESY for NMR? Reddit. [Link]
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NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]
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comparing the reactivity of 2-phenylcyclopropanecarbonitrile with other nitriles
A Comparative Guide to the Reactivity of 2-Phenylcyclopropanecarbonitrile
This guide provides an in-depth comparison of the chemical reactivity of this compound with other common classes of nitriles. Designed for researchers, scientists, and professionals in drug development, this document elucidates the unique chemical behavior imparted by the strained cyclopropyl ring and the adjacent phenyl group, supported by mechanistic insights and experimental data.
Introduction: The Unique Structural Landscape of this compound
The nitrile functional group (–C≡N) is a cornerstone of organic synthesis, valued for its versatile transformations into amines, carboxylic acids, ketones, and other functionalities.[1][2] Its reactivity is primarily defined by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen's lone pair.[3][4]
This compound presents a fascinating case study where this fundamental reactivity is profoundly influenced by its unique structural scaffold. The molecule incorporates two key features:
-
A Cyclopropane Ring: This three-membered ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts high "p-character" to its C-C sigma bonds. This allows the ring to interact electronically with adjacent functional groups, behaving in some respects like a carbon-carbon double bond.[5] Crucially, this strain makes the ring susceptible to cleavage under various reaction conditions, a pathway unavailable to simple alkyl nitriles.[6]
-
A Phenyl Group: Positioned adjacent to the nitrile, the phenyl group introduces significant steric bulk, which can hinder the approach of reagents to the nitrile carbon.[7][8] Electronically, it can influence the reaction center through inductive and resonance effects.
This guide will systematically compare the reactivity of this compound against standard alkyl nitriles (e.g., propionitrile) and aromatic nitriles (e.g., benzonitrile) across several key reaction classes.
Comparative Reactivity Analysis
The interplay between the strained ring and the bulky phenyl group in this compound creates a reactivity profile that diverges significantly from simpler nitriles. While it undergoes many of the canonical reactions of the nitrile group, the rates, outcomes, and potential side reactions are unique.
A. Hydrolysis to Carboxylic Acids
The conversion of nitriles to carboxylic acids is a fundamental transformation, typically achieved by heating in strong aqueous acid or base.[3][9][10] The reaction proceeds via nucleophilic attack on the nitrile carbon to form an intermediate amide, which is subsequently hydrolyzed.[11]
-
Alkyl & Aromatic Nitriles: These compounds serve as the benchmark. They reliably undergo hydrolysis under forceful conditions (e.g., refluxing 6M HCl or 25% NaOH). The primary difference between them is the slight deactivating effect the phenyl ring can have in benzonitrile due to resonance, though this does not prevent the reaction.
-
This compound: The reactivity is more complex. While the nitrile group can be hydrolyzed to form 2-phenylcyclopropanecarboxylic acid[12], the harsh conditions required pose a risk to the integrity of the cyclopropane ring. The high ring strain makes it susceptible to cleavage, which can lead to a mixture of products, particularly under strong acidic conditions that could protonate the ring and facilitate its opening. The steric hindrance from the phenyl group may also necessitate more forcing conditions compared to an unsubstituted cyclopropanecarbonitrile.
Table 1: Qualitative Comparison of Nitrile Hydrolysis
| Nitrile Type | Relative Rate of Hydrolysis | Key Considerations |
| Simple Alkyl Nitrile | Baseline | Standard reaction; requires heat and strong acid/base. |
| Aromatic Nitrile | Slightly Slower than Alkyl | Phenyl group can slightly deactivate the nitrile carbon. |
| This compound | Slower / Complex | Steric hindrance slows nitrile attack; risk of ring-opening side reactions under harsh conditions. |
B. Reduction to Primary Amines
Reduction of nitriles is a common route to primary amines, typically employing powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[1][13] The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon.[3]
-
Alkyl & Aromatic Nitriles: Both are readily reduced to their corresponding primary amines in high yield using standard protocols with LiAlH₄.[13][14]
-
This compound: The nitrile group is susceptible to reduction. However, the primary concern is the stability of the cyclopropane ring in the presence of a highly reactive nucleophile like LiAlH₄. While less common than with other reagents, the potential for ring-opening exists, especially if the reaction is not carefully controlled. The steric bulk of the phenyl and cyclopropyl groups can also influence the rate of hydride delivery to the nitrile carbon, potentially requiring longer reaction times or higher temperatures.
C. Nucleophilic Addition of Organometallic Reagents
The reaction of nitriles with Grignard or organolithium reagents provides an excellent pathway to synthesize ketones, following the hydrolysis of an intermediate imine anion.[13][15]
-
Alkyl & Aromatic Nitriles: This is a robust and widely used reaction. The choice of nitrile and Grignard reagent allows for the synthesis of a vast array of ketones.
-
This compound: This reaction is feasible and has been reported to yield the corresponding cyclopropyl ketone after hydrolysis.[16] However, the steric environment around the nitrile carbon is significantly more crowded than in acetonitrile or even benzonitrile. The bulky phenyl and cyclopropyl groups can impede the approach of the Grignard reagent, potentially leading to lower yields or requiring more reactive organometallic reagents.[7][17]
Diagram 1: General Nucleophilic Attack on Nitriles
Caption: General mechanism of nucleophilic addition to a nitrile.
D. Ring-Opening Reactions: The Defining Feature
The most profound difference in reactivity lies in the susceptibility of the cyclopropane ring to undergo cleavage. This pathway is essentially absent in acyclic and aromatic nitriles but is a dominant feature of activated cyclopropanes.[6]
-
Alkyl & Aromatic Nitriles: These compounds do not have a strained ring and therefore do not undergo analogous ring-opening reactions.
-
This compound: The electron-withdrawing nitrile group activates the cyclopropane ring, making it an electrophilic species susceptible to attack by nucleophiles.[6] This can lead to a formal SN2-type ring-opening, yielding a linear product. Furthermore, under thermal conditions, this compound can undergo isomerization to form linear unsaturated nitriles like crotonitrile and allyl cyanide.[12] This reactivity is a direct consequence of the relief of ring strain and is a critical consideration in any synthetic planning. The phenyl group at the 2-position plays a crucial role in directing the regioselectivity of the ring-opening and stabilizing any intermediates that may form.[6]
Diagram 2: Competing Pathways for this compound
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A Comparative Guide to the Synthetic Strategies for Substituted Cyclopropanes: From Classic Reactions to Modern Innovations
The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in medicinal chemistry, natural products, and materials science.[1] Its inherent ring strain and unique electronic properties impart profound effects on molecular conformation, metabolic stability, and biological activity.[1] Consequently, the development of efficient and selective methods for the synthesis of substituted cyclopropanes remains a cornerstone of modern organic chemistry. This guide provides a comparative overview of key synthetic strategies, offering insights into their mechanisms, scopes, and practical applications for researchers, scientists, and drug development professionals.
The Enduring Classic: Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropane synthesis.[2] It involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[3][4] This method is valued for its reliability and stereospecificity.
Mechanism and Stereochemistry
The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) species, which then delivers a methylene group to the alkene in a concerted, cheletropic fashion.[2][3] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product; cis-alkenes yield cis-cyclopropanes, and trans-alkenes afford trans-cyclopropanes.[3] The active species is a carbenoid, not a free carbene, which accounts for its controlled reactivity.[5]
A key feature of the Simmons-Smith reaction is its susceptibility to directing effects from proximal functional groups, particularly hydroxyl groups. The zinc carbenoid can coordinate to the oxygen atom, leading to a "butterfly-shaped" transition state and directing the methylene transfer to the same face of the molecule as the hydroxyl group.[2][6] This has been widely exploited for diastereoselective cyclopropanations of allylic and homoallylic alcohols.[7][8]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenylcyclopropanecarbonitrile
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 2-Phenylcyclopropanecarbonitrile, ensuring the safety of personnel and the preservation of our environment. As Senior Application Scientists, our goal is to empower you with not just the "how," but the "why," fostering a culture of safety that extends beyond the product itself.
Hazard Profile and Risk Assessment: Understanding the Compound
Inferred Hazard Classification:
The hazard profile is inferred from the GHS classifications of 1-Phenylcyclopropanecarbonitrile and 2-Phenylcyclopropane-1-carboxylic acid[1][2]. The nitrile moiety (-CN) is of particular concern, as many nitriles are toxic and can release highly toxic hydrogen cyanide gas upon combustion or when mixed with strong acids. Aryl nitriles are generally more stable in the body than aliphatic nitriles, but should still be handled as toxic materials.
| Hazard Class | GHS Category | Inferred Hazard Statement | Source of Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 1-Phenylcyclopropanecarbonitrile[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 1-Phenylcyclopropanecarbonitrile[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 1-Phenylcyclopropanecarbonitrile[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Phenylcyclopropane-1-carboxylic acid[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 2-Phenylcyclopropane-1-carboxylic acid[1][3] |
Causality Behind the Hazards:
-
Toxicity: The toxicity of nitriles is often linked to their potential to be metabolized to the cyanide ion, a potent inhibitor of cellular respiration.
-
Irritation: The strained cyclopropyl ring and the phenyl group contribute to the molecule's reactivity and potential to irritate skin, eyes, and mucous membranes.
Mandatory Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection.[4][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure that footwear is closed-toe and chemically resistant.
Core Disposal Directive: Professional Hazardous Waste Management
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[6][7] The only acceptable method of disposal is through a licensed and certified hazardous waste management service. On-site chemical neutralization is not recommended without a validated and peer-reviewed protocol specific to this compound, due to the risk of generating toxic byproducts like hydrogen cyanide.
The following workflow provides a systematic approach to ensure safe collection, storage, and preparation for disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Waste Collection Protocol
This protocol ensures that waste containing this compound is handled, stored, and documented correctly prior to its removal by a professional service.
Step 1: Waste Segregation
-
Rationale: Mixing chemical waste streams is a dangerous practice. This compound is incompatible with strong oxidizing agents and strong bases.[4][5] Mixing with strong acids could potentially lead to a violent reaction and the release of hydrogen cyanide gas.
-
Procedure:
-
Designate a specific waste container solely for this compound and materials contaminated with it.
-
Do not mix this waste with halogenated solvents, aqueous waste, or any other chemical waste stream.
-
Step 2: Containerization
-
Rationale: Proper containment is critical to prevent leaks and spills. The container must be compatible with the chemical and clearly communicate its hazardous contents.
-
Procedure:
-
Select a clean, leak-proof container made of chemically resistant glass.
-
Ensure the container has a secure, tight-fitting screw cap.
-
The container must not be filled beyond 90% of its capacity to allow for vapor expansion.[6]
-
The exterior of the container must be kept clean and free of any chemical residue.[6]
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound".
-
List all constituents, including any solvents, with their approximate percentages.
-
Indicate the date accumulation started.
-
Step 4: Temporary Storage
-
Rationale: Waste containers must be stored in a safe, secure location to minimize the risk of accidents and exposure.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
The container should be placed within a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Step 5: Arranging for Disposal
-
Rationale: Hazardous waste must be disposed of in a timely manner according to institutional and federal regulations.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional procedures for documenting the waste and preparing it for transport by the licensed waste contractor.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuation and Notification: Alert all personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant vapor inhalation. Notify your laboratory supervisor and institutional EHS department immediately.
-
Control and Containment (for small, manageable spills only):
-
Ensure you are wearing the full, appropriate PPE.
-
Remove all sources of ignition.[4]
-
Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarbonitrile, 2-phenyl-, trans- (CAS 5590-14-7). Retrieved from [Link].
-
Wright, B. A., & Ardolino, M. J. (2018). Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. The Journal of Organic Chemistry, 83(23), 14669–14675. [Link]
-
PubChem. (n.d.). 2-Phenylcyclopropane-1-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Falvey, D. E., et al. (2022). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. ChemRxiv. [Link]
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PubChem. (n.d.). (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. Retrieved from [Link]
-
McCabe Dunn, J. M., et al. (2019). Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. Organic Letters, 21(15), 6049–6053. [Link]
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PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. Retrieved from [Link]
-
Hock, K. J., Spitzner, R., & Koenigs, R. M. (2017). Towards nitrile-substituted cyclopropanes – a slow-release protocol for safe and scalable applications of diazo acetonitrile. Chemical Communications, 53(31), 4366-4369. [Link]
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Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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NIST. (n.d.). Cyclopropanecarbonyl chloride, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
